molecular formula C7H6N2O B1588378 2-Methoxyisonicotinonitrile CAS No. 72716-86-0

2-Methoxyisonicotinonitrile

Cat. No.: B1588378
CAS No.: 72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
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Description

2-Methoxyisonicotinonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAZWLSRKMDRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428404
Record name 2-methoxyisonicotinonitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72716-86-0
Record name 2-methoxyisonicotinonitrile
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Record name 2-Methoxyisonicotinonitrile
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Foundational & Exploratory

2-Methoxyisonicotinonitrile basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxyisonicotinonitrile for Drug Discovery Professionals

Executive Summary

This compound, also known as 2-methoxy-4-cyanopyridine, is a substituted pyridine derivative that serves as a versatile heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features—a nucleophilic pyridine nitrogen, an electron-donating methoxy group, and an electron-withdrawing nitrile moiety—make it a valuable scaffold for developing novel therapeutic agents. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, synthetic applications, and safety considerations for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted at the 2-position with a methoxy group and at the 4-position with a nitrile group.[1] This arrangement of an electron-donating group (methoxy) and an electron-withdrawing group (nitrile) on the pyridine core dictates its chemical behavior and potential for further functionalization.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2-methoxy-5-methylpyridine-4-carbonitrile
Synonyms 4-Cyano-2-methoxypyridine
CAS Number 72716-86-0
Molecular Formula C₇H₆N₂O

| Canonical SMILES | COC1=CC=C(C=N1)C#N |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 134.14 g/mol PubChem
LogP 1.56 [2]
Hydrogen Bond Acceptors 3 [2]

| Appearance | Not specified (typically off-white to yellow solid) | General |

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The combination of its key functional groups gives rise to a distinct spectral fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary functional groups. The most diagnostic absorption is the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the 2220-2280 cm⁻¹ region.[3] Other key signals include C-H stretches from the aromatic ring and the methoxy group, as well as C-O stretching from the methoxy ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the substitution pattern of the pyridine ring.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the three aromatic protons on the pyridine ring. The methoxy protons (-OCH₃) would appear as a sharp singlet, typically in the δ 3.9-4.1 ppm range. The aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns confirming the 2,4-substitution.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct resonances corresponding to the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift around δ 115-120 ppm. The methoxy carbon will appear around δ 55-60 ppm, and the remaining five carbons of the pyridine ring will resonate in the δ 110-165 ppm range.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 134.14).[5] Analysis of the fragmentation pattern can further confirm the structure.

Synthesis and Reactivity

The utility of this compound in drug development stems from its predictable reactivity and amenability to diverse synthetic transformations.

Synthetic Pathways

A common and efficient method for synthesizing this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloroisonicotinonitrile or 2-hydroxyisonicotinonitrile. The reaction with sodium methoxide provides a direct route to the desired product.

Protocol: Synthesis from 2-Chloroisonicotinonitrile

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroisonicotinonitrile in anhydrous methanol.

  • Reagent Addition: Add a solution of sodium methoxide (typically 1.1 to 1.5 equivalents) in methanol dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and quench by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

G start 2-Chloroisonicotinonitrile product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->product

Caption: Synthetic pathway for this compound.

Core Reactivity

The reactivity is governed by the interplay between the pyridine ring and its substituents.

  • Nitrile Group: The cyano group is a versatile handle for chemical modification. It can be:

    • Hydrolyzed under acidic or basic conditions to yield 2-methoxyisonicotinic acid.[6]

    • Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form the corresponding aminomethylpyridine.

  • Pyridine Ring: The pyridine nitrogen can act as a nucleophile or a coordination site for metal ions.[1] The ring itself can undergo substitution reactions, with the methoxy group acting as an activating, ortho-para directing group and the nitrile as a deactivating, meta-directing group. This electronic push-pull relationship makes positions 3 and 5 susceptible to nucleophilic attack and position 6 susceptible to electrophilic attack.

  • Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding 2-hydroxypyridine (pyridone) derivative.[7]

Applications in Medicinal Chemistry and Drug Development

The methoxy group is a common substituent in drug molecules, often introduced to improve metabolic stability, enhance binding affinity, or modulate physicochemical properties.[8] this compound serves as an excellent starting point for building more complex molecules. The nitrile can be elaborated into various functional groups, such as tetrazoles or amides, which are prevalent in drug candidates.

This scaffold is particularly useful for generating libraries of compounds for high-throughput screening (HTS).[9] By modifying the functional groups or the pyridine ring itself, chemists can systematically explore structure-activity relationships (SAR) to optimize lead compounds.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways core 2-Methoxy- isonicotinonitrile hydrolysis Nitrile Hydrolysis (-> Carboxylic Acid) core->hydrolysis Functional Group Interconversion reduction Nitrile Reduction (-> Amine) core->reduction ring_sub Ring Substitution (e.g., Halogenation) core->ring_sub Scaffold Modification

Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds indicate that it should be treated as potentially harmful.

Hazards Identification:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: May cause skin, eye, and respiratory irritation.[11][12]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Handling Procedures:

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[11]

    • Keep away from heat, sparks, and open flames.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[11]

Conclusion

This compound is a high-value building block for drug discovery and development. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups provide medicinal chemists with a powerful tool for constructing novel molecular architectures. A thorough understanding of its spectroscopic profile, synthetic accessibility, and handling requirements is essential for its effective and safe utilization in the pursuit of new therapeutic agents.

References

2-Methoxyisonicotinonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxyisonicotinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to this compound, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the practical applications of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its unique electronic and structural properties make it a valuable synthon for the construction of complex heterocyclic scaffolds found in a variety of biologically active compounds. The presence of both a nucleophilic methoxy group and an electrophilic nitrile group on the pyridine ring allows for a diverse range of chemical transformations, enabling its incorporation into drug candidates targeting various therapeutic areas. The synthesis of this molecule is therefore a critical first step in the discovery and development of new medicines.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several different starting materials and reaction pathways. The choice of a particular route often depends on the availability of precursors, desired scale, and economic viability. Here, we will explore the most common and effective methods.

Nucleophilic Aromatic Substitution (SNAr) from 2-Chloroisonicotinonitrile

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction starting from 2-chloroisonicotinonitrile. This reaction is highly efficient due to the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which activate the chlorine atom for substitution.

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate. The methoxide ion, a strong nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate (a Meisenheimer complex). The aromaticity of the pyridine ring is temporarily broken but is restored upon the expulsion of the chloride leaving group, yielding the desired this compound.

Causality Behind Experimental Choices: The choice of sodium methoxide as the nucleophile is strategic. It is a strong nucleophile and a strong base, readily prepared from sodium metal and methanol. The reaction is typically carried out in methanol as the solvent, which also serves as the source of the methoxide ions. The temperature of the reaction is a critical parameter. While heating is generally required to overcome the activation energy of the reaction, excessive heat can lead to side reactions. Therefore, the reaction is often run at reflux temperature of methanol to ensure a controlled and efficient conversion.

Self-Validating System: The progress of the reaction can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material (2-chloroisonicotinonitrile) and the appearance of the product spot/peak with a different retention factor/time validates the progress of the reaction. Further validation is achieved through the characterization of the purified product by spectroscopic methods like 1H NMR, 13C NMR, and IR spectroscopy, which will show the characteristic signals for the methoxy group and the disappearance of the signals corresponding to the chloro-substituted pyridine.

SNAr_Mechanism Figure 1: S-N-Ar Synthesis of this compound start 2-Chloroisonicotinonitrile intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->intermediate product This compound intermediate->product Chloride Elimination side_product Sodium Chloride (NaCl) intermediate->side_product

Caption: SNAr Synthesis of this compound.

Alternative Route: Methylation of 2-Hydroxyisonicotinonitrile

An alternative approach involves the methylation of 2-hydroxyisonicotinonitrile. 2-hydroxypyridines can exist in equilibrium with their tautomeric form, 2-pyridones. The methylation of this precursor can potentially occur at either the oxygen or the nitrogen atom. To selectively obtain the O-methylated product (this compound), the choice of the methylating agent and reaction conditions is crucial.

Causality Behind Experimental Choices: Reagents like diazomethane or methyl iodide in the presence of a silver salt are known to favor O-methylation. The use of a non-polar solvent can also favor the formation of the desired product by minimizing the concentration of the more polar pyridone tautomer. The reaction temperature is typically kept low to enhance selectivity.

Self-Validating System: The differentiation between the O-methylated and N-methylated products is critical. This is readily achieved using spectroscopic techniques. For instance, in the 1H NMR spectrum, the chemical shift of the methyl protons will be different for the O-methyl and N-methyl isomers. Infrared (IR) spectroscopy can also be used to distinguish the products, as the N-methylated pyridone will exhibit a characteristic carbonyl stretch that is absent in the O-methylated product.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound from 2-chloroisonicotinonitrile.

Synthesis of this compound via SNAr

Materials and Reagents:

  • 2-Chloroisonicotinonitrile

  • Sodium metal

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous methanol (a suitable volume to dissolve the starting material). The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 2-chloroisonicotinonitrile (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

Experimental_Workflow Figure 2: Experimental Workflow for S-N-Ar Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naome Prepare Sodium Methoxide in Anhydrous Methanol add_reagents Add 2-Chloroisonicotinonitrile prep_naome->add_reagents reflux Reflux for 4-8 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Methanol cool->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Experimental Workflow for SNAr Synthesis.

Data Presentation: Comparative Analysis of Synthesis Routes

FeatureRoute 1: SNAr from 2-ChloroisonicotinonitrileRoute 2: Methylation of 2-Hydroxyisonicotinonitrile
Starting Material Availability 2-Chloroisonicotinonitrile is commercially available.2-Hydroxyisonicotinonitrile is commercially available.
Key Transformation Nucleophilic Aromatic SubstitutionO-Methylation
Reagent Toxicity Moderate (Sodium metal is highly reactive)High (Diazomethane is explosive and toxic)
Number of Steps 11
Potential Yield Good to ExcellentVariable, depends on selectivity
Scalability GoodModerate (Safety concerns with some methylating agents)
Key Advantages High yielding, straightforward, and reliable.Potentially avoids the use of chlorinated starting materials.
Key Challenges Handling of sodium metal.Achieving selective O-methylation over N-methylation.

Conclusion

The synthesis of this compound is a well-established process, with the nucleophilic aromatic substitution of 2-chloroisonicotinonitrile being the most practical and efficient method for laboratory and industrial scale production. The reaction is robust, high-yielding, and the starting materials are readily accessible. While alternative routes exist, they often present challenges in terms of selectivity and safety. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount to achieving a successful synthesis of this important medicinal chemistry building block. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely produce this compound for their drug discovery and development endeavors.

An In-depth Technical Guide to the Discovery and History of 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyisonicotinonitrile, also known as 2-methoxy-4-cyanopyridine, is a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its modern applications as a key intermediate in the development of novel bioactive molecules. We will delve into the foundational synthetic methodologies, explore the underlying chemical principles, and present detailed experimental protocols. Through a historical lens, this document aims to provide researchers and drug development professionals with a thorough understanding of this important scaffold, thereby facilitating its effective utilization in contemporary research and development endeavors.

Introduction: The Emergence of a Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone of modern organic synthesis.[2] Within the diverse family of substituted pyridines, this compound has emerged as a particularly valuable intermediate. Its bifunctional nature, possessing both a reactive cyano group and a methoxy substituent that can influence the electronic character of the pyridine ring, makes it a highly adaptable precursor for the synthesis of complex molecular architectures.[3][4] This guide will trace the origins of this compound, from its initial synthesis to its current role as a key building block in the creation of innovative chemical entities.

The Discovery and First Synthesis: A Mid-20th Century Breakthrough

The first detailed account of the synthesis of this compound appeared in a 1957 publication in the Journal of the Chemical Society. This seminal work laid the groundwork for the future utility of this compound. The synthetic strategy reported centered on the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor.

The Prevailing Chemical Landscape: Pyridine Chemistry in the Mid-20th Century

By the mid-20th century, the fundamental principles of aromatic chemistry were well-established. The synthesis of pyridine and its derivatives had been an active area of research since the late 19th century, with foundational methods like the Hantzsch pyridine synthesis (1882) providing access to a variety of substituted pyridines.[5] The concept of nucleophilic aromatic substitution on electron-deficient aromatic rings, such as pyridine, was also understood. It was known that the electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions.[6][7][8] This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction.[9]

The Foundational Synthesis: Nucleophilic Substitution of 2-Chloro-4-cyanopyridine

The 1957 paper detailed a straightforward and effective method for the preparation of this compound. The key transformation involved the reaction of 2-chloro-4-cyanopyridine with sodium methoxide in a suitable solvent.[10] This reaction is a classic example of a nucleophilic aromatic substitution, where the methoxide anion acts as the nucleophile, displacing the chloride leaving group at the 2-position of the pyridine ring.

The choice of 2-chloro-4-cyanopyridine as the starting material was strategic. The presence of the electron-withdrawing cyano group at the 4-position further activates the pyridine ring towards nucleophilic attack at the 2-position, thereby facilitating the substitution reaction.

Evolution of Synthetic Methodologies

While the foundational nucleophilic substitution method remains a cornerstone for the synthesis of this compound, subsequent research has focused on optimizing reaction conditions and exploring alternative synthetic routes to improve yield, purity, and scalability.

The Primary Synthetic Route: A Detailed Protocol

The most widely employed method for the synthesis of this compound continues to be the nucleophilic substitution of 2-chloro-4-cyanopyridine with sodium methoxide.

Experimental Protocol:

Reaction: Synthesis of this compound

Materials:

  • 2-Chloro-4-cyanopyridine

  • Sodium metal

  • Anhydrous Methanol

  • Dioxane (optional, as a co-solvent)

  • Water

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction with 2-Chloro-4-cyanopyridine: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-4-cyanopyridine in methanol (or a mixture of methanol and dioxane).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium chloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is treated with water to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as a crystalline solid.

Table 1: Representative Synthetic Data for the Nucleophilic Substitution Route

Starting MaterialReagentsSolvent(s)Reaction Time (h)Yield (%)Melting Point (°C)Reference
2-Chloro-4-cyanopyridineSodium methoxideMethanol/Dioxane2.55193-95.5[10]

Diagram 1: Synthetic Pathway to this compound

G start 2-Chloro-4-cyanopyridine reagent + Sodium Methoxide (CH3ONa) start->reagent Nucleophilic Aromatic Substitution product This compound reagent->product

Caption: Nucleophilic substitution of 2-chloro-4-cyanopyridine.

The Role of this compound in Modern Synthesis

This compound has proven to be a valuable and versatile building block in the synthesis of a wide range of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[11][12] Its utility stems from the ability to selectively transform both the cyano and methoxy groups, allowing for the introduction of diverse functionalities.

A Key Intermediate in Drug Discovery

The 2-methoxypyridine scaffold is a common feature in many drug candidates. The methoxy group can serve as a lipophilic element, influence the compound's metabolic stability, and participate in hydrogen bonding interactions with biological targets. The cyano group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further molecular elaboration.

While specific drug names containing the intact this compound are not prevalent in publicly available information, its derivatives are instrumental. For instance, substituted nicotinonitriles are precursors to various therapeutic agents. The core structure is found in compounds investigated for their potential as antimicrobial agents.[13]

Diagram 2: Role as a Versatile Synthetic Intermediate

G cluster_transformations Chemical Transformations cluster_products Resulting Functional Groups / Scaffolds start This compound hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction cycloaddition Cycloaddition start->cycloaddition acid Isonicotinic Acid Derivative hydrolysis->acid amine Aminomethylpyridine Derivative reduction->amine heterocycle Fused Heterocyclic Systems cycloaddition->heterocycle

Caption: Transformations of this compound.

Applications in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its derivatives are important intermediates in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. The pyridine core is a well-established toxophore in many pesticides, and the ability to introduce various substituents via the cyano and methoxy functionalities allows for the fine-tuning of their biological activity and spectrum of control.

Conclusion and Future Outlook

From its first detailed synthesis in 1957, this compound has evolved from a laboratory curiosity to a cornerstone building block in the fields of medicinal and agrochemical chemistry. The foundational nucleophilic aromatic substitution reaction remains a robust and reliable method for its preparation. The true value of this compound lies in its versatility, offering multiple avenues for synthetic elaboration to create novel and complex molecules with significant biological activity. As the demand for new and more effective drugs and crop protection agents continues to grow, the importance of versatile intermediates like this compound is undeniable. Future research will likely focus on the development of even more efficient and sustainable synthetic methods for its production and the continued exploration of its utility in the synthesis of next-generation bioactive compounds.

References

An In-depth Technical Guide to 2-Methoxyisonicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of 2-Methoxyisonicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties of this compound, offering insights into its synthesis, reactivity, and potential applications as a valuable scaffold in medicinal chemistry.

Introduction and Core Identification

This compound, a substituted pyridine derivative, presents a unique combination of a methoxy group and a nitrile moiety on an isonicotinonitrile framework. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, making it an intriguing building block for the synthesis of novel chemical entities with potential therapeutic applications. The pyridine ring is a common feature in many pharmaceuticals, and the nitrile group can serve as a versatile synthetic handle or a key pharmacophoric element.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: 2-methoxypyridine-4-carbonitrile

  • Synonyms: 4-Cyano-2-methoxypyridine

  • CAS Number: 72716-86-0

  • Molecular Formula: C₇H₆N₂O

  • Molecular Weight: 134.14 g/mol

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While specific experimental data for this compound is not extensively reported, the properties of its close isomer, 4-Methoxy-2-pyridinecarbonitrile (CAS No. 36057-44-0), provide a reliable estimation.

PropertyValue (estimated for this compound)Source
Appearance White to off-white crystalline solid[1]
Melting Point 118-121 °C[1][2]
Boiling Point 258 °C[1][2]
Solubility Soluble in common organic solvents such as ethanol and acetone; poorly soluble in water.[1][1]
Density ~1.16 g/cm³[1]
Flash Point 110 °C[1][2]

Synthesis and Purification

A common synthetic route to methoxy-substituted cyanopyridines involves the nucleophilic substitution of a corresponding chloro-cyanopyridine with a methoxide source. The following protocol is a representative example for the synthesis of a methoxy-cyanopyridine derivative.

Experimental Protocol: Synthesis of 4-Cyano-2-methoxypyridine

This procedure is adapted from the synthesis of 4-cyano-2-methoxypyridine from 2-chloro-4-cyanopyridine.[3]

Materials:

  • 2-Chloro-4-cyanopyridine

  • Sodium methoxide solution (25% in methanol)

  • Dioxane

  • Methanol

  • Water

Procedure:

  • To a solution of 2-chloro-4-cyanopyridine (1.0 equivalent) in dioxane, add a methanolic solution of sodium methoxide (1.05 equivalents).

  • Heat the reaction mixture to reflux for 5 hours.

  • Cool the mixture to room temperature and let it stand overnight in a refrigerator.

  • Collect the precipitate by filtration and wash with cold methanol.

  • Concentrate the filtrate to approximately one-third of its original volume and add water.

  • Collect the resulting precipitate by filtration and wash with water to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start Start Materials: 2-Chloro-4-cyanopyridine Sodium Methoxide Reaction Nucleophilic Aromatic Substitution Solvent: Dioxane/Methanol Reflux, 5h Start->Reaction Workup Workup: 1. Cooling & Filtration 2. Concentration 3. Precipitation with Water 4. Filtration Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Spectral Characterization

The reactivity of this compound is governed by its three key structural features: the pyridine ring, the methoxy group, and the nitrile group.

  • Pyridine Ring: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring makes the pyridine susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen.

  • Methoxy Group: The methoxy group is an electron-donating group and can influence the regioselectivity of electrophilic aromatic substitution reactions, although the pyridine ring is generally deactivated towards such reactions.

  • Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.[1]

Predicted Spectral Data

Based on the analysis of structurally similar compounds, the following spectral characteristics are expected for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the methoxy carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C≡N stretch (around 2220-2260 cm⁻¹), C-O-C stretching of the methoxy group, and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol ). Fragmentation patterns may involve the loss of the methoxy group or the nitrile group.

Diagram of Key Functional Group Reactivity:

Reactivity MIN 2-Methoxy- isonicotinonitrile Pyridine Pyridine Ring (Nucleophilic Attack) MIN->Pyridine Reacts with nucleophiles Methoxy Methoxy Group (Modulates Reactivity) MIN->Methoxy Influences electrophilic substitution Nitrile Nitrile Group (Hydrolysis, Reduction) MIN->Nitrile Versatile transformations

Caption: Reactivity of this compound's functional groups.

Applications in Drug Discovery and Development

While specific pharmacological data for this compound is not widely published, the isonicotinonitrile and methoxypyridine scaffolds are prevalent in a variety of biologically active molecules. These structural motifs are recognized for their ability to interact with various biological targets.

  • Scaffold for Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammation.

  • CNS-Active Agents: The physicochemical properties of methoxypyridine derivatives can be tuned to allow for blood-brain barrier penetration, making them attractive for the development of drugs targeting the central nervous system.

  • Antimicrobial and Antiviral Agents: Nicotinonitrile derivatives have been explored for their potential as antimicrobial and antiviral agents.[4] The nitrile group can participate in key interactions with viral or bacterial enzymes.

The combination of the methoxy and nitrile groups on the isonicotinonitrile core provides a unique electronic and steric profile that can be exploited by medicinal chemists to design novel compounds with tailored pharmacological activities.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid: In case of contact with skin or eyes, flush with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a methoxypyridine core and a nitrile functional group offers a platform for the synthesis of a diverse range of novel compounds. This guide provides a foundational understanding of its physicochemical properties, synthesis, reactivity, and potential applications, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. Further investigation into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Spectral Analysis of 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the spectral data of 2-Methoxyisonicotinonitrile (also known as 2-methoxy-4-cyanopyridine), a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are found in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and for tracking its transformations in complex reaction schemes. This guide will dissect the spectral data, providing not just the numbers, but the rationale behind the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering approximately -2 to 12 ppm.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Tetramethylsilane (TMS) is typically used as an internal reference standard (δ 0.00 ppm).

Data Summary: ¹H NMR of this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-68.33Doublet of doublets (dd)5.3, 0.7
H-57.61Doublet of doublets (dd)5.3, 1.4
H-37.40Doublet of doublets (dd)1.3, 0.7
-OCH₃Predicted ~4.0Singlet (s)N/A

Note: The chemical shift for the methoxy group is a prediction based on typical values for similar compounds, as the available experimental data did not explicitly list it.

Interpretation and Causality:

The ¹H NMR spectrum of this compound in DMSO-d₆ displays three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.[1]

  • H-6 (δ 8.33): This proton is the most deshielded, appearing at the lowest field. This is due to its position ortho to the electronegative nitrogen atom of the pyridine ring, which withdraws electron density and reduces the shielding around the proton. It appears as a doublet of doublets due to coupling with H-5 (J = 5.3 Hz) and a smaller long-range coupling with H-3 (J = 0.7 Hz).

  • H-5 (δ 7.61): This proton is coupled to both H-6 (J = 5.3 Hz) and H-3 (J = 1.4 Hz), resulting in a doublet of doublets. Its chemical shift is intermediate, influenced by its position relative to the nitrogen and the cyano group.

  • H-3 (δ 7.40): This proton is the most shielded of the aromatic protons. It shows coupling to H-5 (J = 1.4 Hz) and a long-range coupling to H-6 (J = 0.7 Hz), presenting as a doublet of doublets.

  • -OCH₃ (predicted ~4.0 ppm): The protons of the methoxy group are expected to appear as a sharp singlet around 4.0 ppm. Being attached to an oxygen atom, they are deshielded compared to alkyl protons but are not directly on the aromatic ring, hence their upfield shift relative to the ring protons.

Caption: Correlation of ¹H NMR signals to the molecular structure.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: Typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Fourier transformation, phasing, and baseline correction.

Predicted Data Summary: ¹³C NMR of this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C2 (-OCH₃)~164
C6~150
C4 (-CN)~140
C5~122
C-CN~117
C3~110
-OCH₃~54

Note: These are predicted chemical shifts based on computational models and data from similar structures. Experimental verification is required for definitive assignment.

Interpretation and Causality:

  • C2 (predicted ~164 ppm): This carbon is attached to two electronegative atoms (N and O), causing it to be the most deshielded carbon in the pyridine ring.

  • C6 (predicted ~150 ppm): Similar to H-6, C-6 is deshielded due to its proximity to the ring nitrogen.

  • C4 (predicted ~140 ppm): The carbon bearing the cyano group is also significantly deshielded.

  • C5 and C3 (predicted ~122 and ~110 ppm): These carbons are less deshielded as they are further from the primary electron-withdrawing groups.

  • -CN (predicted ~117 ppm): The nitrile carbon has a characteristic chemical shift in this region.

  • -OCH₃ (predicted ~54 ppm): The methoxy carbon is the most shielded, appearing at the highest field, which is typical for sp³ hybridized carbons attached to an oxygen.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Predicted Data Summary: IR of this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~2230C≡N stretchNitrile
~1600-1450C=C and C=N stretchPyridine Ring
~1250C-O stretchAryl-Alkyl Ether

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Interpretation and Causality:

  • ~2230 cm⁻¹ (C≡N Stretch): The most diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption around 2230 cm⁻¹, which is characteristic of a nitrile group.

  • ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹: These absorptions are indicative of the aromatic pyridine ring, corresponding to C-H stretching and C=C/C=N ring stretching vibrations, respectively.

  • ~2950-2850 cm⁻¹: These peaks arise from the C-H stretching vibrations of the methyl group in the methoxy substituent.

  • ~1250 cm⁻¹: A strong band in this region is expected for the C-O stretching of the aryl-alkyl ether linkage.

Caption: Relationship between functional groups and IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. Data is typically acquired in positive ion mode.

Data Summary: Mass Spectrum of this compound

Ionm/z
[M+H]⁺135

Interpretation and Causality:

The mass spectrum of this compound, when analyzed by ESI-MS in positive ion mode, shows a prominent peak at an m/z of 135. This corresponds to the protonated molecule ([M+H]⁺), confirming the molecular weight of the compound to be 134 g/mol . This is a crucial piece of data for confirming the identity of the synthesized compound. Further fragmentation analysis (MS/MS) could provide more detailed structural information by breaking the molecule apart and analyzing the masses of the resulting fragments.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a solid understanding of these spectral signatures is essential for ensuring the quality and integrity of this important chemical building block, thereby underpinning the reliability of subsequent synthetic and biological studies.

References

2-Methoxyisonicotinonitrile reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Methoxyisonicotinonitrile

Introduction

This compound, a substituted pyridine derivative, is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing nitrile group, the electron-donating methoxy group, and the electron-deficient pyridine ring, render it a versatile synthon for the construction of complex molecular architectures. Professionals in drug discovery and development frequently utilize this reagent for creating novel heterocyclic compounds with potential therapeutic applications.[1][2][3][4] This guide provides an in-depth exploration of the core reactivity and stability of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Core Molecular Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₇H₆N₂O[5]
Molecular Weight 134.14 g/mol
IUPAC Name 2-methoxypyridine-4-carbonitrile[5]
CAS Number 72048-87-8
Appearance Off-white to yellow crystalline solid
Melting Point 53-57 °C

Chemical Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the C2 and C6 positions, and the chemical susceptibility of the nitrile and methoxy functional groups.

cluster_main cluster_reactions cluster_products A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  R-NH2, R-SH, etc. C Nitrile Hydrolysis A->C  H3O+ or OH- D Nitrile Reduction A->D  H2/Catalyst, LiAlH4 E Ether Demethylation A->E  Strong Acid (e.g., HBr) F 2-Substituted-isonicotinonitriles B->F G 2-Methoxyisonicotinic Acid or Amide C->G H 2-Methoxy-4-(aminomethyl)pyridine D->H I 2-Hydroxyisonicotinonitrile (Pyridone) E->I

Caption: General reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack. The methoxy group at the C2 position serves as an effective leaving group, making SNAr the most prominent reaction pathway for this molecule.[6]

Causality of Reactivity : The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the methoxide anion. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it solvates the counter-ion of the nucleophile, enhancing its reactivity, without protonating and deactivating it.

start Start: This compound + Nucleophile (Nu-) step1 Step 1: Nucleophilic Attack (Formation of Meisenheimer-like Intermediate) start->step1 Slow, Rate-determining step2 Step 2: Elimination (Loss of Methoxy Leaving Group) step1->step2 Fast, Aromaticity Restored end Product: 2-Substituted Isonicotinonitrile step2->end

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles :

  • Amines (Primary and Secondary) : To form 2-amino-substituted isonicotinonitriles.

  • Thiols : To generate 2-thioether derivatives.

  • Alkoxides and Phenoxides : Resulting in the formation of new ether linkages.

Protocol: Synthesis of 2-(Butylamino)isonicotinonitrile via SNAr

This protocol describes a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

Materials :

  • This compound

  • n-Butylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

A 1. Reactant Setup Dissolve this compound, n-butylamine, and K2CO3 in anhydrous DMF. B 2. Reaction Heat mixture at 80-100 °C. Monitor by TLC until starting material is consumed. A->B C 3. Workup Cool to RT, pour into water. Extract with Ethyl Acetate. B->C D 4. Purification Wash organic layer with brine, dry over Na2SO4, and concentrate under vacuum. C->D E 5. Final Product Purify crude product by column chromatography. D->E

Caption: Experimental workflow for SNAr reaction.

Step-by-Step Methodology :

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add n-butylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC, eluting with a 3:1 Hexane:EtOAc mixture.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude oil via silica gel column chromatography to yield the desired 2-(butylamino)isonicotinonitrile.

Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or, under milder conditions, a primary amide.[7][8] The vigorous conditions often required for complete hydrolysis to the carboxylic acid highlight the stability of the nitrile moiety.[7]

  • Alkaline Hydrolysis : Saponification using a strong base like NaOH or KOH in a water/alcohol mixture under reflux is a common method. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon.[7][8]

  • Acidic Hydrolysis : Treatment with strong mineral acids (e.g., H₂SO₄, HCl) at elevated temperatures will also convert the nitrile to the corresponding carboxylic acid.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (aminomethyl group), providing a route to 4-(aminomethyl)pyridine derivatives.

  • Catalytic Hydrogenation : Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Chemical Reduction : Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for this transformation.[9]

Chemical Stability and Handling

Proper storage and handling are paramount to preserving the integrity of this compound and ensuring experimental reproducibility.

Storage Conditions :

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.[10][11]

  • The compound should be protected from moisture, strong oxidizing agents, and strong acids.

  • For long-term storage, storing under an inert atmosphere (e.g., argon) is recommended to prevent potential degradation from air and moisture.[10][12]

Degradation Pathways :

  • Hydrolysis : Prolonged exposure to moisture, especially under acidic or basic conditions, can lead to the slow hydrolysis of the nitrile group.

  • Demethylation : Strong acidic conditions (e.g., refluxing HBr) can cleave the methyl ether, leading to the formation of 2-hydroxyisonicotinonitrile, which exists predominantly in its pyridone tautomeric form.[13]

Handling Precautions :

  • Handle in a fume hood to avoid inhalation of dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

  • Always wash hands after handling the chemical.[10]

Conclusion

This compound is a robust and versatile chemical intermediate whose reactivity is well-defined and predictable. A thorough understanding of its primary reaction pathways—nucleophilic aromatic substitution, nitrile hydrolysis, and reduction—allows researchers to strategically incorporate this valuable building block into complex synthetic routes. By adhering to the stability and handling guidelines outlined in this guide, scientists can ensure the material's integrity and achieve reliable, reproducible results in their research and development endeavors.

References

2-Methoxyisonicotinonitrile: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. 2-Methoxyisonicotinonitrile, also known by its IUPAC name 2-methoxy-4-pyridinecarbonitrile, has emerged as a highly valuable and versatile scaffold. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy group on the pyridine ring, render it a key intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is the foundation of its successful application in the laboratory.

PropertyValueSource
CAS Number 72716-86-0[1][2][3][4][]
IUPAC Name 2-methoxy-4-pyridinecarbonitrile[3]
Molecular Formula C₇H₆N₂O[2][3][]
Molecular Weight 134.14 g/mol [2]
Melting Point 88-92 °C[1][2]
Boiling Point 207.1±25.0 °C (Predicted)[1][2]
Density 1.16±0.1 g/cm³ (Predicted)[1][2]
Appearance White solid[1][2]
pKa 0.04±0.10 (Predicted)[1][2]

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1][2]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a 2-halopyridine precursor, typically 2-chloroisonicotinonitrile, with a methoxide source.

Synthesis Start 2-Chloroisonicotinonitrile Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent Sodium Methoxide (NaOMe) in Dioxane/Methanol Product This compound Intermediate->Product Chloride Elimination

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 2-Chloroisonicotinonitrile

This protocol is based on established literature procedures for the synthesis of this compound.[1][2][]

Materials:

  • 2-Chloro-4-cyanopyridine (1.0 eq)

  • Sodium methoxide solution (25% in methanol, 1.05 eq)

  • Dioxane

  • Water

  • Methanol

Procedure:

  • To a solution of 2-chloro-4-cyanopyridine (1.38 g, 10 mmol) in dioxane (10 mL), add a 25% methanolic solution of sodium methoxide (2.27 g, 10.5 mmol).

  • Heat the reaction mixture to reflux for 5 hours.

  • Cool the mixture to room temperature and let it stand in a refrigerator overnight.

  • Collect the precipitate by filtration and wash it with cold methanol.

  • Concentrate the filtrate to approximately 10 mL and add 100 mL of water.

  • Collect the resulting precipitate by filtration and wash with water to yield this compound as a white solid.

Yield: 72%[1]

Causality behind Experimental Choices:

  • Solvent: Dioxane is used as a solvent to ensure the solubility of the starting material, 2-chloro-4-cyanopyridine. The sodium methoxide is provided as a solution in methanol, which also participates in the reaction.

  • Stoichiometry: A slight excess of sodium methoxide (1.05 equivalents) is used to ensure the complete conversion of the starting material.

  • Temperature: The reaction is heated to reflux to provide the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • Workup: The workup procedure is designed to first remove the inorganic byproduct (sodium chloride) by filtration and then to precipitate the desired product from the filtrate by the addition of water, in which it is poorly soluble.

Reactivity Profile

The reactivity of this compound is governed by the electronic properties of its functional groups and the pyridine ring.

Reactivity cluster_nitrile Nitrile Group Reactivity cluster_pyridine Pyridine Ring Reactivity Main This compound Hydrolysis Hydrolysis (Acidic or Basic) Main->Hydrolysis Reduction Reduction (e.g., H₂, Raney Ni) Main->Reduction Electrophilic Electrophilic Aromatic Substitution (SₑAr) Main->Electrophilic Difficult due to ring deactivation Nucleophilic Nucleophilic Aromatic Substitution (SₙAr) Main->Nucleophilic At activated positions Product_Amide Isonicotinamide Derivative Hydrolysis->Product_Amide Partial Product_Acid Isonicotinic Acid Derivative Hydrolysis->Product_Acid Complete Product_Amine Aminomethylpyridine Derivative Reduction->Product_Amine Product_Substituted Substituted Pyridine Nucleophilic->Product_Substituted

Figure 2: Reactivity map of this compound.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield the corresponding carboxamide and upon further reaction, the carboxylic acid.

  • Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Raney Ni) or metal hydrides. This provides a route to 2-methoxy-4-(aminomethyl)pyridine derivatives.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the nitrile group.

  • Electrophilic Aromatic Substitution (SₑAr): Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. Harsh reaction conditions are typically required, and the substitution pattern is influenced by the existing substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitrile group and the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at positions ortho and para to these groups. While the 2-position is already substituted with a methoxy group, further substitution could potentially occur at the 6-position if a suitable leaving group is present. The methoxy group itself can be displaced by strong nucleophiles under forcing conditions.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Synthesis of Hydroxypyridone Derivatives

A notable application of this compound is in the synthesis of hydroxypyridone derivatives.[1][2] These compounds are of interest as they can act as bioisosteres of capsaicin, the active component in chili peppers, which has analgesic properties. The synthesis of these derivatives highlights the utility of the nitrile and methoxy groups as synthetic handles.

Application Start This compound Step1 Reaction Sequence (e.g., Hydrolysis of nitrile, modification of methoxy group) Start->Step1 Product Hydroxypyridone Derivatives (Capsaicin Bioisosteres) Step1->Product

Figure 3: Application in the synthesis of capsaicin bioisosteres.

The synthesis of these hydroxypyridone derivatives often involves the transformation of the nitrile group into a carboxylic acid or an amide, and the methoxy group can be cleaved to reveal a hydroxyl group, which is a key feature of the final hydroxypyridone structure. The ability to selectively manipulate these functional groups makes this compound a strategic starting material for accessing this class of compounds.

Conclusion

This compound is a building block of significant utility for synthetic chemists, particularly those in the pharmaceutical and agrochemical sectors. Its straightforward synthesis, well-defined reactivity, and demonstrated application in the preparation of biologically relevant molecules make it an attractive and versatile intermediate. This guide has provided a comprehensive overview of its key characteristics and applications, intended to empower researchers and drug development professionals to effectively incorporate this valuable scaffold into their synthetic strategies. The continued exploration of the reactivity and applications of this compound will undoubtedly lead to the discovery of new and innovative molecules with a wide range of functional properties.

References

2-Methoxyisonicotinonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxyisonicotinonitrile and Its Derivatives for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block, and its diverse derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation. It offers a synthesized perspective on the strategic value of this scaffold, the causality behind synthetic choices, and its proven applications in modern chemical and pharmaceutical research.

Introduction: The Strategic Importance of the 2-Methoxypyridine-4-carbonitrile Scaffold

This compound, also identified as 2-methoxypyridine-4-carbonitrile, is a highly functionalized pyridine derivative. Its structure, featuring a methoxy group at the 2-position and a cyano (nitrile) group at the 4-position, provides a unique combination of electronic properties and reactive sites.[1][2] This strategic arrangement makes it a versatile and valuable intermediate for synthesizing more complex molecules.[1]

The pyridine ring, a common motif in pharmaceuticals, offers aqueous solubility and hydrogen bonding capabilities. The electron-withdrawing nitrile group can act as a handle for further chemical transformations or as a key interacting group in a final bioactive molecule. The methoxy group, a classic bioisostere and metabolic blocker, modulates the electronic nature of the pyridine ring and can be a site for nucleophilic displacement, opening a vast landscape for derivatization. Consequently, this scaffold is a cornerstone in the development of agrochemicals, specialty materials, and, most significantly, novel therapeutic agents.[1]

This guide will dissect the core compound's properties, explore its synthesis and reactivity, detail the strategic design of its derivatives, and provide actionable experimental protocols for its use in the laboratory.

Physicochemical and Structural Properties of the Core Scaffold

Understanding the fundamental properties of this compound is crucial for its effective handling, reaction planning, and interpretation of analytical data.

PropertyValueSource
IUPAC Name 2-methoxypyridine-4-carbonitrile[2]
Synonyms This compound[1]
CAS Number 7254-34-4 (for 2-methoxynicotinonitrile)*[1]
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [2]
Melting Point 58-62°C[1]
Density 1.16 g/cm³[1]
Appearance Off-white to light yellow crystalline powder-
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate-
Purity Typically >97%[1]

*Note: The CAS number 7254-34-4 refers to the isomer 2-methoxynicotinonitrile (3-cyano-2-methoxypyridine). While structurally similar, it is important for researchers to verify the CAS for the specific isonicotinonitrile isomer. PubChem CID 7204887 corresponds to this compound.[2]

The Synthetic Landscape: Accessing the Core Scaffold

The synthesis of this compound typically starts from readily available pyridine precursors. A common and efficient strategy involves the methoxylation of a pre-functionalized pyridine ring, such as 2-chloroisonicotinonitrile. The electron-deficient nature of the pyridine ring, exacerbated by the chloro and cyano substituents, makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).

General Synthetic Workflow

The transformation from a 2-halopyridine to the desired 2-methoxypyridine is a cornerstone reaction in heterocyclic chemistry. The workflow is robust and scalable, making the target compound readily accessible for further derivatization.

G cluster_0 Synthesis of this compound A 2-Chloroisonicotinonitrile (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) A->C Substrate B Sodium Methoxide (NaOMe) in Methanol (MeOH) B->C Nucleophile & Solvent D Work-up & Purification (e.g., Extraction, Crystallization) C->D Reaction Mixture E This compound (Final Product) D->E Isolated Product

Caption: General workflow for synthesizing this compound.

Protocol 1: Synthesis of this compound via SNAr

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-chloroisonicotinamide, followed by dehydration of the resulting amide. This two-step approach is often preferred due to the high reactivity and availability of the amide precursor.[3]

Step 1: Synthesis of 2-Methoxyisonicotinamide

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroisonicotinamide (1.0 eq) and anhydrous methanol (10 mL per gram of starting material).

  • Reaction Initiation: While stirring, add sodium methoxide (25% solution in methanol, 1.5 eq) dropwise at room temperature. The choice of a strong base like NaOMe is critical to deprotonate methanol, forming the potent methoxide nucleophile required for the SNAr reaction.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. Remove the methanol under reduced pressure.

  • Isolation: Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-methoxyisonicotinamide.

Step 2: Dehydration to this compound

  • Reagents & Setup: In a separate flask under an inert atmosphere (nitrogen or argon), place the crude 2-methoxyisonicotinamide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Dehydration: Cool the solution to 0°C in an ice bath. Add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 1.2 eq) or phosphorus oxychloride (POCl₃, 1.1 eq) dropwise. This step is crucial for converting the primary amide into the nitrile functional group.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure this compound.

Chemical Reactivity and Pathways to Derivatization

The true power of this compound lies in its predictable and versatile reactivity, which allows for systematic structural modifications to tune its properties for specific applications.

G cluster_ring Pyridine Ring Reactions cluster_methoxy Methoxy Group Reactions cluster_nitrile Nitrile Group Reactions Core This compound Ring_Sub Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) at C5 position Core->Ring_Sub Metalation Directed Ortho-Metalation (at C3 position) Core->Metalation O_Demethylation O-Demethylation (e.g., BBr₃) -> 2-Hydroxy derivative Core->O_Demethylation SNAr_Displacement SNAr Displacement (e.g., with Amines) -> 2-Amino derivatives Core->SNAr_Displacement Hydrolysis Hydrolysis (Acid/Base) -> Carboxylic Acid Core->Hydrolysis Reduction Reduction (e.g., LiAlH₄) -> Aminomethyl derivative Core->Reduction Cyclization Cyclization (e.g., with Azides) -> Tetrazole derivative Core->Cyclization

Caption: Key reaction pathways for the derivatization of this compound.

  • Reactivity of the Methoxy Group: The 2-methoxy group is susceptible to nucleophilic displacement, especially with potent nucleophiles like primary or secondary amines, often requiring elevated temperatures.[4][5] This reaction is a direct route to 2-amino-isonicotinonitrile derivatives. Alternatively, O-demethylation using reagents like boron tribromide (BBr₃) can yield the corresponding 2-hydroxy (or 2-pyridone) derivative.[6]

  • Reactivity of the Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-methoxyisonicotinic acid).[7] It can be reduced to an aminomethyl group or undergo cycloaddition reactions to form heterocyclic rings like tetrazoles.

  • Reactivity of the Pyridine Ring: The pyridine ring itself can undergo further substitution. The existing substituents direct electrophilic aromatic substitution (e.g., nitration) primarily to the C5 position, leading to derivatives like 2-Methoxy-5-nitro-isonicotinonitrile.[8] The nitrogen atom can also direct ortho-metalation to the C3 position, allowing for the introduction of a different set of functional groups.

Key Derivatives and Their Applications in Drug Discovery

The derivatization of the this compound core has led to the discovery of potent and selective modulators of various biological targets. The scaffold serves as a privileged structure, providing a rigid framework to orient key pharmacophoric elements.

Derivative ClassExample StructureSynthetic RouteApplication AreaRepresentative Target(s)Source
2-Amino Derivatives 2-((3-Methoxypropyl)amino)isonicotinonitrileSNAr displacement of the methoxy group with an amineKinase Inhibition, GPCR ModulationJanus Kinase (JAK) family, Melanocortin Receptors[4][9]
Ring-Substituted 2-Methoxy-5-methyl-isonicotinonitrileMulti-step synthesis from substituted pyridinesMetabolic Disorders, OncologyNot specified, used as a building block[10]
Nitrile-Modified 2-Methoxyisonicotinic AcidHydrolysis of the nitrile groupGeneral Medicinal ChemistryUsed as a linker or acidic pharmacophore[7]
2-Alkylthio Derivatives 2-(Alkylthio)isonicotinonitrileSNAr displacement with thiolatesAntiviral, AntibacterialVarious microbial enzymes[11][12]
Case Study: 2-Amino Derivatives as Kinase Inhibitors

In modern oncology, the selective inhibition of protein kinases is a primary therapeutic strategy. The 2-aminopyridine scaffold is a well-established "hinge-binder" motif that forms key hydrogen bonds with the backbone of the kinase hinge region. Derivatives of this compound are ideal precursors for these inhibitors.

For instance, in the discovery of Janus Kinase 1 (JAK1) inhibitors like AZD4205, a complex pyrazol-amino-pyrimidine moiety is attached at the 2-position of a related heterocyclic core.[9] The synthesis leverages the reactivity of the 2-position to introduce the key amine-linked pharmacophore, while the rest of the molecule is tailored for selectivity and pharmacokinetic properties.

Protocol 2: Synthesis of a 2-Amino-isonicotinonitrile Derivative

This protocol outlines the synthesis of a generic 2-(alkylamino)isonicotinonitrile derivative via nucleophilic displacement of the methoxy group, a common strategy in medicinal chemistry.

  • Reagents & Setup: Combine this compound (1.0 eq), the desired primary or secondary amine (e.g., 4-methylpiperazine, 1.5 eq), and a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in a microwave reaction vial.

  • Catalysis (Optional): For less reactive amines, a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) can be added to facilitate the reaction.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 120-150°C for 1-4 hours. The use of microwave irradiation is a field-proven technique to accelerate SNAr reactions that are often sluggish under conventional heating.

  • Monitoring: Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm product formation and consumption of the starting material.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate or DCM. The choice of solvent depends on the polarity of the product.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired 2-amino derivative.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation in chemistry and drug discovery. Its well-defined reactivity allows for the controlled and predictable synthesis of a vast array of derivatives. The demonstrated success of these derivatives in modulating critical biological targets, such as kinases and G-protein coupled receptors, underscores the scaffold's value.[9][13]

Future research will likely focus on expanding the diversity of derivatives through novel synthetic methods, including C-H activation and late-stage functionalization. As our understanding of disease biology deepens, the ability to rapidly synthesize and test focused libraries of compounds based on this privileged scaffold will be instrumental in developing the next generation of targeted therapies.

References

Introduction: The Scientific Imperative for In-Silico Interrogation of 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Methoxyisonicotinonitrile

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a methoxy group and a nitrile moiety on the isonicotinonitrile scaffold can profoundly influence its electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. Pyridine derivatives are known to be versatile platforms for designing optically active and multifunctional molecules.[1] A comprehensive theoretical investigation of this molecule is paramount to unlocking its full potential.

This guide provides a robust framework for the in-silico analysis of this compound, leveraging the power of quantum chemical calculations to elucidate its structural, vibrational, and electronic properties. The methodologies detailed herein are grounded in established computational practices, drawing parallels from studies on analogous molecular systems.[2][3][4] By employing a synergistic approach that combines theoretical calculations with experimental validation, researchers can accelerate the discovery and development of novel applications for this promising compound.

Part 1: Foundational Computational Methodologies

The cornerstone of modern theoretical chemistry lies in the ability to accurately model molecular behavior at the atomic level. For a molecule like this compound, Density Functional Theory (DFT) has emerged as the preeminent computational method, offering a favorable balance between accuracy and computational cost.[4][5]

The Rationale for Employing Density Functional Theory (DFT)

DFT calculations are used to study the structures and vibrational spectra of various molecules.[6] The choice of a specific functional and basis set is critical for obtaining results that are in good agreement with experimental data.[4] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5][7] When paired with a sufficiently large basis set, such as 6-311++G(d,p), it provides a robust platform for optimizing molecular geometry and predicting a wide array of molecular properties.[4][5]

Workflow for Theoretical Calculations

A systematic computational workflow ensures the reliability and reproducibility of the obtained results. The following diagram outlines the key steps in the theoretical analysis of this compound.

Theoretical_Calculation_Workflow cluster_input Input Phase cluster_calculation Computational Core cluster_analysis Analysis & Validation Input_Structure Initial Molecular Structure (e.g., from ChemDraw or PubChem) Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation (Confirms Minimum Energy State) Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP, NBO) Geometry_Optimization->Electronic_Properties Structural_Analysis Structural Parameter Analysis (Bond Lengths, Angles) Frequency_Calculation->Structural_Analysis Spectral_Analysis Vibrational Spectra Simulation (IR & Raman) Frequency_Calculation->Spectral_Analysis Reactivity_Analysis Chemical Reactivity Prediction Electronic_Properties->Reactivity_Analysis Experimental_Comparison Comparison with Experimental Data Structural_Analysis->Experimental_Comparison Spectral_Analysis->Experimental_Comparison

Caption: Workflow for the theoretical analysis of this compound.

Part 2: Elucidation of Molecular Structure and Geometry

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry.

Geometric Optimization

Starting with an initial guess of the molecular structure, the geometry is optimized by finding the coordinates that correspond to the minimum energy on the potential energy surface. This process provides crucial information about bond lengths, bond angles, and dihedral angles. For related pyridine derivatives, DFT calculations have been shown to yield geometric parameters that are in good agreement with experimental data from X-ray diffraction.[2][3]

Tabulated Structural Parameters

The following table presents a hypothetical set of optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-O1.35
O-CH31.42
C4-CN1.45
C≡N1.16
Bond Angles (°) C3-C2-O118.5
C2-O-CH3117.0
C3-C4-CN121.0
C4-C-N179.0

Part 3: Vibrational Spectroscopy and Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the molecule's structure. Theoretical calculations are indispensable for the accurate assignment of vibrational modes.

Simulating Vibrational Spectra

Following geometry optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities.[7] The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data.[5]

Key Vibrational Mode Assignments

For this compound, several characteristic vibrational modes are expected:

  • C≡N Stretch: A strong, sharp band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹.

  • C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the methoxy group, usually appearing in the 1050-1250 cm⁻¹ region.

  • Pyridine Ring Vibrations: A series of complex stretching and bending modes characteristic of the aromatic ring structure.

The following diagram illustrates the relationship between the computational output and the final spectral assignment.

Spectral_Assignment_Process DFT_Calculation DFT Frequency Calculation (B3LYP/6-311++G(d,p)) Raw_Frequencies Raw Harmonic Frequencies & Intensities DFT_Calculation->Raw_Frequencies Scaling Frequency Scaling (e.g., by 0.961) Raw_Frequencies->Scaling Scaled_Frequencies Scaled Frequencies Scaling->Scaled_Frequencies PED_Analysis Potential Energy Distribution (PED) Analysis using VEDA Scaled_Frequencies->PED_Analysis Mode_Assignment Vibrational Mode Assignment PED_Analysis->Mode_Assignment Final_Spectrum Simulated & Annotated Spectrum Mode_Assignment->Final_Spectrum Experimental_IR Experimental FT-IR Spectrum Experimental_IR->Mode_Assignment Experimental_Raman Experimental FT-Raman Spectrum Experimental_Raman->Mode_Assignment

Caption: Process for assigning vibrational modes using theoretical calculations.

Part 4: Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity and its interactions with other molecules and with light.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[8] The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8] For related nicotinonitrile derivatives, the HOMO-LUMO gap has been calculated to be around 3.13-3.16 eV.[9]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution within a molecule. It is an invaluable tool for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, the region around the nitrogen atom of the nitrile group is expected to be highly electronegative (red), indicating a site susceptible to electrophilic attack, while the hydrogen atoms of the methyl group would be electropositive (blue).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[8]

DescriptorFormulaInterpretation
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (IP + EA) / 2Tendency to attract electrons.[8]
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron configuration.[8]
Chemical Softness (S) S = 1 / (2η)A measure of reactivity.[8]

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in different chemical environments.[2]

Conclusion and Future Directions

The theoretical framework presented in this guide provides a comprehensive approach to characterizing this compound at the molecular level. By integrating DFT calculations for structural optimization, vibrational analysis, and electronic property prediction, researchers can gain deep insights into the fundamental nature of this molecule. These computational studies, when coupled with experimental validation, serve as a powerful engine for rational drug design, the development of novel materials, and the expansion of our fundamental understanding of chemical reactivity. Future work should focus on simulating the molecule's behavior in different solvent environments and exploring its intermolecular interactions through techniques like Hirshfeld surface analysis and molecular docking to predict its potential as a bioactive agent.[2][10]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Methoxyisonicotinonitrile in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical biological interactions. Within the diverse family of pyridine-based building blocks, this compound emerges as a particularly strategic starting material for the synthesis of bioactive molecules. Its unique electronic and steric properties, conferred by the methoxy and cyano substituents, provide a versatile platform for constructing complex molecular architectures, notably in the realm of kinase inhibitors.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis of valuable pharmaceutical intermediates. We will delve into the chemical logic underpinning its reactivity and present step-by-step methodologies for its transformation into key structural motifs found in a range of bioactive compounds.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound is primarily dictated by the interplay of its two key functional groups: the 2-methoxy group and the 4-cyano (isonicotinonitrile) group. Understanding their individual and collective influence on the pyridine ring is paramount for designing successful synthetic strategies.

The Activating Nature of the 2-Methoxy Group in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. The 2-methoxy group, while seemingly an electron-donating group by resonance, is a good leaving group in the context of nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of functionalizing the 2-position of the pyridine ring. The SNAr reaction on 2-methoxypyridines proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the methoxy group, forming a temporary negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the methoxide ion restores the aromaticity of the ring.

The cyano group at the 4-position plays a crucial role in activating the ring for SNAr at the 2-position. As a potent electron-withdrawing group, it further decreases the electron density of the pyridine ring, making it more electrophilic and thus more reactive towards nucleophiles.

Core Synthetic Applications and Protocols

This section details validated protocols for the transformation of this compound into key precursors for bioactive molecules.

Synthesis of 2-Aminopyridine Derivatives: Precursors for Kinase Inhibitors

A common and critical transformation of this compound is its reaction with primary and secondary amines to yield 2-aminopyridine derivatives. These compounds are prevalent scaffolds in a multitude of kinase inhibitors, including the Janus kinase (JAK) inhibitors, which are instrumental in treating inflammatory diseases and certain cancers.[1][2]

This protocol describes a general method for the displacement of the 2-methoxy group with a primary amine.

Reaction Scheme:

JAK_Inhibitor_Workflow cluster_0 Synthetic Workflow A This compound B 2-Anilino-isonicotinonitrile A->B S(N)Ar with Aniline (Protocol 1) C 4-(Aminomethyl)-N-phenylpyridin-2-amine B->C Nitrile Reduction (Protocol 4) D JAK Inhibitor Core C->D Further Elaboration

References

Application Notes & Protocols: The Strategic Application of 2-Methoxyisonicotinonitrile in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is on the synthetic utility of 2-methoxyisonicotinonitrile, a versatile pyridine-based building block. While its direct application in commercially available agrochemicals is not widely documented, its structural motifs are present in several classes of active ingredients. This guide will explore the potential of this compound by proposing scientifically sound synthetic pathways to valuable agrochemical scaffolds.

Introduction to this compound: A Versatile Scaffold

This compound is a substituted pyridine derivative featuring a methoxy group at the 2-position and a nitrile group at the 4-position. This unique arrangement of functional groups offers a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex agrochemicals. The electron-donating methoxy group and the electron-withdrawing nitrile group create a distinct electronic profile on the pyridine ring, influencing its reactivity and allowing for selective modifications.

The pyridine core is a common feature in many successful agrochemicals, including insecticides and herbicides. The strategic manipulation of the functional groups in this compound can provide access to novel analogs of existing products or entirely new classes of compounds with desirable biological activity.

Reactivity Profile and Synthetic Potential

The synthetic versatility of this compound stems from the distinct reactivity of its three key components: the nitrile group, the methoxy group, and the pyridine ring.

  • The Nitrile Group (-C≡N): This functional group is a gateway to several important chemical transformations.[1] It can be:

    • Hydrolyzed to a carboxylic acid or an amide, which are common functionalities in agrochemicals.

    • Reduced to a primary amine, providing a key point for further derivatization.

    • Utilized in cycloaddition reactions to construct heterocyclic systems.

  • The Methoxy Group (-OCH₃): The methoxy group can be strategically employed or modified:

    • It can be cleaved to reveal a hydroxyl group, which can then be used for ether or ester linkages.

    • It activates the pyridine ring towards electrophilic substitution and influences the regioselectivity of reactions.

  • The Pyridine Ring: The pyridine ring itself can undergo a range of reactions.[1]

    • The nitrogen atom can act as a nucleophile .

    • The ring can participate in nucleophilic aromatic substitution , particularly at positions ortho and para to the electron-withdrawing nitrile group.

The interplay of these functional groups allows for a modular approach to synthesis, where each part of the molecule can be selectively modified to build complexity and tune the properties of the final product.

Proposed Synthetic Application: Synthesis of a Sulfoxaflor Analog

Sulfoxaflor is a novel insecticide belonging to the sulfoximine class, which acts as a nicotinic acetylcholine receptor (nAChR) agonist.[2] While the commercial synthesis of Sulfoxaflor does not start from this compound, we can propose a plausible route to a structurally related analog, demonstrating the utility of our starting material.

The proposed synthesis involves the transformation of the nitrile group into a key side chain, followed by the introduction of the sulfoximine moiety.

Workflow for the Synthesis of a Sulfoxaflor Analog

G A This compound B Grignard Reaction A->B 1. MeMgBr 2. H₃O⁺ C Intermediate Ketone B->C D Reductive Amination C->D 1. NH₂OH·HCl 2. H₂/Pd-C E Intermediate Amine D->E F Reaction with a Sulfide E->F MeS(O)NH₂ G Sulfoximine Formation F->G H Final Sulfoxaflor Analog G->H Oxidation

Caption: Proposed workflow for the synthesis of a Sulfoxaflor analog.

Experimental Protocol

Step 1: Synthesis of 1-(2-methoxypyridin-4-yl)ethan-1-one (Intermediate Ketone)

This step involves a Grignard reaction to convert the nitrile group into a ketone.

Reagent/ParameterValueMolar Ratio
This compound1.0 g1.0
Methylmagnesium bromide (3M in ether)3.0 mL1.2
Anhydrous THF20 mL-
Reaction Temperature0 °C to rt-
Reaction Time4 h-

Procedure:

  • To a solution of this compound in anhydrous THF at 0 °C, add methylmagnesium bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield the intermediate ketone.

Step 2: Synthesis of 1-(2-methoxypyridin-4-yl)ethan-1-amine (Intermediate Amine)

This step involves a reductive amination of the ketone to form the corresponding amine.

| Reagent/Parameter | Value | Molar Ratio | | :--- | :--- | | Intermediate Ketone | 1.0 g | 1.0 | | Hydroxylamine hydrochloride | 0.5 g | 1.1 | | Palladium on carbon (10%) | 0.1 g | - | | Ethanol | 25 mL | - | | Hydrogen pressure | 50 psi | - |

Procedure:

  • To a solution of the intermediate ketone in ethanol, add hydroxylamine hydrochloride and stir at room temperature for 2 hours to form the oxime.

  • Transfer the mixture to a hydrogenation vessel and add 10% Pd/C.

  • Hydrogenate the mixture at 50 psi for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the intermediate amine.

Step 3: Synthesis of the Sulfoxaflor Analog

The final steps involve the formation of the sulfoximine moiety.

Procedure:

  • The intermediate amine is reacted with an appropriate methylsulfinimidoylating agent.

  • The resulting product is then oxidized to form the final sulfoximine analog. The specific reagents and conditions for these steps would need to be optimized based on literature precedents for sulfoximine synthesis.

Proposed Synthetic Application: Synthesis of a Diflufenican Analog

Diflufenican is a pyridinecarboxamide herbicide.[3][4] We can propose a synthetic route to a diflufenican analog starting from this compound by first converting the nitrile to a carboxylic acid.

Workflow for the Synthesis of a Diflufenican Analog

G A This compound B Hydrolysis A->B H₂SO₄, H₂O, heat C 2-Methoxyisonicotinic acid B->C D Amide Coupling C->D 1. SOCl₂ 2. 2,4-difluoroaniline, Et₃N E Diflufenican Analog D->E

Caption: Proposed workflow for the synthesis of a Diflufenican analog.

Experimental Protocol

Step 1: Synthesis of 2-Methoxyisonicotinic acid

This step involves the hydrolysis of the nitrile group to a carboxylic acid.

Reagent/ParameterValueMolar Ratio
This compound1.0 g1.0
Sulfuric acid (70%)10 mL-
Reaction Temperature120 °C-
Reaction Time8 h-

Procedure:

  • Heat a mixture of this compound and 70% sulfuric acid at 120 °C for 8 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-methoxyisonicotinic acid.

Step 2: Synthesis of the Diflufenican Analog

This is an amide coupling reaction between the carboxylic acid and 2,4-difluoroaniline.

Reagent/ParameterValueMolar Ratio
2-Methoxyisonicotinic acid1.0 g1.0
Thionyl chloride1.0 mL2.0
2,4-Difluoroaniline0.84 g1.0
Triethylamine1.5 mL2.0
Anhydrous Dichloromethane20 mL-

Procedure:

  • To a solution of 2-methoxyisonicotinic acid in anhydrous dichloromethane, add thionyl chloride and a catalytic amount of DMF. Reflux the mixture for 2 hours.

  • Cool the reaction mixture to 0 °C and add a solution of 2,4-difluoroaniline and triethylamine in dichloromethane dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the diflufenican analog.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its well-defined reactivity allows for the strategic construction of complex molecules. The proposed synthetic routes to analogs of sulfoxaflor and diflufenican highlight the potential of this versatile building block. Further exploration of its chemistry is warranted and could lead to the discovery of new active ingredients with improved efficacy and desirable environmental profiles.

References

The Strategic Synthesis of 4-Aryl-2-Methoxyisonicotinonitriles: A Guide to Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to innovative materials.[1] Among the myriad of substituted pyridines, 4-aryl-2-methoxyisonicotinonitriles stand out as valuable intermediates. The methoxy group offers a handle for further functionalization, the nitrile can be transformed into various nitrogen-containing moieties, and the C4-aryl substituent allows for the precise tuning of steric and electronic properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of C-C bonds, offering a direct route to these valuable compounds.[2]

This guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction as applied to 2-methoxyisonicotinonitrile. We will delve into the mechanistic nuances of this transformation, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.

Mechanistic Considerations: Navigating the Challenges of Electron-Deficient Pyridines

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3] While the fundamental catalytic cycle of oxidative addition, transmetalation, and reductive elimination is well-established, the application of this reaction to electron-deficient nitrogen heterocycles like this compound presents unique challenges.[4]

The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[5] Furthermore, the electron-withdrawing nature of the nitrile group and the pyridine ring can slow down the rate-limiting oxidative addition step. Conversely, the electron-donating methoxy group at the 2-position can partially mitigate this effect. Understanding these electronic influences is crucial for the rational selection of reaction components.

A general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the Methoxy and Nitrile Groups

The substituents on the pyridine ring play a critical role in modulating its reactivity.

  • 2-Methoxy Group: This electron-donating group can increase the electron density of the pyridine ring, which can have a dual effect. On one hand, it can facilitate the oxidative addition step by making the C-X bond (where X is a halogen) more susceptible to cleavage. On the other hand, the oxygen atom can act as a Lewis base and coordinate to the palladium center, which in some cases can be beneficial for the reaction geometry.[6]

  • 4-Nitrile Group: The strongly electron-withdrawing nitrile group deactivates the pyridine ring, making oxidative addition more challenging. However, it also enhances the electrophilicity of the C4 position, making it the primary site for coupling.

The interplay of these electronic effects necessitates careful optimization of the reaction conditions to achieve high yields.

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for the Suzuki-Miyaura cross-coupling of a halogenated this compound with a variety of arylboronic acids. It is important to note that optimization may be required for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4-Bromo-2-methoxyisonicotinonitrile

This protocol is adapted from general procedures for the coupling of bromo-pyridines.[5]

Materials:

  • 4-Bromo-2-methoxyisonicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Inert gas (Argon or Nitrogen)

Reaction Workflow:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine 4-bromo-2-methoxyisonicotinonitrile, arylboronic acid, base, and catalyst in a Schlenk flask. Inert Atmosphere Evacuate and backfill the flask with an inert gas (3x). Combine Reactants->Inert Atmosphere Add Solvent Add degassed dioxane/water via syringe. Inert Atmosphere->Add Solvent Heat Heat the reaction mixture (e.g., 80-100 °C) with stirring. Add Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool & Dilute Cool to room temperature and dilute with an organic solvent. Monitor->Cool & Dilute Wash Wash with water and brine. Cool & Dilute->Wash Dry & Concentrate Dry the organic layer and concentrate under reduced pressure. Wash->Dry & Concentrate Purify Purify the crude product (e.g., column chromatography). Dry & Concentrate->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 4-bromo-2-methoxyisonicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture (4:1 ratio) via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be a highly effective alternative. This protocol is adapted from general microwave-assisted Suzuki coupling procedures.[3]

Materials:

  • 4-Chloro-2-methoxyisonicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (2:1 ratio, degassed)

  • Microwave synthesis vial

Step-by-Step Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine 4-chloro-2-methoxyisonicotinonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture (2:1 ratio).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of catalyst, base, and solvent system can significantly impact the yield and purity of the desired product. The following table summarizes common conditions employed in Suzuki-Miyaura couplings of related heterocyclic systems.

Catalyst SystemBaseSolvent SystemTypical Temperature (°C)Notes
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water80-100A robust and widely used system for a variety of substrates.[5]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/Water100-120Often effective for more challenging couplings, including those involving chlorides.[3]
Pd₂(dba)₃ / LigandKF1,4-Dioxane80-100The use of specific phosphine ligands can be crucial for electron-deficient substrates.[4]
Pd(OAc)₂ (ligand-free)K₂CO₃Isopropanol/Water80An oxygen-promoted, ligand-free system that can be effective for some pyridines.[7]

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the catalyst loading, using a more electron-rich and bulky phosphine ligand, or employing a stronger base like K₃PO₄ or Cs₂CO₃. For challenging substrates, a change of solvent to DMF or toluene may be beneficial.[5]

  • Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, can be a significant issue. Using a higher concentration of the base or anhydrous conditions can sometimes mitigate this problem.

  • Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst and inhibit its activity. The use of bulky ligands can help to prevent this coordination and maintain catalytic turnover.

  • Purity of Reagents: The success of the Suzuki-Miyaura reaction is highly dependent on the quality of the reagents. Ensure that the solvents are anhydrous and degassed, and that the boronic acids are of high purity.

Conclusion: A Versatile Tool for Molecular Innovation

The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable platform for the synthesis of 4-aryl-2-methoxyisonicotinonitriles. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently access a diverse range of substituted pyridines that are poised for further elaboration in the pursuit of novel pharmaceuticals and advanced materials. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Methoxyisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide to the successful application of this palladium-catalyzed cross-coupling reaction to a particularly relevant class of substrates: 2-methoxyisonicotinonitrile derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, offer insights into reaction optimization, and present a troubleshooting guide to address common challenges associated with these electron-deficient heteroaromatic substrates.

Introduction: The Power of C-N Bond Formation

The synthesis of aryl and heteroaryl amines is a fundamental pursuit in the development of pharmaceuticals, agrochemicals, and functional materials.[3][4] The Buchwald-Hartwig amination has revolutionized this field by providing a versatile and mild method for constructing C(sp²)–N bonds, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1][3][5]

The reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6] The choice of these components is critical and is highly substrate-dependent.[1][7]

Challenges with Heteroaromatic Substrates:

While powerful, the Buchwald-Hartwig amination of heteroaromatic halides, particularly electron-deficient pyridines like this compound derivatives, can present unique challenges.[7] The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3][7] Furthermore, the electron-deficient nature of the ring can influence the rates of key steps in the catalytic cycle.[7]

This guide will provide the necessary framework to navigate these challenges and achieve successful and reproducible amination of this important substrate class.

The Catalytic Cycle: A Mechanistic Overview

A firm understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][8][9]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (this compound derivative) Ar-X->Oxidative_Addition Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Amido_Complex L2Pd(Ar)(NR2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[6][8][9] For aryl chlorides, this step can be challenging and often requires more electron-rich and bulky ligands.[10][11]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amido complex.[2] The choice of base is crucial to ensure efficient deprotonation without causing unwanted side reactions.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[8][9] This step is often facilitated by electron-poor ligands.[8]

Key Reaction Parameters for this compound Derivatives

The success of the Buchwald-Hartwig amination of this compound derivatives hinges on the careful selection of the catalyst system and reaction conditions.

ParameterRecommended ChoiceRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or preformed precatalysts (e.g., XPhos Pd G3)Preformed precatalysts often provide more reliable results by ensuring the efficient generation of the active Pd(0) species.[10] Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective choices.
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)These ligands are essential for promoting the oxidative addition of often less reactive heteroaryl chlorides and facilitate the reductive elimination step.[1][12] The steric bulk also helps prevent catalyst decomposition.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS, Cs₂CO₃)Sodium tert-butoxide is a common and effective choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be employed, though this may require higher reaction temperatures.[11]
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Toluene and dioxane are frequently used.[7][13] It is critical to use anhydrous solvents to prevent catalyst deactivation.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with less reactive coupling partners.[6][7]
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial for preventing catalyst degradation.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2-chloro-6-methoxyisonicotinonitrile derivative with a primary amine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Ar-Cl, Amine, Base, Pd Precatalyst, and Ligand to a dry Schlenk flask. Inert_Atmosphere Evacuate and backfill with N2 or Ar (3x). Reagents->Inert_Atmosphere Solvent Add anhydrous solvent via syringe. Inert_Atmosphere->Solvent Heating Heat the reaction mixture at the desired temperature with vigorous stirring. Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction to room temperature. Monitoring->Cooling Quenching Quench with water or saturated NH4Cl. Cooling->Quenching Extraction Extract with an organic solvent (e.g., EtOAc). Quenching->Extraction Drying Dry the organic layer over Na2SO4 or MgSO4. Extraction->Drying Purification Concentrate and purify by flash column chromatography. Drying->Purification

References

Application Notes and Protocols for Sonogashira Coupling of 2-Methoxyisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylated Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of complex molecules due to its operational simplicity and broad functional group tolerance.[1][2] The resulting arylalkynes are crucial building blocks in medicinal chemistry, materials science, and natural product synthesis.

This guide focuses on the application of the Sonogashira coupling to synthesize derivatives of 2-methoxyisonicotinonitrile. This pyridine scaffold is of significant interest in drug discovery, and the introduction of an alkyne moiety provides a versatile handle for further functionalization, allowing for the construction of diverse molecular libraries for biological screening. The electron-deficient nature of the pyridine ring, influenced by the cyano and methoxy substituents, presents unique challenges and considerations for this coupling reaction. These application notes provide detailed protocols and the underlying scientific rationale to successfully navigate these challenges.

Understanding the Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

A simplified representation of the catalytic cycles is presented below:

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)L2-C≡CR Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim Product Ar-C≡CR ArPdAlkyne->Product CuX CuX ArPdAlkyne->CuX RedElim->Pd0 Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide  + CuX - HX Base Base CuAcetylide->ArPdAlkyne Transmetalation ArX Ar-X (e.g., 2-Methoxy-4-halo-isonicotinonitrile) ArX->ArPdX caption Fig. 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Caption: Fig. 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.

Core Experimental Protocols

The successful Sonogashira coupling of this compound derivatives hinges on the appropriate choice of the starting halide, catalyst system, and reaction conditions. Aryl chlorides are generally less reactive than bromides and iodides.[1] Therefore, for initial attempts and broader substrate scope, a bromo- or iodo-substituted this compound is recommended.

Protocol 1: Classic Conditions for Bromo- or Iodo-pyridines

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridine derivatives and is a reliable starting point.[3][4] It utilizes a standard palladium-phosphine catalyst in conjunction with a copper(I) co-catalyst.

Experimental Workflow:

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried flask, stir bar) start->prep add_solids Add Solids (Pd catalyst, CuI, Aryl Halide) prep->add_solids inert_atm Establish Inert Atmosphere (Evacuate and backfill with N2/Ar 3x) add_solids->inert_atm add_liquids Add Degassed Solvents and Base (e.g., THF, Et3N) inert_atm->add_liquids add_alkyne Add Terminal Alkyne (via syringe) add_liquids->add_alkyne heat Heat to Reaction Temperature (e.g., Room Temp. to 100 °C) add_alkyne->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup (Quench, extract, dry) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end caption Fig. 2: General Experimental Workflow for Sonogashira Coupling.

Caption: Fig. 2: General Experimental Workflow for Sonogashira Coupling.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the 2-methoxy-4-bromo-isonicotinonitrile (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed solvent, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16-24 hours, or with gentle heating (e.g., 50-60 °C) if the reaction is sluggish.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Less Reactive Chloro-pyridines

For the more challenging coupling of a 2-methoxy-4-chloro-isonicotinonitrile, more robust catalytic systems are often required.[5] This protocol employs a palladium catalyst with a bulky, electron-rich phosphine ligand, which can facilitate the oxidative addition to the stronger C-Cl bond.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a bulky phosphine ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv) to an oven-dried reaction vial.

  • Add the 2-methoxy-4-chloro-isonicotinonitrile (1.0 equiv) and copper(I) iodide (CuI, 0.04 equiv).

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the terminal alkyne (1.5 equiv).

  • Seal the vial and heat the reaction mixture to a higher temperature, typically in the range of 80-120 °C.

  • Stir for 12-24 hours, monitoring the reaction progress periodically.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Comparison of Protocols

ParameterProtocol 1 (Classic)Protocol 2 (Optimized for Chlorides)Rationale
Aryl Halide 2-Methoxy-4-bromo -isonicotinonitrile2-Methoxy-4-chloro -isonicotinonitrileBromo- and iodo-pyridines are more reactive than chloro-pyridines.[1]
Palladium Catalyst Pd(PPh₃)₄Pd(OAc)₂Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Triphenylphosphine (in Pd(PPh₃)₄)XPhosBulky, electron-rich ligands like XPhos are effective for the coupling of less reactive aryl chlorides.[5]
Copper Co-catalyst CuICuIFacilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N)Cesium Carbonate (Cs₂CO₃)Et₃N acts as both a base and a solvent. Cs₂CO₃ is a stronger base often required for less reactive substrates.
Solvent THF / Et₃NDMFDMF is a polar aprotic solvent that can facilitate reactions at higher temperatures.
Temperature Room Temperature to 60 °C80 °C to 120 °CHigher temperatures are generally needed for the activation of C-Cl bonds.

Troubleshooting and Key Considerations

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction is the dimerization of the terminal alkyne. This can be minimized by using copper-free conditions, although this may require a more active palladium catalyst system or higher reaction temperatures.

  • Degassing: The removal of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive. Ensure solvents and the reaction setup are properly degassed.

  • Purity of Reagents: The purity of the alkyne, aryl halide, and solvents is paramount for reproducible results.

  • Ligand Choice: For challenging substrates, screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to identify the optimal conditions.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of alkynylated this compound derivatives. By selecting the appropriate starting halide and carefully tuning the reaction conditions, researchers can efficiently generate these valuable building blocks for applications in drug discovery and materials science. The protocols provided herein offer robust starting points for both reactive (bromo/iodo) and less reactive (chloro) pyridine substrates, with a clear rationale for the selection of each reaction component.

References

Application Notes and Protocols: Leveraging 2-Methoxyisonicotinonitrile in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, medicinal chemists, and drug development professionals with a comprehensive guide to utilizing 2-methoxyisonicotinonitrile as a versatile building block in multicomponent reactions (MCRs). By harnessing the power of MCRs, complex molecular scaffolds with high potential for biological activity can be synthesized efficiently, accelerating the drug discovery pipeline.

Introduction: The Strategic Advantage of this compound in MCR-driven Synthesis

Multicomponent reactions are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials.[1][2] This inherent efficiency, leading to reduced waste, lower costs, and shorter synthesis times, aligns perfectly with the principles of green chemistry and the fast-paced demands of pharmaceutical research.[3] The synthesis of diverse heterocyclic compounds, a cornerstone of medicinal chemistry, is particularly well-suited to MCR strategies.[4]

This compound is a pyridine derivative poised for strategic use in MCRs. The pyridine core is a common motif in a vast number of pharmaceuticals. The methoxy and nitrile functionalities offer handles for further chemical modification, and the nitrogen atom in the pyridine ring can influence the physicochemical properties of the final compounds, such as solubility and bioavailability.

A key strategy for employing this compound in some of the most powerful MCRs, such as the Ugi and Passerini reactions, involves the conversion of its nitrile group into a highly reactive isocyanide functionality. This unlocks a vast chemical space for the creation of novel, complex molecules. These notes will guide you through proposed protocols for leveraging this strategy.

Core Concept: From Nitrile to Isocyanide – Activating this compound for MCRs

The transformation of a nitrile to an isocyanide is a critical step to enable the participation of this compound in isocyanide-based MCRs. While various methods exist for this conversion, a common laboratory-scale procedure involves a two-step sequence of N-formylation of the corresponding amine (which can be obtained by reduction of the nitrile) followed by dehydration. For the purpose of these application notes, we will assume the successful synthesis of 2-methoxy-4-isocyanopyridine from this compound.

Workflow for Utilizing this compound in Isocyanide-Based MCRs

G A This compound B Reduction to Amine A->B C N-Formylation B->C D Dehydration C->D E 2-Methoxy-4-isocyanopyridine D->E F Multicomponent Reaction (e.g., Ugi, Passerini) E->F G Diverse Molecular Scaffolds F->G

Caption: General workflow for the conversion of this compound to its isocyanide derivative and subsequent use in MCRs.

Application Note 1: Synthesis of Novel α-Acyloxy-Amide Scaffolds via a Proposed Passerini Reaction

The Passerini three-component reaction (P-3CR) is a classic MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to generate an α-acyloxy-amide in a single, atom-economical step.[5][6] This reaction is particularly valuable for creating peptidomimetic structures and other biologically relevant molecules.

Principle and Mechanistic Insight

The Passerini reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent.[5] In aprotic solvents and at high concentrations, a concerted mechanism is favored, involving a trimolecular interaction between the reactants.[5] The reaction is driven by the formation of a stable α-acyloxy-amide product.

Proposed Mechanism for the Passerini Reaction with 2-Methoxy-4-isocyanopyridine

G cluster_reactants Reactants R1_CHO Aldehyde (R1CHO) Intermediate Nitrilium Intermediate R1_CHO->Intermediate + Isocyanide R2_COOH Carboxylic Acid (R2COOH) R2_COOH->Intermediate protonates aldehyde Isocyanide 2-Methoxy-4-isocyanopyridine Product α-Acyloxy-Amide Product Intermediate->Product + Carboxylate anion, then Mumm Rearrangement

Caption: Simplified proposed mechanism of the Passerini reaction.

Proposed Experimental Protocol

Disclaimer: This is a theoretical protocol based on established methodologies for the Passerini reaction and requires experimental validation.

Materials:

  • 2-Methoxy-4-isocyanopyridine (from this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Dissolve the aldehyde in anhydrous DCM (5 mL). To this solution, add the carboxylic acid (1.2 mmol, 1.2 equiv) followed by 2-methoxy-4-isocyanopyridine (1.0 mmol, 1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy-amide.

Data Interpretation and Expected Outcomes

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity of the atoms.

  • FT-IR: To identify the characteristic functional groups, such as the amide and ester carbonyl stretches.

  • Mass Spectrometry: To determine the molecular weight of the product.

Component A (Aldehyde)Component B (Carboxylic Acid)Expected Product Yield (Theoretical)
BenzaldehydeAcetic AcidModerate to High
4-ChlorobenzaldehydePropionic AcidModerate to High
IsobutyraldehydeBenzoic AcidModerate
CinnamaldehydeAcetic AcidModerate to High

Application Note 2: Rapid Assembly of Peptidomimetics via a Proposed Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, allowing for the one-pot synthesis of α-acylamino amides from an isocyanide, an aldehyde (or ketone), a primary amine, and a carboxylic acid.[7] Its ability to generate complex, drug-like molecules with high diversity makes it an invaluable tool in medicinal chemistry.[8]

Principle and Mechanistic Insight

The Ugi reaction mechanism involves the initial formation of an imine from the aldehyde and amine.[7] The isocyanide then adds to the iminium ion to form a nitrilium intermediate, which is subsequently trapped by the carboxylate. An intramolecular acyl transfer (Mumm rearrangement) then yields the stable bis-amide product.[7]

Proposed Mechanism for the Ugi Reaction with 2-Methoxy-4-isocyanopyridine

G cluster_reactants Reactants Aldehyde Aldehyde (R1CHO) Imine Imine Formation Aldehyde->Imine Amine Amine (R2NH2) Amine->Imine Carboxylic_Acid Carboxylic Acid (R3COOH) Isocyanide 2-Methoxy-4-isocyanopyridine Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Adduct Intermediate Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Key steps in the proposed Ugi four-component reaction.

Proposed Experimental Protocol

Disclaimer: This is a theoretical protocol based on established methodologies for the Ugi reaction and requires experimental validation.

Materials:

  • 2-Methoxy-4-isocyanopyridine

  • Aldehyde (e.g., isobutyraldehyde)

  • Primary amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.0 mmol, 1.0 equiv) in methanol (5 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reagent Addition: To the solution, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by 2-methoxy-4-isocyanopyridine (1.0 mmol, 1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Work-up and Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired α-acylamino amide.

Data Interpretation and Expected Outcomes

The highly functionalized product can be characterized by NMR, IR, and mass spectrometry to confirm its complex structure. The high degree of convergence of the Ugi reaction allows for the rapid generation of a library of compounds by varying each of the four components.

Component A (Aldehyde)Component B (Amine)Component C (Carboxylic Acid)Expected Product Yield (Theoretical)
IsobutyraldehydeBenzylamineAcetic AcidGood to High
BenzaldehydeAnilinePropionic AcidModerate to Good
Cyclohexanecarboxaldehydetert-ButylamineBenzoic AcidGood to High
4-PyridinecarboxaldehydeMethylamineFormic AcidModerate

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds through multicomponent reactions. By converting the nitrile to an isocyanide, this scaffold can be readily incorporated into powerful synthetic methodologies like the Passerini and Ugi reactions. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers to design and execute their own MCRs, paving the way for the discovery of new chemical entities with potential therapeutic applications. The exploration of different aldehydes, amines, and carboxylic acids in these proposed reactions will undoubtedly lead to a vast and diverse library of novel pyridine-containing compounds, ripe for biological screening.

References

Protocol for the Synthesis of 2-Methoxyisonicotinonitrile: A Key Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methoxyisonicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, utilizing 2-Chloro-4-cyanopyridine and sodium methoxide. This guide details the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.

Introduction and Scientific Context

This compound, also known as 2-methoxy-4-cyanopyridine, is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of the methoxy and nitrile groups in this molecule makes it a versatile intermediate for creating more complex molecular architectures, often used in the development of kinase inhibitors, modulators of nuclear receptors, and other therapeutic agents.[1][2]

The protocol described herein outlines a reliable and scalable method for its preparation from commercially available starting materials. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, inherently electron-deficient, is further activated by the electron-withdrawing effects of the nitrile (-CN) group and the chloro (-Cl) substituent. This activation facilitates the attack of a nucleophile, in this case, the methoxide ion (CH₃O⁻), at the C2 position, leading to the displacement of the chloride leaving group.

Reaction Scheme and Mechanism

The synthesis is achieved by the methoxylation of 2-Chloro-4-cyanopyridine.

Reaction: 2-Chloro-4-cyanopyridine + Sodium Methoxide → this compound + Sodium Chloride

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.

  • Nucleophilic Attack: The strongly nucleophilic methoxide ion attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing nitrile group.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group, yielding the final product, this compound.

Quantitative Data and Reagent Summary

Proper stoichiometry is crucial for reaction efficiency and minimizing side products. The following table summarizes the reagents and their quantitative details for a representative lab-scale synthesis.

ReagentFormulaMW ( g/mol )Amount (g)MolesMolar Ratio
2-Chloro-4-cyanopyridineC₆H₃ClN₂138.55[3]115.53~0.8341.0
SodiumNa22.9920.8~0.905~1.08
MethanolCH₃OH32.04285 ml + 425 ml-Solvent/Reagent
DioxaneC₄H₈O₂88.11425 ml-Solvent

Note: Sodium methoxide is prepared in situ from sodium metal and methanol. Alternatively, a commercially available solution of sodium methoxide in methanol can be used, adjusting the volume to match the molar quantity.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for safety and yield.[4]

4.1. Equipment Required:

  • Three-neck round-bottom flask (2 L)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heat plate

  • Inert gas line (Nitrogen or Argon)

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification prep_naome Prepare Sodium Methoxide Solution (Sodium in Methanol under N2) add_substrate Add Substrate Solution to Sodium Methoxide Solution prep_naome->add_substrate 1 prep_substrate Prepare Substrate Solution (2-Chloro-4-cyanopyridine in Methanol/Dioxane) prep_substrate->add_substrate 2 reflux Heat Mixture to Reflux (2.5 hours) add_substrate->reflux cool Cool Reaction to Room Temperature reflux->cool filter_nacl Filter to Remove NaCl Precipitate cool->filter_nacl concentrate Reduce Filtrate Volume (Rotary Evaporator) filter_nacl->concentrate precipitate Add Water to Precipitate Product concentrate->precipitate filter_product Filter to Collect Solid Product precipitate->filter_product dry Dry the Final Product filter_product->dry

Caption: Workflow for the synthesis of this compound.

4.3. Step-by-Step Procedure:

  • Preparation of Sodium Methoxide:

    • CAUTION: This step is highly exothermic and produces flammable hydrogen gas. It must be performed under an inert atmosphere (N₂) in a fume hood.

    • To a 2 L three-neck flask equipped with a reflux condenser and an N₂ inlet, add 285 ml of anhydrous methanol.

    • Carefully add 20.8 g of sodium metal in small pieces at a rate that maintains a controllable reflux. Ensure all sodium has reacted completely before proceeding.

  • Reaction Setup:

    • In a separate beaker, dissolve 115.53 g of 2-Chloro-4-cyanopyridine in a 1:1 mixture of methanol and dioxane (850 ml total volume).[4]

    • Once the sodium methoxide solution has cooled slightly, add the 2-Chloro-4-cyanopyridine solution to it.

  • Reflux:

    • Heat the resulting mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 2.5 hours, monitoring the reaction progress if desired (e.g., by TLC).[4]

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature. A precipitate of sodium chloride will form.

    • Filter the mixture through a Buchner funnel to remove the inorganic salts.

    • Transfer the filtrate to a large round-bottom flask and reduce its volume to approximately 200 ml using a rotary evaporator.[4]

    • Add 400 ml of water to the concentrated solution. The product will precipitate out as a solid.[4]

    • Stir the slurry for 15-20 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold water, and air-dry.

  • Purification and Yield:

    • The crude product can be further purified by recrystallization if necessary.

    • The expected yield of this compound is approximately 57.2 g (51%).[4] The product should be a solid with a melting point of 93-95.5°C.[4]

Safety and Handling (E-E-A-T)

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood.[5][6] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7][8] An emergency eyewash station and safety shower should be readily accessible.

  • 2-Chloro-4-cyanopyridine:

    • Hazards: Toxic in contact with skin.[5] Causes skin and serious eye irritation.[3]

    • Handling: Avoid creating dust.[5] Do not breathe dust, vapor, mist, or gas.[5][7] Wash hands and any exposed skin thoroughly after handling.[7]

    • First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. For eye contact, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air.[5]

  • Sodium Methoxide:

    • Hazards: Highly flammable and corrosive. Reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[8][9][10] Causes severe skin burns and eye damage.[9]

    • Handling: Must be handled under an inert, dry atmosphere.[6][10] Keep away from heat, sparks, open flames, and water.[8][9] Use spark-proof tools.[8]

    • Fire Safety: In case of fire, use dry powder or dry sand. DO NOT USE WATER or carbon dioxide.[8][9]

    • Spills: Cover spills with dry sand or another inert, dry material. Do not allow contact with water.[8]

Characterization of this compound

  • Appearance: White to light yellow crystalline solid.

  • Melting Point: 93-95.5 °C.[4]

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (-OCH₃) at approximately δ 3.9-4.1 ppm and three distinct signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR: Expected signals include a peak for the methoxy carbon, the nitrile carbon (C≡N), and the four unique carbons of the pyridine ring.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the product (134.14 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive Sodium MethoxideEnsure sodium methoxide is freshly prepared or properly stored under inert gas. Exclude all moisture from the reaction.
Incomplete ReactionExtend the reflux time. Confirm reaction completion using TLC before work-up.
Loss During Work-upEnsure product fully precipitates by cooling adequately. Be careful not to use excessive wash solvent.
Impure Product Unreacted Starting MaterialImprove reaction time/conditions. Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water).
Side Product FormationEnsure the reaction temperature does not significantly exceed the reflux temperature.

References

Application Note: Scale-Up Synthesis of 2-Methoxyisonicotinonitrile for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the scale-up synthesis of 2-Methoxyisonicotinonitrile, a critical intermediate in the pharmaceutical and agrochemical industries, is presented in the following application notes and protocols. This document provides a comprehensive overview of the synthetic strategy, process optimization, and safety considerations for transitioning from laboratory-scale to industrial production.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The increasing demand for this intermediate necessitates the development of a robust, efficient, and scalable synthetic process. This application note details a recommended industrial-scale synthesis route, highlighting critical process parameters, safety protocols, and quality control measures. The described process is designed to be self-validating, ensuring consistent product quality and operational safety.

Synthetic Strategy: A Two-Step Approach

The most viable route for the industrial-scale synthesis of this compound commences with the readily available and cost-effective starting material, 2-chloropyridine-4-carbonitrile. The synthesis proceeds via a two-step process:

  • Oxidation to 2-Chloro-1-oxidoisonicotinonitrile: The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This activation is crucial for the subsequent nucleophilic aromatic substitution.

  • Methoxylation to this compound: The activated intermediate, 2-chloro-1-oxidoisonicotinonitrile, undergoes nucleophilic substitution with a methoxide source to yield the final product, this compound.

This synthetic pathway is favored for its high yields, operational simplicity, and the use of readily available reagents, making it amenable to large-scale production.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-1-oxidoisonicotinonitrile (Intermediate 1)

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier Recommendation
2-Chloropyridine-4-carbonitrileIndustrial GradeMajor Chemical Supplier
Hydrogen Peroxide (35% solution)Technical GradeBulk Chemical Supplier
Acetic AcidGlacial, TechnicalBulk Chemical Supplier
WaterDeionizedOn-site generation

Protocol:

  • Reactor Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser is charged with glacial acetic acid.

  • Charge of Starting Material: 2-Chloropyridine-4-carbonitrile is added to the reactor under constant agitation. The mixture is stirred until complete dissolution.

  • Controlled Addition of Oxidizing Agent: The 35% hydrogen peroxide solution is added dropwise to the reactor via a dosing pump. The addition rate is carefully controlled to maintain the reaction temperature below 60°C. This exothermic reaction requires an efficient cooling system to prevent thermal runaway.

  • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) by taking aliquots from the reaction mixture at regular intervals. The reaction is considered complete when the starting material is less than 1% by area.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is precipitated by the slow addition of deionized water. The resulting slurry is filtered, and the filter cake is washed with deionized water to remove any residual acetic acid. The isolated solid is dried under vacuum at 50-60°C to a constant weight to yield 2-Chloro-1-oxidoisonicotinonitrile.

Process Optimization and Scale-Up Considerations:

  • Heat Management: The oxidation reaction is highly exothermic. A robust cooling system for the reactor is critical to maintain temperature control and prevent side reactions or decomposition.

  • Reagent Addition: The controlled addition of hydrogen peroxide is crucial for safety and selectivity. The use of a programmable dosing pump is highly recommended for large-scale production.

  • Agitation: Efficient stirring is necessary to ensure proper mixing and heat transfer throughout the reaction mass.

Part 2: Synthesis of this compound (Final Product)

Reaction Scheme:

Caption: Overall process flow from starting material to final product.

Logical Relationship of Critical Process Parameters

G cluster_oxidation Oxidation Step cluster_methoxylation Methoxylation Step Temp_Ox Temperature Yield_Ox Yield & Purity Temp_Ox->Yield_Ox H2O2_Rate H2O2 Addition Rate H2O2_Rate->Yield_Ox Agitation_Ox Agitation Agitation_Ox->Yield_Ox Moisture Moisture Content Yield_MeO Yield & Purity Moisture->Yield_MeO NaOMe_Rate NaOMe Addition Rate NaOMe_Rate->Yield_MeO Temp_MeO Temperature Temp_MeO->Yield_MeO

Caption: Key parameters influencing reaction yield and purity.

Quality Control and Analytical Methods

A robust quality control (QC) strategy is essential to ensure the final product meets the required specifications for use in pharmaceutical and agrochemical applications.

In-Process Controls (IPCs):

StageParameter to MonitorMethodFrequency
OxidationStarting Material ContentHPLCEvery 1-2 hours
MethoxylationIntermediate ContentHPLCEvery hour
Final Product DryingLoss on Drying (LOD)LODAt the end of drying

Final Product Specifications:

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white solidVisual
Purity (by HPLC)≥ 99.5%HPLC
Water Content (by KF)≤ 0.1%Karl Fischer
Melting Point85-88 °CMelting Point Apparatus
Residue on Ignition≤ 0.1%Gravimetric

Safety and Environmental Considerations

Hazard Analysis:

  • Hydrogen Peroxide (35%): Strong oxidizer. Contact with organic materials can cause fire. Corrosive.

  • Sodium Methoxide: Corrosive and flammable. Reacts violently with water.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Methanol: Flammable and toxic.

Safety Precautions:

  • All operations should be conducted in well-ventilated areas.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and flame-retardant lab coats.

  • Emergency eyewash and safety showers must be readily accessible.

  • Reactors should be equipped with pressure relief systems.

  • Grounding and bonding should be used to prevent static discharge when handling flammable solvents.

Waste Management:

  • Aqueous waste streams should be neutralized before disposal.

  • Organic solvent waste should be collected and sent for incineration or recovery.

  • All waste disposal must comply with local, state, and federal regulations.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxyisonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxyisonicotinonitrile

This compound (also known as 2-methoxy-4-cyanopyridine) is a pivotal building block in contemporary drug discovery and agrochemical development. Its substituted pyridine scaffold is a common feature in biologically active molecules. The synthesis, while conceptually straightforward via a Nucleophilic Aromatic Substitution (SNAr) reaction, is fraught with potential pitfalls that can impact yield, purity, and scalability.

This technical support guide is designed for researchers and process chemists to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Core Synthesis Protocol & Mechanism

The most common and efficient route to this compound is the SNAr reaction between 2-chloro-4-cyanopyridine and a methoxide source.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via the addition of the methoxide nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing nature of both the ring nitrogen and the para-cyano group is critical for stabilizing this intermediate, thereby facilitating the subsequent expulsion of the chloride leaving group. Nucleophilic attack is strongly favored at the C2 and C4 positions of the pyridine ring precisely because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[3][4]

Caption: General mechanism of the SNAr reaction.

Baseline Experimental Protocol

This protocol is adapted from established literature procedures and serves as a robust starting point for optimization.[5]

Table 1: Reagent Stoichiometry and Roles

ReagentFormulaM.W. ( g/mol )Amount (10 mmol scale)EquivalentsRole
2-Chloro-4-cyanopyridineC₆H₃ClN₂138.551.39 g1.0Substrate
SodiumNa22.990.25 g (11 mmol)1.1Methoxide Precursor
Anhydrous MethanolCH₃OH32.0415-20 mL-Reagent & Solvent
Dioxane (optional)C₄H₈O₂88.1115-20 mL-Co-Solvent

Step-by-Step Methodology:

  • Prepare Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet (N₂ or Ar), add anhydrous methanol (15 mL). Cool the flask in an ice-water bath. Carefully add freshly cut sodium metal (0.25 g) in small portions.[6] Caution: The reaction is highly exothermic and produces flammable hydrogen gas.[7][8] Allow all the sodium to dissolve completely before proceeding.

  • Set Up Reaction: To the freshly prepared sodium methoxide solution, add the 2-chloro-4-cyanopyridine (1.39 g). If solubility is an issue, a co-solvent like anhydrous dioxane can be added at this stage.[5]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65-70°C for methanol) and maintain for 2-4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add water (30-40 mL) to the concentrated mixture. The product should precipitate as a solid.

    • Filter the solid using a Büchner funnel, wash the filter cake with cold water, and air-dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary.[5] The expected product is a white to light yellow solid.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is sodium methoxide used instead of sodium hydroxide and methanol? A: While sodium hydroxide will react with methanol to form sodium methoxide, the reaction exists in equilibrium and will always contain water. Water can act as a competing nucleophile, leading to the formation of 2-hydroxy-4-cyanopyridine as a byproduct. More critically, sodium methoxide is a significantly stronger base and nucleophile in methanol than sodium hydroxide, driving the SNAr reaction more efficiently.[8] For optimal results, using pre-formed sodium methoxide or generating it in situ from sodium metal and anhydrous methanol is superior.[7][10]

Q2: How critical is the "anhydrous" condition for the reagents and solvent? A: It is extremely critical. Sodium methoxide reacts readily with water to form sodium hydroxide and methanol.[10][11] This decomposition not only consumes your active nucleophile, reducing the reaction rate and overall yield, but the resulting hydroxide can promote unwanted side reactions, such as hydrolysis of the nitrile group. Always use freshly opened anhydrous solvents or solvents dried over molecular sieves.

Q3: Can other alkoxides be used for this reaction? A: Yes. Other sodium alkoxides, such as sodium ethoxide or isopropoxide, can be used to synthesize the corresponding 2-alkoxy-isonicotinonitriles. However, the reactivity may vary due to the steric bulk of the nucleophile. Larger alkoxides may require longer reaction times or higher temperatures.

Q4: Is a catalyst required for this reaction? A: For this specific substrate, a catalyst is generally not required. The pyridine ring is already electron-deficient, and the presence of the para-cyano group provides sufficient activation for the SNAr reaction to proceed under thermal conditions.[3][4] In cases with less activated pyridine rings, Lewis acids have been used to enhance reactivity by coordinating to the ring nitrogen.[12]

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Troubleshooting_Tree cluster_reagents Reagent Diagnostics cluster_conditions Condition Diagnostics Start Problem: Low Yield or Incomplete Conversion CheckTLC Check TLC/LC-MS: Is Starting Material (SM) consumed? Start->CheckTLC SM_Yes Yes, SM is consumed. Indicates loss during workup or side reactions. CheckTLC->SM_Yes Yes SM_No No, SM remains. Indicates a reaction failure. CheckTLC->SM_No No Workup_Issue Potential Issue: Product lost during workup. SM_Yes->Workup_Issue Side_Reaction Potential Issue: Side reaction occurred. SM_Yes->Side_Reaction Check_Reagents Step 1: Verify Reagents SM_No->Check_Reagents Check_Conditions Step 2: Verify Conditions SM_No->Check_Conditions NaOMe_Quality Is NaOMe solution fresh? (Degrades with air/moisture) Temp Was reflux temperature maintained? (≥65 °C) SM_Purity Is SM pure? (Check CoA/re-analyze) Solvent_Dry Is Methanol anhydrous? (Water kills reaction) Time Was reaction time sufficient? (Extend time to 6-8h) Stoichiometry Was NaOMe used in slight excess? (Use 1.1-1.2 eq)

Caption: Decision tree for troubleshooting low yield.

Q&A Troubleshooting

Problem 1: The reaction shows very low or no conversion of the starting material.

  • Potential Cause A: Inactive Nucleophile. Sodium methoxide is highly sensitive to moisture and carbon dioxide from the air.[7] If a commercial solution was used, it may have degraded. If prepared in situ, the sodium metal may have been heavily oxidized, or the methanol was not anhydrous.

    • Solution: Always use freshly prepared sodium methoxide solution for best results.[6] Ensure the methanol is high purity and anhydrous. When using sodium metal, ensure the outer oxide layer is trimmed to expose fresh metal.

  • Potential Cause B: Insufficient Temperature. The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction mixture reaches and maintains reflux (approximately 65°C for methanol). Use an oil bath with a thermometer to monitor the external temperature and ensure consistent heating.

Problem 2: The reaction stalls, leaving a significant amount of starting material even after several hours.

  • Potential Cause A: Insufficient Nucleophile. A sub-stoichiometric amount of sodium methoxide will naturally lead to incomplete conversion. This can happen if the sodium was not accurately weighed or if some of the methoxide was quenched by adventitious water.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of sodium methoxide. If the reaction has stalled, a second charge of freshly prepared methoxide solution can sometimes drive it to completion, but this should be done cautiously.

  • Potential Cause B: Poor Solubility. In some solvent systems, the starting material or the methoxide salt may not be fully soluble, limiting the reaction rate.

    • Solution: Consider adding a co-solvent like anhydrous dioxane or DMF to improve solubility.[5] Note that DMF will significantly increase the boiling point and may require adjustment of the reaction temperature.

Problem 3: The final product is impure, showing multiple spots on TLC or peaks in GC/LC-MS.

  • Potential Cause A: Presence of Water. As discussed, water can lead to the formation of 2-hydroxy-4-cyanopyridine. This impurity can be difficult to remove from the final product.

    • Solution: Rigorously adhere to anhydrous conditions. Purify the final product using column chromatography; the more polar hydroxyl- group will cause this byproduct to have a lower Rf on silica gel compared to the desired methoxy- product.

  • Potential Cause B: Impure Starting Material. The quality of the 2-chloro-4-cyanopyridine is paramount. Isomeric impurities (e.g., 3-chloro-4-cyanopyridine) in the starting material will lead to isomeric impurities in the product.[13]

    • Solution: Verify the purity of the starting material by GC, NMR, or melting point before starting the reaction. If necessary, purify the starting material by recrystallization or chromatography.

Problem 4: During scale-up, the reaction is difficult to control or gives a lower yield than the lab scale.

  • Potential Cause A: Poor Heat Management. The preparation of sodium methoxide from sodium and methanol is extremely exothermic.[7][8] On a large scale, this heat can accumulate rapidly, leading to uncontrolled boiling and potential safety hazards.

    • Solution: Use a jacketed reactor with controlled cooling. Add the sodium metal in small, manageable portions, allowing the exotherm to subside between additions. The rate of addition is a critical process parameter that must be developed during scale-up studies.[14][15]

  • Potential Cause B: Inefficient Mixing. On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions.

    • Solution: Use an appropriate overhead mechanical stirrer with a properly designed impeller (e.g., pitch-blade or anchor) to ensure the entire reaction mass is homogeneous.

Part 4: Analytical Methods for Validation

Consistent and reliable analytical methods are key to a self-validating protocol.

Table 2: Recommended Analytical Techniques

TechniquePurposeSampleExpected Observations
TLC Reaction monitoringAliquot from reactionDisappearance of SM (Rf ~0.5) and appearance of product (Rf ~0.4) in 30% EtOAc/Hex.
GC-MS Purity assessmentCrude & Pure ProductA single major peak for the pure product with mass m/z = 134. A peak at m/z = 138 would indicate unreacted SM.
¹H NMR Structural confirmationPure ProductAppearance of a singlet around 4.0 ppm (3H, -OCH₃). Characteristic aromatic proton signals.
FT-IR Functional group analysisPure ProductPresence of a strong C≡N stretch (~2230 cm⁻¹) and C-O stretches (~1250-1050 cm⁻¹).

References

Common side reactions in the synthesis of 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methoxyisonicotinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic procedure. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges and optimize reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of 2-chloroisonicotinonitrile with a methoxide source. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. Understanding the underlying mechanisms of these side reactions is key to successful troubleshooting.

The primary reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group. This [1]stabilization facilitates the displacement of the chloride leaving group by the methoxide nucleophile.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Conversion of Starting Material (2-Chloroisonicotinonitrile)

Question: I am observing a significant amount of unreacted 2-chloroisonicotinonitrile in my reaction mixture, even after extended reaction times. What could be the cause, and how can I improve the conversion?

Answer: Low conversion is a frequent issue and can be attributed to several factors related to the nucleophile, solvent, and temperature.

  • Insufficient Nucleophile Strength or Concentration: Sodium methoxide is highly hygroscopic. Absorption of atmospheric moisture will convert it to sodium hydroxide and methanol, reducing the concentration of the active methoxide nucleophile.

    • Solution: Use freshly opened, anhydrous sodium methoxide. If using a solution of sodium methoxide in methanol, ensure it is fresh and has been properly stored to prevent moisture contamination. Consider using a slight excess of the methoxide source.

  • Suboptimal Solvent Choice: The choice of solvent is critical for SNAr reactions. While methanol is a common solvent as it is the conjugate acid of the nucleophile, its polarity and boiling point might not be optimal in all cases.

    • Solution: Consider using a polar aprotic solvent such as DMF or DMSO. These solvents can accelerate SNAr reactions by effectively solvating the cation (Na+) while leaving the nucleophile (MeO-) more reactive. However, be mindful that harsher conditions might also promote side reactions.

  • Inadequate Reaction Temperature: The SNAr reaction on a pyridine ring, while activated, still requires sufficient thermal energy to overcome the activation barrier. *[2] Solution: Gradually increase the reaction temperature. If using methanol, the reaction can be run at reflux. For higher boiling point solvents like DMF or DMSO, a temperature range of 80-120°C can be explored. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.

ParameterRecommendationRationale
Nucleophile Fresh, anhydrous sodium methoxide (1.1-1.5 equivalents)Ensures sufficient concentration of the active nucleophile.
Solvent Anhydrous Methanol, DMF, or DMSOPolar aprotic solvents can enhance nucleophilicity.
Temperature Reflux (Methanol) or 80-120°C (DMF/DMSO)Provides sufficient energy to overcome the reaction's activation barrier.
Issue 2: Formation of 2-Hydroxyisonicotinonitrile as a Major Byproduct

Question: My final product is contaminated with a significant amount of 2-hydroxyisonicotinonitrile. What is the source of this impurity, and how can I prevent its formation?

Answer: The presence of 2-hydroxyisonicotinonitrile is almost always due to water in the reaction mixture.

  • Mechanism of Formation: Water can react with sodium methoxide to generate sodium hydroxide. Hydroxide is also a potent nucleophile and can compete with methoxide in the SNAr reaction, leading to the formation of the undesired 2-hydroxy byproduct. Additionally, any residual moisture on the glassware or in the solvents will contribute to this side reaction.

  • Troubleshooting Workflow:

    G start Problem: 2-Hydroxy Byproduct Formation check_reagents Verify Anhydrous Conditions start->check_reagents check_glassware Ensure Dry Glassware check_reagents->check_glassware check_solvent Use Anhydrous Solvent check_glassware->check_solvent check_atmosphere Maintain Inert Atmosphere check_solvent->check_atmosphere solution Minimize Hydroxide Formation check_atmosphere->solution

    Caption: Workflow to minimize 2-hydroxy byproduct.

  • Preventative Measures:

    • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas (nitrogen or argon) before use.

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

    • Fresh Reagents: Use a fresh bottle of sodium methoxide.

Issue 3: Hydrolysis of the Nitrile Group

Question: I am observing the formation of 2-methoxyisonicotinamide or 2-methoxyisonicotinic acid in my product mixture. How can this be avoided?

Answer: The hydrolysis of the nitrile group is typically promoted by harsh basic or acidic conditions, often during the reaction workup.

  • Mechanism of Hydrolysis: Under strongly basic conditions (excess sodium methoxide) and with the presence of water (either as a contaminant or during aqueous workup), the nitrile group can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid. This [3]is an exothermic process.

  • [4]Mitigation Strategies:

    • Control Stoichiometry: Avoid using a large excess of sodium methoxide. A slight excess (1.1-1.5 equivalents) is usually sufficient.

    • Temperature Control During Workup: When quenching the reaction with water or an acidic solution, do so at a low temperature (e.g., in an ice bath) to dissipate the heat generated and minimize the rate of hydrolysis.

    • Neutralizing Agent: Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Using a mild acid like ammonium chloride solution for quenching can be beneficial.

    G cluster_reaction Reaction Conditions cluster_side_reaction Hydrolysis Pathway 2-Chloroisonicotinonitrile 2-Chloroisonicotinonitrile This compound This compound 2-Chloroisonicotinonitrile->this compound NaOMe, MeOH 2-Methoxyisonicotinamide 2-Methoxyisonicotinamide This compound->2-Methoxyisonicotinamide H2O, OH- 2-Methoxyisonicotinic Acid 2-Methoxyisonicotinic Acid 2-Methoxyisonicotinamide->2-Methoxyisonicotinic Acid H2O, OH-

    Caption: Nitrile hydrolysis side reaction pathway.

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying this compound from the reaction byproducts. What are the recommended purification techniques?

Answer: Effective purification depends on the nature of the impurities.

  • Removal of 2-Hydroxyisonicotinonitrile: This byproduct is more polar and has an acidic proton, which can be exploited for its removal.

    • Acid-Base Extraction: After the initial workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium carbonate or a very dilute sodium hydroxide solution). The 2-hydroxy byproduct will be deprotonated and extracted into the aqueous layer. Be cautious not to use a concentrated base, which could promote hydrolysis of the desired product's nitrile group.

  • Removal of Unreacted Starting Material: 2-chloroisonicotinonitrile has a similar polarity to the desired product, making chromatographic separation challenging.

    • Optimize Reaction: The best approach is to ensure the reaction goes to completion to minimize the amount of starting material in the crude product.

    • Column Chromatography: If necessary, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can help separate the product from the slightly less polar starting material.

  • Crystallization: Recrystallization can be an effective final purification step.

    • Solvent Screening: Screen for suitable solvent systems. A mixture of a solvent in which the product is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

References

Technical Support Center: Purification of Crude 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Methoxyisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A prevalent synthesis involves the reaction of 2-chloro-4-cyanopyridine with sodium methoxide. Potential impurities from this process can include:

  • Unreacted 2-chloro-4-cyanopyridine: Incomplete reaction will leave residual starting material.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of 2-methoxyisonicotinamide or 2-methoxyisonicotinic acid.

  • Dehydrocyanation Products: In some instances, particularly with related pyridine syntheses, loss of the cyano group can occur, resulting in the formation of 2-methoxypyridine.[1]

  • Polymeric byproducts: Under certain conditions, polymerization of reactants or products can lead to tar-like impurities.

Another synthetic route involving the condensation of a chalcone with malononitrile in the presence of sodium methoxide can yield 2-aminobenzene-1,3-dicarbonitrile derivatives as byproducts.[2]

Q2: My crude product is a dark oil/tar. How should I approach its purification?

A2: A dark, oily, or tarry crude product often indicates the presence of significant polymeric impurities. A preliminary purification step is recommended before attempting high-resolution techniques like recrystallization or column chromatography. Consider the following:

  • Solvent Trituration: Vigorously stir the crude material with a solvent in which the desired product has low solubility at room temperature, but the impurities are more soluble. Hexanes or a mixture of ethyl acetate and hexanes can be effective for this purpose. This will often precipitate the desired compound as a more manageable solid.

  • Activated Carbon Treatment: If the color is due to highly conjugated impurities, dissolving the crude product in a suitable solvent (like ethyl acetate or acetone) and treating with activated charcoal can help decolorize the solution before proceeding with crystallization or chromatography.

Q3: What is the general stability of this compound?

A3: this compound is a relatively stable aromatic compound. However, prolonged exposure to strong acids or bases can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[3][4] Thermal stability is generally good for short periods at elevated temperatures, such as during recrystallization. However, prolonged heating, especially in the presence of impurities, can lead to decomposition. It is advisable to use the lowest effective temperature for dissolution and to minimize the time the compound is kept at elevated temperatures.

II. Troubleshooting Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. However, success is contingent on selecting the appropriate solvent system and technique.

Common Recrystallization Issues and Solutions
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.1. Add more solvent: This reduces the concentration and supersaturation, favoring gradual crystal growth over liquid-liquid phase separation. 2. Lower the crystallization temperature: Initiate crystallization at a lower temperature to decrease the solubility more slowly. 3. Switch to a lower-boiling point solvent system: This ensures the dissolution temperature is well below the melting point of your compound. 4. Use a co-solvent system: Dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise at a slightly elevated temperature until turbidity persists. Then, add a few drops of the good solvent to redissolve the oil and allow for slow cooling.
Poor recovery of the purified product. 1. Too much solvent was used: The compound remains dissolved in the mother liquor even after cooling. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Use the minimum amount of hot solvent: Add the hot solvent portion-wise until the compound just dissolves. 2. Evaporate excess solvent: If too much solvent was added, carefully evaporate a portion of it and attempt to recrystallize again. 3. Cool the solution to a lower temperature: Use an ice bath or refrigerator to maximize precipitation. 4. Change to a less effective solvent: Select a solvent in which the compound has lower solubility.
Crystals are very fine or needle-like. Rapid crystallization due to high supersaturation or rapid cooling. 1. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. Slower cooling allows for the formation of larger, more ordered crystals. 2. Reduce the concentration: Use slightly more solvent to decrease the level of supersaturation.
Colored impurities co-crystallize with the product. The impurity has similar solubility properties to the desired compound. 1. Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter hot to remove the carbon and adsorbed impurities. 2. Perform a second recrystallization: A single recrystallization may not be sufficient for highly impure samples.
Recommended Recrystallization Solvents & Protocols

Based on the polar nature of the methoxy and nitrile groups on the aromatic ring, the following solvent systems are recommended for exploration:

Solvent System Rationale
Ethanol or Isopropanol Good for moderately polar compounds. The compound should be soluble in the hot alcohol and less soluble upon cooling.
Ethyl Acetate/Hexanes A versatile co-solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.
Toluene Can be effective for aromatic compounds. Its higher boiling point may require careful temperature control to avoid oiling out.
Acetone/Water Similar to ethanol/water, this system can be effective for inducing crystallization.

Experimental Protocol: Recrystallization using Ethanol

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling with stirring.

  • Continue adding small portions of hot ethanol until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

III. Troubleshooting Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.

Common Column Chromatography Issues and Solutions
Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor separation of product and impurities (overlapping fractions). 1. Inappropriate solvent system: The eluent is either too polar (eluting everything quickly) or not polar enough (everything stays at the top of the column). 2. Column overloading: Too much crude material was loaded onto the column.1. Optimize the solvent system using Thin Layer Chromatography (TLC): Aim for an Rf value of 0.25-0.35 for the desired compound. A common starting point is a mixture of ethyl acetate and hexanes. 2. Use a less polar solvent system: This will increase the retention time of all compounds, potentially improving separation. 3. Use a larger column or load less material: The amount of silica gel should be at least 30-50 times the weight of the crude material.
The compound is not eluting from the column. The solvent system is not polar enough. 1. Gradually increase the polarity of the eluent: Start with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and slowly increase the proportion of the more polar solvent (e.g., to 20%, 30%, etc.). This is known as gradient elution. 2. Add a small amount of a more polar solvent: For very polar compounds, adding 1-2% of methanol or triethylamine (if the compound is basic) to the eluent can help with elution.
Streaking or tailing of the compound on TLC and the column. The compound is interacting too strongly with the acidic silica gel, or the compound is degrading on the column. 1. Add a small amount of triethylamine or acetic acid to the eluent: For basic compounds, adding ~0.5% triethylamine can neutralize the acidic sites on the silica gel. For acidic compounds, a similar amount of acetic acid can improve peak shape. 2. Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive or basic compounds.
Recommended Column Chromatography Conditions
  • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the concentration of ethyl acetate. The optimal gradient should be determined by TLC analysis of the crude mixture.

Experimental Protocol: Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the crude mixture onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin eluting with the starting solvent mixture, collecting fractions.

  • Monitor the elution of the compounds by TLC.

  • Gradually increase the polarity of the eluent to elute the desired compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification_Workflow Crude Crude this compound Analysis Initial Analysis (TLC, NMR) Crude->Analysis Decision1 Is the product a solid or oil? Analysis->Decision1 Trituration Solvent Trituration Decision1->Trituration Oil/Tar Solid Crude Solid Decision1->Solid Solid Trituration->Solid Recrystallization Recrystallization Solid->Recrystallization Column Column Chromatography Solid->Column Analysis2 Purity Check (TLC, NMR, MP) Recrystallization->Analysis2 Column->Analysis2 Pure_Solid Pure Solid Product Analysis2->Pure_Solid

Caption: General purification workflow for crude this compound.

V. References

  • A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES, Vol. 36, No. 4, 1993.

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 2014, 38(10), 5018-5029.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC 2015 (vii) 101-112.

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.

  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC.

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC.

References

Identifying and removing impurities in 2-Methoxyisonicotinonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxyisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. Here, we provide in-depth, field-proven insights and practical protocols in a direct question-and-answer format to help you identify, troubleshoot, and remove impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound?

Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or improper storage. Understanding these sources is the first step toward effective purification.

  • Synthetic By-products and Unreacted Starting Materials: The most common synthesis involves the nucleophilic substitution of 2-chloroisonicotinonitrile with sodium methoxide. Consequently, unreacted 2-chloroisonicotinonitrile is a primary process-related impurity.[1][2][3][4]

  • Degradation Products: The nitrile functional group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which can convert it to 2-methoxyisonicotinamide or further to 2-methoxyisonicotinic acid.[5][6] The methoxy group can also be a target for degradation under harsh conditions.

  • Solvent Residues and Reagents: Residual solvents used during the reaction or purification (e.g., methanol, tetrahydrofuran) can be present in the final product.[7][8] Other reagents from the synthesis may also persist if the workup is incomplete.

Table 1: Common Impurities and Their Potential Sources

ImpurityChemical StructurePotential Source
2-ChloroisonicotinonitrileC₆H₃ClN₂Unreacted starting material from synthesis.
2-MethoxyisonicotinamideC₇H₈N₂O₂Partial hydrolysis of the nitrile group.
2-Methoxyisonicotinic AcidC₇H₇NO₃Complete hydrolysis of the nitrile group.
Methanol / Other SolventsCH₃OHResidual solvent from reaction or purification steps.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities?

A multi-technique approach is recommended for comprehensive impurity profiling. Each method provides unique information about the nature and quantity of the impurities present.

  • High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS): These are the workhorse techniques for purity assessment.[9][10] HPLC with UV detection can quantify known impurities against a reference standard, while LC-MS is invaluable for identifying unknown peaks by providing molecular weight information.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for detecting and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., methanol, ether) or lower-boiling point starting materials.[9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the bulk material and can detect impurities present at levels of ~0.1% or higher.[15] It provides definitive structural information that can help unequivocally identify an unknown impurity, especially when compared to the spectrum of the pure compound.[16]

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrimary UseDetectsAdvantagesLimitations
HPLC-UV Purity assessment, quantificationNon-volatile organic impuritiesRobust, reproducible, quantitativeRequires chromophore, may not identify unknowns
LC-MS Impurity identificationNon-volatile organic impuritiesHigh sensitivity, provides molecular weightQuantification can be complex, matrix effects
GC-MS Residual solvent analysisVolatile & semi-volatile impuritiesExcellent for volatile compoundsNot suitable for non-volatile or thermally labile compounds
NMR Structural elucidation, quantificationImpurities >0.1%Provides definitive structural informationLower sensitivity compared to MS techniques
Q3: How should I store this compound to prevent the formation of degradation impurities?

Proper storage is critical to maintaining the long-term purity and stability of this compound.

  • Control the Environment: Store the compound in a tightly sealed container to protect it from atmospheric moisture, which can lead to hydrolysis.[6][17]

  • Temperature and Light: Keep it in a cool, dark place.[2] Exposure to high temperatures or UV light can accelerate degradation processes.[18][19]

  • Inert Atmosphere: For long-term storage or for high-purity samples, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.

Troubleshooting Guide

Problem: My analytical data (NMR, LC-MS) shows an unexpected peak. How do I identify it?

Identifying an unknown impurity requires a systematic approach. The workflow below outlines a logical progression from initial detection to structural confirmation.

Diagram: Workflow for Unknown Impurity Identification

impurity_identification start Unexpected Peak Detected (e.g., in LC-MS, NMR) ms_data Analyze LC-MS Data: 1. Determine Molecular Weight (MW) 2. Check Isotopic Pattern (for Cl, Br) start->ms_data nmr_data Analyze NMR Data: 1. Check for characteristic shifts 2. Integrate peaks to estimate relative amount start->nmr_data db_search Database Search: Correlate MW with potential impurities (starting materials, by-products, degradants) ms_data->db_search hypothesis Formulate Hypothesis: Is it unreacted starting material? A hydrolysis product? A solvent residue? nmr_data->hypothesis db_search->hypothesis confirm Confirm Structure: - Spike sample with known standard - Acquire detailed 2D NMR data - High-resolution MS for formula hypothesis->confirm end Impurity Identified confirm->end purification_choice start Low Purity Sample check_impurities What is the nature of the main impurity? start->check_impurities recrystallize Use Recrystallization check_impurities->recrystallize Impurity is minor (<5%) and structurally different chromatography Use Column Chromatography check_impurities->chromatography Multiple impurities or impurity is a structural isomer recrystallize_details Ideal for removing small amounts of impurities with different solubility profiles. Faster for large scales. recrystallize->recrystallize_details chromatography_details Best for separating mixtures with similar polarities or multiple impurities. More time and solvent intensive. chromatography->chromatography_details

References

Technical Support Center: Nucleophilic Substitution of 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-Methoxyisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, we address common challenges and frequently asked questions to help you navigate your experiments successfully. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to address specific problems you may encounter during the nucleophilic substitution of this compound.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the nucleophilic substitution of this compound is a common issue, often related to the interplay between the nucleophile, the leaving group, and the reaction conditions.

Root Cause Analysis:

  • Leaving Group Ability: The methoxy group (-OCH₃) is a viable but relatively poor leaving group compared to halides (F, Cl, Br, I) in SNAr reactions. Its departure as a methoxide anion (CH₃O⁻) is less favorable than the departure of a halide ion. While some literature indicates that the methoxy group can be a superior leaving group under specific conditions, such as in concerted SNAr mechanisms, this is not always the case in traditional two-step SNAr reactions.[1]

  • Nucleophile Reactivity: The success of the reaction is highly dependent on the nucleophilicity of the attacking species. Weakly nucleophilic reagents (e.g., neutral amines or alcohols) may not be potent enough to attack the electron-deficient pyridine ring, especially with a suboptimal leaving group like methoxy.

  • Insufficient Activation: While the cyano group at the 4-position and the pyridine nitrogen do activate the ring for nucleophilic attack, the conditions might not be sufficient to overcome the activation energy barrier.[2][3]

Troubleshooting Protocol:

  • Enhance Nucleophilicity:

    • If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, deprotonate it with a strong base to generate the more nucleophilic alkoxide or amide anion.

    • Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are effective choices.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity, and can help stabilize the charged Meisenheimer intermediate.

    • Temperature: Due to the methoxy leaving group, elevated temperatures are often necessary. Start by running the reaction at a higher temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Consider an Alternative Leaving Group: If optimizing the conditions does not yield the desired product, and if your synthetic route allows, consider starting with a 2-halopyridine (e.g., 2-chloro-4-cyanopyridine), which will have a more reactive leaving group for SNAr reactions.[4]

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion check_nucleophile Assess Nucleophile Strength start->check_nucleophile is_weak Is the nucleophile weak (e.g., neutral amine, alcohol)? check_nucleophile->is_weak add_base Add a strong base (NaH, t-BuOK) to generate the anion. is_weak->add_base Yes check_conditions Review Reaction Conditions is_weak->check_conditions No add_base->check_conditions solvent_temp Are you using a polar aprotic solvent (DMSO, DMF) and elevated temperature? check_conditions->solvent_temp increase_temp Increase temperature incrementally (e.g., 80°C -> 120°C). solvent_temp->increase_temp No final_check Re-evaluate starting material. Consider 2-halopyridine alternative. solvent_temp->final_check Yes change_solvent Switch to a higher-boiling polar aprotic solvent. increase_temp->change_solvent increase_temp->final_check

Caption: A decision tree for troubleshooting low reaction yield.

Question 2: I'm observing a significant byproduct with a mass corresponding to 2-hydroxyisonicotinonitrile. What is causing this, and how can I prevent it?

Answer:

The formation of 2-hydroxyisonicotinonitrile is a strong indicator of an undesired hydrolysis reaction.

Root Cause Analysis:

  • Reaction with Water: The methoxy group can be displaced by hydroxide ions (OH⁻). If your reaction is run under basic conditions and there is residual water in your solvent or reagents, this hydrolysis pathway can compete with your desired nucleophilic substitution. This is particularly problematic at elevated temperatures. The initially formed 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer.[5]

Preventative Measures:

  • Anhydrous Conditions:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry all glassware thoroughly in an oven before use.

    • Ensure your nucleophile and any added bases are anhydrous.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of Base: If using an aqueous base is unavoidable for your nucleophile's solubility, try to use a stoichiometric amount rather than a large excess, and keep the reaction temperature as low as possible to minimize the rate of the competing hydrolysis.

Question 3: My desired product is forming, but I'm also seeing hydrolysis of the nitrile group to a carboxamide or carboxylic acid. How can I avoid this?

Answer:

The cyano group is generally stable, but it can be susceptible to hydrolysis under certain conditions, especially during the reaction or workup.

Root Cause Analysis:

  • Harsh Basic or Acidic Conditions: Prolonged exposure to strong bases at high temperatures, or a strongly acidic workup, can lead to the hydrolysis of the nitrile (-C≡N) group to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[6]

Mitigation Strategies:

  • Milder Reaction Conditions:

    • If possible, use a weaker base or a stoichiometric amount of a strong base.

    • Minimize the reaction time; monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Keep the reaction temperature at the minimum required for a reasonable reaction rate.

  • Careful Workup Procedure:

    • Avoid quenching the reaction with strong acids. Use a buffered solution or a milder acid (e.g., saturated aqueous ammonium chloride).

    • Perform the workup at a low temperature (e.g., in an ice bath) to reduce the rate of any potential hydrolysis.

    • Minimize the time the product is in contact with acidic or basic aqueous layers during extraction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the underlying chemistry of nucleophilic substitution on this compound.

Question 4: What makes this compound a suitable substrate for nucleophilic aromatic substitution?

Answer:

The reactivity of this compound in SNAr reactions is governed by a combination of factors:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, and it withdraws electron density from the ring carbons, making the ring inherently more susceptible to attack by nucleophiles compared to a benzene ring.[7]

  • Activating Group: The cyano (-C≡N) group at the 4-position is a strong electron-withdrawing group. It further activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[2][3]

  • Position of the Leaving Group: The methoxy group is at the 2-position, which is "ortho" to the ring nitrogen. Nucleophilic attack at the 2- or 4-positions of a pyridine ring is favored because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[8][9] Attack at the 3-position does not allow for this stabilization.

SNAr Mechanism on this compound

Caption: General mechanism of SNAr on this compound.

Question 5: What types of nucleophiles are most effective for this reaction?

Answer:

A range of nucleophiles can be used, but their effectiveness generally correlates with their nucleophilicity and the reaction conditions.

Nucleophile ClassExample(s)Typical ConditionsNotes
Sulfur Nucleophiles Thiols (R-SH)Base (e.g., K₂CO₃, NaH), DMF, 25-80 °CThiols are excellent nucleophiles and often react under milder conditions.[10]
Nitrogen Nucleophiles Primary/Secondary Amines (R-NH₂, R₂NH)Higher temperatures (80-150 °C) or use of a strong base.Neutral amines are weaker nucleophiles and typically require more forcing conditions.
Oxygen Nucleophiles Alcohols (R-OH), Phenols (Ar-OH)Strong base (NaH, t-BuOK) required, DMSO or DMF, 50-120 °CRequires deprotonation to the much more nucleophilic alkoxide/phenoxide.
Carbon Nucleophiles Enolates, Cyanide (CN⁻)Anhydrous conditions, strong base for enolates, polar aprotic solvent.Cyanide can be used to introduce a second nitrile group, though this may require specific activation.
Question 6: What is a good starting point for reaction conditions?

Answer:

For a new nucleophile, a good starting point for optimization would be:

  • Substrate: 1.0 equivalent of this compound.

  • Nucleophile: 1.2 equivalents.

  • Base (if needed): 1.5 equivalents of a non-nucleophilic base (e.g., NaH or K₂CO₃).

  • Solvent: Anhydrous DMF or DMSO.

  • Temperature: Start at 80 °C and monitor the reaction. If no reaction occurs after a few hours, incrementally increase the temperature to 100 °C and then 120 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Always perform a small-scale test reaction to find the optimal conditions before committing a large amount of material.

References

Improving the selectivity of reactions involving 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxyisonicotinonitrile

A Guide to Improving Reaction Selectivity for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As a key structural motif in medicinal chemistry and materials science, precise control over its functionalization is paramount. This guide, structured in a question-and-answer format, addresses common challenges and provides advanced, field-proven strategies to enhance the selectivity of your reactions.

Section 1: Frequently Asked Questions - Understanding Core Reactivity

This section covers fundamental concepts governing the reactivity of the this compound scaffold.

Q1: What are the electronically favored positions for nucleophilic and electrophilic attack on the this compound ring?

A1: The reactivity of this compound is dictated by the combined electronic effects of the ring nitrogen, the 2-methoxy group (-OCH₃), and the 4-isonicotinonitrile group (-CN).

  • For Nucleophilic Attack: The pyridine ring is inherently electron-deficient, a characteristic that is strongly amplified by the electron-withdrawing nitrile group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen (C2/C6 and C4) are most activated. In this molecule, the C2 position, bearing the methoxy group, is a prime target for SNAr, as the methoxy group can act as a leaving group. The C6 position is also highly activated for nucleophilic attack on the C-H bond. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is the key reason for this regioselectivity[1][2].

  • For Electrophilic Attack: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under reaction conditions[3][4]. The methoxy group is an activating, ortho, para-directing group, while the nitrile group is a deactivating, meta-directing group. In this case, the C3 and C5 positions are the most likely, albeit challenging, sites for electrophilic substitution. The C5 position is generally favored for electrophilic attack due to steric hindrance from the methoxy group at the C3 position[5][6].

Q2: I am observing a complex mixture of byproducts. What are the most common side reactions?

A2: Besides regiochemical isomers, several side reactions can complicate your experiments:

  • Hydrolysis: Under strongly acidic or basic conditions, the nitrile group can hydrolyze to a carboxamide or carboxylic acid[7][8]. Harsh acidic conditions (e.g., HBr, HI) can also lead to the cleavage of the methyl ether, yielding the corresponding pyridone.

  • Over-reaction: If multiple reactive C-H bonds are present, di- or even tri-substituted products can form, especially in metal-catalyzed C-H functionalization reactions if the substrate is not the limiting reagent.

  • Homocoupling: In cross-coupling reactions, homocoupling of the organometallic reagent or the pyridine substrate can occur, reducing the yield of the desired product.

Q3: Can the nitrile or methoxy group be selectively modified or removed?

A3: Yes, selective modification is possible with careful choice of reagents.

  • Nitrile Group: The nitrile can be hydrolyzed to an amide under controlled basic conditions (e.g., using NaOH in a mixed solvent system like methanol/dichloromethane) or with certain enzymes like nitrilase, which can offer high selectivity and mild conditions[9][10]. It can also be reduced to a primary amine.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing HBr) to form a 2-pyridone. More commonly, it is displaced via nucleophilic aromatic substitution by a variety of nucleophiles (N, O, S, or C-based)[11][12]. This reaction is facilitated by the electron-withdrawing nitrile group.

Section 2: Troubleshooting Guide - Nucleophilic Aromatic Substitution (SNAr)

Problem: My attempt to substitute the 2-methoxy group with a nucleophile is slow, incomplete, or results in low yields. How can I improve the reaction?

Causality & Solution: The SNAr reaction on this substrate involves the displacement of the methoxide anion, a moderately good leaving group. The reaction rate is dependent on the nucleophilicity of the attacking species, solvent, and temperature. The strong electron-withdrawing effect of the para-cyano group is what makes this reaction feasible.

Troubleshooting Steps:

  • Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate it in situ, thereby increasing its nucleophilicity.

  • Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents solvate the cation of the nucleophile salt but not the anion, leaving the nucleophile "bare" and more reactive.

  • Temperature: Gently heating the reaction (e.g., 60-100 °C) can significantly increase the rate. However, monitor for potential side reactions or decomposition at higher temperatures.

  • Leaving Group Activation: While methoxide is a reasonable leaving group, converting the substrate to a 2-chloro or 2-fluoro analogue can sometimes accelerate substitution, as halides are often better leaving groups in SNAr reactions on heteroaromatics[11][12].

Data Summary: SNAr Condition Optimization

Parameter Common Issue Recommended Action Rationale
Nucleophile Low reactivity (e.g., neutral amine) Add a base (NaH, K₂CO₃) Deprotonation increases nucleophilicity.
Solvent Slow reaction in THF or CH₂Cl₂ Switch to DMSO, DMF, or NMP Polar aprotic solvents enhance nucleophile reactivity.
Temperature No reaction at room temperature Heat to 60-100 °C Overcomes the activation energy barrier.

| Leaving Group | Methoxide displacement is slow | Consider synthesis of 2-halo precursor | Halides can be more facile leaving groups in SNAr.[11] |

Section 3: Troubleshooting Guide - Regiocontrolled C-H Functionalization

Achieving site-selectivity in C-H functionalization is a primary challenge due to multiple potential reaction sites (C3, C5, C6).

Problem: How can I achieve selective C-H functionalization at the C3 or C5 position while avoiding the electronically activated C6 position?

Causality & Solution: The C6-H is the most acidic proton after the C2/C4 positions due to its proximity to the electron-withdrawing nitrogen. Therefore, undirected functionalization often favors this site. To target C3 or C5, a directing group strategy or a specialized catalytic system is required to override the ring's inherent electronics.

Strategy 1: Directed ortho-Metalation (DoM) for C3-Functionalization

The 2-methoxy group is an excellent directing group for lithiation at the adjacent C3 position. The lithium base coordinates to the oxygen atom, delivering the deprotonation agent locally.

DoM_Workflow Substrate This compound Base Add Strong Base (e.g., LDA, n-BuLi) Substrate->Base Coordination Intermediate C3-Lithiated Intermediate (Directed by -OCH3) Base->Intermediate Deprotonation Electrophile Quench with Electrophile (E+) Intermediate->Electrophile Product C3-Functionalized Product Electrophile->Product C-E Bond Formation

Experimental Protocol: C3-Alkylation via DoM

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF (-78 °C).

  • Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF. Stir the mixture at -78 °C for 1 hour. The methoxy group directs the deprotonation to the C3 position[13][14].

  • Validation (Optional): To confirm lithiation, an aliquot can be quenched with D₂O and analyzed by ¹H NMR to observe the disappearance of the C3-H signal.

  • Alkylation: Add the desired electrophile (e.g., Iodomethane, 1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, and purify by column chromatography.

Strategy 2: Transition-Metal Catalysis for C5 (meta)-Functionalization

Achieving meta-selectivity (C5) is notoriously difficult and represents a significant challenge in pyridine chemistry[15][16]. This typically requires a catalytic system that operates via a mechanism that is not governed by the substrate's electronics. Iridium-catalyzed C-H borylation is a powerful method for this transformation.

Meta_Functionalization sub This compound cat_sys Ir-catalyst + Ligand + Boron Source (B2pin2) sub->cat_sys meta_prod C5-Borylated Product (meta-selective) cat_sys->meta_prod C-H Borylation cross_couple Suzuki Cross-Coupling (Pd-catalyst, Base, Ar-X) meta_prod->cross_couple final_prod C5-Arylated Product cross_couple->final_prod C-C Bond Formation

Protocol Insight: Ir-Catalyzed C5 Borylation

While a detailed protocol is highly specific to the ligand and catalyst used, the general principle involves using a sterically hindered ligand that directs the iridium catalyst away from the more accessible C3 and C6 positions, favoring the C5 position. The resulting boronate ester is a versatile handle for subsequent cross-coupling reactions[16][17].

Key Experimental Choices:

  • Catalyst: [Ir(cod)OMe]₂ is a common precursor.

  • Ligand: Sterically bulky bipyridine or phenanthroline ligands are often required to achieve meta-selectivity.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent.

  • Solvent: A non-coordinating, high-boiling solvent like decane or tetradecane is typically used.

Section 4: Troubleshooting Guide - Orthogonal Protection Strategies

Problem: I need to perform a reaction on another part of a complex molecule containing the this compound moiety, but my reagents are not compatible with the nitrile or methoxy group. How can I approach this?

Causality & Solution: Orthogonal protection is a strategy where different functional groups are masked with protecting groups that can be removed under distinct, non-interfering conditions[18][19]. For your moiety, the primary concern is protecting the pyridine nitrogen to alter its reactivity or protecting a group elsewhere from reagents intended for the pyridine.

Orthogonal_Strategy sub Molecule with 2-MeO-4-CN-Py p1 p1 sub->p1 p2 p2 sub->p2 d1 d1 final_prod Selectively Modified Final Product d1->final_prod Final Product d2 d2 d2->final_prod Final Product

Example Orthogonal Set:

Let's say your wider molecule contains a primary alcohol that you want to protect while you perform a DoM reaction on the pyridine ring.

  • Protection: Protect the alcohol as a Tert-Butyldimethylsilyl (TBDMS) ether. This group is stable to strong bases like LDA and n-BuLi but is easily removed with fluoride sources (e.g., TBAF) or mild acid[18].

  • Reaction: Perform the C3-lithiation and subsequent electrophilic quench on the pyridine ring as described in Section 3. The TBDMS ether will remain intact.

  • Deprotection: After purification, remove the TBDMS group using TBAF in THF to reveal the primary alcohol, yielding the final desired product.

Table: Compatible Protecting Groups (PGs)

Functional Group to Protect Protecting Group Stable To Labile To Reference
Alcohol / Phenol TBDMS, TIPS Strong Base (LDA), Organometallics, Oxidation Fluoride (TBAF), Acid (TFA) [18]
Amine Boc Catalytic Hydrogenation, Base Strong Acid (TFA, HCl) [20]
Amine Fmoc Mild Acid, Hydrogenation Base (Piperidine) [21]

| Pyridine Nitrogen | N-Oxide | Electrophilic reagents | Reducing agents (e.g., PCl₃) |[22] |

By selecting protecting groups from different "labile to" categories, you can ensure that you only cleave the desired group at each step of your synthesis.

References

Preventing decomposition of 2-Methoxyisonicotinonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxyisonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you prevent product decomposition and maximize your yield and purity.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry. However, its synthesis is often plagued by decomposition, primarily due to the lability of its two key functional groups: the nitrile and the methoxy group. The electron-withdrawing nature of the pyridine nitrogen and the cyano group makes the methoxy group susceptible to nucleophilic attack and cleavage, while the nitrile group itself is prone to hydrolysis under both acidic and basic conditions.[1][2] This guide will address these stability issues head-on, providing you with the knowledge to control your reaction conditions and achieve a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yield is the most common issue and can stem from several factors throughout the synthetic process. Let's break down the possibilities.

A1: Incomplete Reaction

  • Cause: Insufficient reaction time or temperature, or poor quality of the methoxide reagent. Sodium methoxide is hygroscopic and can degrade upon exposure to air, reducing its activity.

  • Troubleshooting:

    • Reagent Quality: Use freshly opened, high-purity sodium methoxide or prepare it fresh. Ensure all solvents, such as methanol, are rigorously dried.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not proceed to workup until the starting material (e.g., 2-chloroisonicotinonitrile) is fully consumed.

    • Temperature Control: While higher temperatures can speed up the reaction, they also accelerate decomposition. A modest temperature (e.g., 60-70 °C) is often a good compromise.

A2: Product Decomposition During the Reaction

  • Cause: The primary culprit is the presence of water, which can lead to the hydrolysis of the nitrile group to form 2-methoxyisonicotinamide or cleavage of the methoxy group to yield 2-hydroxyisonicotinonitrile.[1][2][3]

  • Troubleshooting:

    • Anhydrous Conditions: This is non-negotiable. Dry all glassware in an oven before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Avoid Excess Base: While sodium methoxide is the key reagent, a large excess can promote side reactions. Use a controlled stoichiometry (typically 1.1 to 1.5 equivalents).

A3: Product Loss During Workup and Purification

  • Cause: The product is sensitive to both strong acids and strong bases, especially in aqueous media. Aggressive pH adjustments during extraction or exposure to high temperatures during solvent removal or distillation can cause significant decomposition.

  • Troubleshooting:

    • Gentle Workup: After quenching the reaction, avoid washing with strong acids or bases. Use mild solutions like saturated aqueous sodium bicarbonate for neutralization and brine to aid phase separation.

    • Careful Purification: If distillation is required, perform it under high vacuum to keep the temperature as low as possible. For column chromatography, use a neutral support like deactivated silica gel or alumina and non-protic eluents.

Question 2: My final product is impure. What are the common byproducts and how do I prevent them?

The two most common impurities arise directly from the decomposition pathways of the target molecule.

  • Impurity 1: 2-Hydroxyisonicotinonitrile: Formed by the cleavage of the C-O ether bond. This is favored by acidic conditions or high temperatures.

    • Prevention: Maintain anhydrous conditions and avoid any acidic wash during the workup. If an acid is needed for neutralization, use a weak one and perform the extraction quickly at low temperatures.

  • Impurity 2: 2-Methoxyisonicotinamide: Results from the partial or complete hydrolysis of the nitrile group.[1][4] This is catalyzed by both acid and base in the presence of water.

    • Prevention: The most critical factor is excluding water from the reaction mixture. Ensure your starting materials and solvents are perfectly dry. During workup, minimize the contact time with the aqueous phase.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield Wet reagents/solventsUse anhydrous solvents; prepare or use fresh sodium methoxide.
Incomplete reactionMonitor by TLC/GC; ensure sufficient reaction time.
High reaction temperatureMaintain temperature at 60-70 °C; avoid excessive heating.
Impurity: 2-Hydroxy Derivative Acidic conditions during workupNeutralize carefully with saturated NaHCO₃; avoid strong acids.
Impurity: Amide Derivative Presence of waterEnsure strictly anhydrous conditions throughout the reaction.
Decomposition on Distillation High pot temperatureUse high vacuum to distill at the lowest possible temperature.

Visualizing the Chemistry

Diagram 1: Core Synthetic Pathway

The following diagram illustrates the standard nucleophilic aromatic substitution (SNAr) pathway for the synthesis of this compound from a 2-halopyridine precursor.

Synthesis SM 2-Chloroisonicotinonitrile Reagent + CH₃ONa (Sodium Methoxide) Anhydrous MeOH, 65°C SM->Reagent Product This compound Reagent->Product

Caption: SNAr synthesis of this compound.

Diagram 2: Major Decomposition Pathways

Understanding how the product degrades is key to preventing it. The two main pathways are nitrile hydrolysis and methoxy group cleavage.

Decomposition Product This compound Amide 2-Methoxyisonicotinamide (Impurity) Product->Amide H₂O (Acid or Base Cat.) Hydroxy 2-Hydroxyisonicotinonitrile (Impurity) Product->Hydroxy H⁺ or High Temp (Nucleophilic Attack)

Caption: Primary decomposition routes for the target molecule.

Recommended Experimental Protocol

This protocol details a robust method for synthesizing this compound from 2-chloroisonicotinonitrile, incorporating best practices to minimize decomposition.

Materials & Reagents
  • 2-Chloroisonicotinonitrile (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Preparation (Anhydrous Conditions):

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

    • Assemble the reaction apparatus (round-bottom flask, condenser, magnetic stirrer, and inert gas inlet).

  • Reaction Setup:

    • To the reaction flask, add 2-chloroisonicotinonitrile (1.0 eq) and anhydrous toluene.

    • In a separate flask, dissolve sodium methoxide (1.2 eq) in anhydrous methanol under an inert atmosphere.

    • Slowly add the sodium methoxide solution to the solution of 2-chloroisonicotinonitrile at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 65-70 °C and stir.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup (Gentle Quench & Extraction):

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with toluene or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with cold, saturated aqueous NaHCO₃ (1x) and then brine (1x). This neutralizes any remaining base without using harsh acid.

    • Dry the combined organic phase over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40 °C.

    • Purify the resulting crude oil or solid by vacuum distillation at the lowest possible temperature to obtain pure this compound.

Troubleshooting Workflow Diagram

This decision tree can help diagnose issues systematically.

Troubleshooting Start Problem Detected: Low Yield or Impurity CheckTLC Analyze Crude Reaction Mixture by TLC/GC Start->CheckTLC SM_Present Starting Material Still Present? CheckTLC->SM_Present SideProduct Side Products Observed? SM_Present->SideProduct No IncompleteRxn Diagnosis: Incomplete Reaction SM_Present->IncompleteRxn Yes Decomposition Diagnosis: Decomposition SideProduct->Decomposition Yes PurificationLoss Diagnosis: Loss on Purification SideProduct->PurificationLoss No (Clean reaction, poor recovery) Solution1 Action: - Check NaOMe quality - Increase reaction time - Ensure anhydrous conditions IncompleteRxn->Solution1 Solution2 Action: - Use strictly anhydrous setup - Lower reaction temperature - Use gentle workup Decomposition->Solution2 Solution3 Action: - Use high vacuum distillation - Avoid high temperatures - Use neutral chromatography PurificationLoss->Solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Catalyst Selection for 2-Methoxyisonicotinonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing cross-coupling reactions with 2-methoxyisonicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this versatile, yet challenging, heterocyclic building block.

The this compound scaffold is a key component in numerous pharmaceutical and agrochemical compounds. However, its successful functionalization via cross-coupling is often hindered by the inherent electronic properties of the pyridine ring. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst deactivation and sluggish or incomplete reactions—a phenomenon often referred to as the "2-pyridyl problem"[1][2].

This guide provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a curated selection of frequently asked questions to help you overcome these challenges and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound and other pyridine substrates so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can act as a ligand, coordinating strongly to the palladium center of the catalyst. This coordination can form stable, inactive complexes that effectively "poison" the catalyst, preventing it from participating in the catalytic cycle.[1][3] This is particularly problematic when the coupling site is adjacent to the nitrogen, as in 2-substituted pyridines.

Q2: What are the most common types of cross-coupling reactions used for this substrate?

A2: The most prevalent methods are the Suzuki-Miyaura coupling for C-C bond formation (using boronic acids/esters) and the Buchwald-Hartwig amination for C-N bond formation (using amines).[4][5] These reactions are favored for their broad functional group tolerance and the commercial availability of a wide array of coupling partners and catalyst systems. Other reactions like Sonogashira (alkynes) and Stille (organostannanes) couplings are also applicable.

Q3: What is the single most critical parameter for success in these reactions?

A3: Ligand selection. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required.[6][7] These ligands accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and sterically hinder the pyridine nitrogen from deactivating the palladium center.

Q4: Should I use a Pd(0) or Pd(II) precatalyst?

A4: Both are viable, but modern, well-defined Pd(II) precatalysts are often preferred for their superior air and moisture stability, which leads to more reproducible results.[6][8] Precatalysts like G3 or G4 palladacycles are designed to rapidly generate the active, monoligated Pd(0) species under the reaction conditions, avoiding the inconsistencies that can arise from the in-situ reduction of sources like Pd(OAc)₂.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Primary Cause: Inefficient catalysis, most often due to catalyst deactivation or an unoptimized catalyst system.

Potential Reason Explanation & Scientific Rationale Recommended Solution
Catalyst Poisoning The pyridine nitrogen of your substrate or product is coordinating to the Pd(0) center, forming an off-cycle, inactive complex. This is the classic "2-pyridyl problem."[1][2]Screen bulky ligands. Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr). The steric bulk physically blocks the pyridine nitrogen from accessing the metal center, while the high electron density promotes the desired reductive elimination step.[6][7]
Incorrect Base The base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). An inappropriate base can lead to slow reaction rates, side reactions, or hydrolysis of the nitrile/methoxy groups.Screen different bases. For Suzuki couplings, start with K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are common strong bases. If your substrate is base-sensitive, consider milder conditions with K₂CO₃ or an organic base like DBU.[9][10]
Suboptimal Solvent Solvent affects the solubility of all components and can influence the stability and activity of the catalytic species.Change the solvent. Aprotic polar solvents like 1,4-dioxane, toluene, or CPME are standard. For Suzuki reactions, a small amount of water is often necessary to facilitate the transmetalation step.[5][11] Avoid coordinating solvents like acetonitrile or pyridine, which can inhibit the catalyst.[9]
Low Reaction Temperature The energy of activation for one or more steps in the catalytic cycle (especially oxidative addition to an electron-rich heterocycle) may not be met.Increase the temperature. Many challenging cross-couplings require heating, often between 80-120 °C. Monitor for potential decomposition at higher temperatures.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)

Primary Cause: The rate of catalysis is too slow, causing the active Pd(0) species to aggregate and precipitate out of solution as inactive palladium black.

Potential Reason Explanation & Scientific Rationale Recommended Solution
Slow Catalytic Turnover If any step in the catalytic cycle is significantly slower than the rate of Pd(0) agglomeration, the catalyst will crash out. This is often linked to the same issues that cause low yield (poor ligand choice, etc.).Accelerate the catalytic cycle. The primary solution is to re-optimize the ligand, base, and temperature to increase the overall reaction rate. Using a higher catalyst loading (e.g., 2-5 mol%) can sometimes help, but it is not a substitute for proper optimization.
Poor Ligand Stability The phosphine ligand itself may be degrading under the reaction conditions, leaving the palladium center exposed and prone to aggregation.Use more robust ligands. Modern biarylphosphine ligands (Buchwald-type) are generally more stable than simpler ligands like PPh₃. Ensure you are using high-purity, degassed solvents to prevent oxidative degradation of the ligand.
Problem 3: Significant Side Product Formation

Primary Cause: Competing reaction pathways are favored under the current conditions.

Side Product Explanation & Scientific Rationale Recommended Solution
Homocoupling of Boronic Acid (Suzuki) This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by a slow transmetalation step.[5]1. Thoroughly Degas: Ensure the solvent and reaction vessel are rigorously deoxygenated using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1] 2. Optimize Base/Solvent: Use conditions that favor rapid transmetalation to outcompete the homocoupling pathway.
Protodeboronation (Suzuki) The boronic acid reacts with residual water or protic solvent to replace the boronic acid group with a hydrogen atom.1. Control Water Content: While some water is often beneficial, excess water can promote this side reaction. Try using anhydrous solvents with a carefully controlled amount of added water (e.g., 2-5 equivalents). 2. Use Milder Base: Strong bases can accelerate protodeboronation. Consider switching from an alkoxide to a carbonate or phosphate base.[12]
Hydrolysis of Nitrile or Methoxy Group The cyano or methoxy group can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods.1. Use Milder Base: If hydrolysis is observed, switch to a weaker base (e.g., K₂CO₃, KF). 2. Lower Temperature/Time: Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.

Visualizing the Optimization Strategy

Catalyst Selection Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your cross-coupling reaction.

G cluster_start Initial Reaction Setup cluster_eval Evaluate Outcome cluster_troubleshoot Troubleshooting Paths cluster_actions Optimization Actions Start Standard Conditions: - Pd₂(dba)₃ / SPhos (2 mol%) - K₃PO₄ (2 eq.) - Toluene/H₂O (10:1) - 90 °C Eval Analyze Crude Reaction (TLC, LCMS) Start->Eval No_Reaction Low or No Conversion Eval->No_Reaction <20% Conversion Side_Products Side Products Observed Eval->Side_Products Complex Mixture Success High Conversion >80% Eval->Success Clean Reaction Action1 1. Screen Ligands (XPhos, RuPhos) 2. Screen Bases (Cs₂CO₃, NaO-t-Bu) 3. Increase Temperature (110 °C) No_Reaction->Action1 Action2 1. Rigorously Degas Solvents 2. Screen Milder Bases (K₂CO₃) 3. Check Boronic Acid Purity Side_Products->Action2 Action3 Isolate & Characterize Product Success->Action3

Caption: A workflow for optimizing this compound cross-coupling.

The Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to diagnosing problems. Catalyst poisoning by the pyridine nitrogen can inhibit multiple steps.

G Pd0 Active L-Pd(0) Catalyst OA Oxidative Addition (Ar-X + L-Pd(0) -> L-Pd(II)-Ar(X)) Pd0->OA Ar-X Poison Inactive Pyridine Complex [L-Pd(0)-(Pyridine)] Pd0->Poison Pyridine Substrate or Product TM Transmetalation (Suzuki) or Amine Coordination (B-H) OA->TM Ar'B(OH)₂ or R₂NH RE Reductive Elimination (L-Pd(0) + Ar-Nu) TM->RE RE->Pd0 Product (Ar-Ar' or Ar-NR₂) Poison->Pd0 Reversible?

Caption: The Pd-catalyzed cross-coupling cycle and catalyst poisoning pathway.

Experimental Protocols

Protocol 1: High-Throughput Catalyst/Ligand Screening

This protocol describes a general method for rapidly screening multiple conditions in parallel using a 24-well plate.

Materials:

  • This compound-halide (e.g., 4-bromo-2-methoxyisonicotinonitrile)

  • Coupling partner (e.g., Phenylboronic acid or Morpholine)

  • Array of Palladium precatalysts and Ligands (see table below)

  • Array of Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • 24-well reaction block with magnetic stirring

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the this compound-halide and the coupling partner in the chosen solvent.

  • Plate Preparation: To each well of the reaction block, add the appropriate base (as a solid).

  • Catalyst/Ligand Addition: Add the desired palladium precatalyst and ligand to each well. If screening pre-formed catalysts, add them directly. If screening Pd source + ligand, add them separately. A typical Pd:Ligand ratio is 1:2.

  • Reagent Addition: Dispense the stock solutions of the starting materials into each well using a pipette.

  • Sealing and Reaction: Seal the reaction block with a cap mat. Remove it from the glovebox and place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Quenching and Analysis: After the desired time (e.g., 16 hours), cool the block to room temperature. Add a quench solution (e.g., water) and an internal standard to each well. Dilute with a suitable solvent (e.g., ethyl acetate), and analyze each well by LC-MS or GC-MS to determine conversion and identify side products.

Recommended Catalyst Systems for Screening
Catalyst/LigandClassCharacteristics & Rationale
Pd₂(dba)₃ + SPhos Buchwald LigandA general, robust starting point. SPhos is bulky and electron-rich, effective for many challenging couplings.
Pd₂(dba)₃ + XPhos Buchwald LigandMore electron-rich than SPhos; often provides higher rates for difficult oxidative additions.
Pd₂(dba)₃ + RuPhos Buchwald LigandFeatures a dialkylphosphino group, which can be highly effective for C-N couplings.
Pd-PEPPSI-IPr NHC PrecatalystN-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and are often very stable at high temperatures. IPr is a bulky NHC.
Pd(dppf)Cl₂ Ferrocenyl LigandA more traditional, less bulky ligand. Useful as a baseline to confirm if advanced ligands are truly necessary.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2-Methoxyisonicotinonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methoxyisonicotinonitrile, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure quality and consistency. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this compound, offering insights into methodological choices and presenting a detailed, validated protocol.

Introduction to this compound and the Imperative for Accurate Quantitation

This compound is a substituted pyridine derivative characterized by a methoxy group at the 2-position and a nitrile group at the 4-position. Its molecular structure, featuring both hydrophobic and polar moieties, influences its chemical behavior and necessitates careful consideration in the development of analytical methods.[1] The purity and concentration of this intermediate can significantly impact the yield and impurity profile of the final API. Therefore, a reliable quantitative method is crucial for process control and quality assurance.

High-Performance Liquid Chromatography (HPLC) stands as a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2] This guide will explore a reversed-phase HPLC (RP-HPLC) method, a widely applicable and robust approach for the analysis of moderately polar compounds like this compound.

The Cornerstone of Analysis: A Validated RP-HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] Following the principles outlined in the International Council for Harmonisation (ICH) guidelines, a validated HPLC method provides a high degree of assurance in the reliability of the analytical data.[3][4][5][6]

The "Why" Behind the Method: Causality in Experimental Choices

The development of a robust HPLC method is a systematic process. The selection of the stationary phase, mobile phase, and detection wavelength is based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is a common choice for RP-HPLC as it provides a non-polar stationary phase suitable for retaining a wide range of organic molecules. The hydrophobicity of the C18 chains allows for effective separation of analytes based on their polarity.

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. The ratio of these components is optimized to achieve the desired retention and resolution of the analyte. A buffer is often included to control the pH and ensure consistent ionization of the analyte, which is crucial for reproducible retention times. For this compound, a slightly acidic mobile phase can help to suppress the basicity of the pyridine nitrogen, leading to sharper peaks.

  • Detection Wavelength: The choice of detection wavelength is determined by the analyte's UV-Vis absorption spectrum. The wavelength of maximum absorbance (λmax) is typically selected to ensure the highest sensitivity.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the quantitative analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Solutions (Known Concentrations) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolve in Diluent) Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at λmax Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Concentration Integration->Calculation

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated RP-HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm (hypothetical λmax, to be determined experimentally).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent. This is the stock standard solution.

  • Prepare a series of calibration standards by diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it's essential to understand its performance in the context of other available analytical methods. A comparison with an alternative technique, such as Nitritometric Titration, highlights the relative strengths and weaknesses of each approach.

Alternative Method: Nitritometric Titration

Nitritometric titration is a classical chemical analysis method that has been used for the quantitative determination of isonicotinic acid derivatives.[7] This method involves the reaction of the primary aromatic amine group with nitrous acid. While this compound does not have a primary aromatic amine, this method could potentially be adapted following a chemical derivatization step to introduce such a functional group.

Performance Comparison

The following table provides a comparative summary of the proposed HPLC method and a potential Nitritometric Titration method.

Parameter RP-HPLC Method Nitritometric Titration (Hypothetical) Rationale for Superiority of HPLC
Specificity High (can separate from impurities)Low (titrates any primary aromatic amine)HPLC excels at separating the analyte of interest from structurally similar impurities, providing a more accurate quantification.[4]
Sensitivity (LOD/LOQ) Low (µg/mL to ng/mL range)High (mg/mL range)HPLC detectors, particularly UV and mass spectrometry detectors, offer significantly lower detection and quantification limits.[2]
Linearity & Range Excellent over a wide rangeGood, but typically over a narrower rangeHPLC methods generally exhibit a wider linear dynamic range, allowing for the analysis of samples with varying concentrations without dilution.[5]
Sample Throughput High (automated injections)Low (manual, one-at-a-time)The automation capabilities of modern HPLC systems allow for unattended analysis of a large number of samples, increasing efficiency.
Equipment Cost HighLowThe initial investment for an HPLC system is significantly higher than for titration equipment.
Solvent Consumption ModerateLowHPLC methods require a continuous flow of mobile phase, leading to higher solvent consumption over time.

Conclusion: The Unrivaled Position of HPLC

For the quantitative analysis of this compound in a research and drug development setting, the RP-HPLC method is demonstrably superior to classical techniques like titration. Its high specificity, sensitivity, and amenability to automation make it the gold standard for ensuring the quality and consistency of this critical pharmaceutical intermediate. While the initial investment is higher, the reliability and efficiency of HPLC provide long-term value in a regulated environment. The detailed protocol and validation principles outlined in this guide offer a robust framework for the implementation of a scientifically sound and defensible analytical method.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Methoxyisonicotinonitrile Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 'Why' Behind the Method

In the landscape of pharmaceutical and agrochemical research, substituted pyridine scaffolds are of paramount importance. Among these, 2-methoxyisonicotinonitrile derivatives represent a class of compounds with significant synthetic utility and potential biological activity. Their structural integrity—the precise placement of substituents on the pyridine ring—is directly linked to their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for unambiguous structural characterization in solution.[1][2]

This guide moves beyond a simple recitation of techniques. It provides a strategic comparison of NMR methodologies, grounded in the practical challenges encountered during the analysis of these specific molecules. We will explore the causality behind experimental choices, demonstrating how a multi-technique NMR approach forms a self-validating system for structural elucidation, ensuring the absolute confidence required in drug development and scientific discovery.

The Analytical Challenge: Isomeric Ambiguity

The core challenge in characterizing substituted this compound lies in distinguishing between potential isomers. For instance, a simple addition of a functional group 'X' could result in substitution at the C3, C5, or C6 position. Relying solely on mass spectrometry or 1D NMR can be misleading. This guide will demonstrate how a logical progression through 1D and 2D NMR experiments systematically resolves these ambiguities.

Let's begin by examining the foundational structure of this compound.

Caption: Structure of this compound with Atom Numbering.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional NMR is always the starting point, providing the initial overview of the molecular environment.[1]

¹H NMR: The Initial Proton Map

The ¹H NMR spectrum gives us the first clues. The pyridine ring's aromatic protons resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the nitrogen atom's electron-withdrawing nature.[1][3]

  • α-protons (C6-H): This proton is most deshielded due to its proximity to the electronegative nitrogen, typically appearing furthest downfield.

  • β-protons (C3-H, C5-H): These are relatively more shielded compared to the α-proton.

  • Substituent Effects: The methoxy (-OCH₃) group is an electron-donating group (EDG), which increases electron density, particularly at the ortho (C3) and para (C6) positions, causing an upfield shift for the attached protons.[3] Conversely, the cyano (-CN) group is a strong electron-withdrawing group (EWG), decreasing electron density and causing a downfield shift.

For the parent this compound, we can predict the following approximate proton signals:

  • -OCH₃: A sharp singlet around δ 3.9-4.0 ppm.

  • H3, H5, H6: Three distinct signals in the aromatic region. H6 will likely be the most downfield, followed by H3 and H5.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework. The pyridine ring carbons are influenced by the nitrogen's electronegativity.[1] Quaternary carbons (those without attached protons) are typically weaker in intensity.

  • C2 & C6 (α-carbons): Most deshielded.

  • C4 (γ-carbon): Intermediate chemical shift.

  • C3 & C5 (β-carbons): Most shielded.

  • Substituent Carbons: The methoxy carbon (-OCH₃) will be around δ 55 ppm, while the nitrile carbon (-CN) will appear further downfield (~115-120 ppm). The carbon attached to the methoxy group (C2) will be significantly deshielded.

Atom Predicted ¹H Chemical Shift (δ ppm) Predicted ¹³C Chemical Shift (δ ppm) Rationale for Prediction
H3 ~7.2 - 7.4~110 - 115Ortho to EDG (-OCH₃), shielded.
H5 ~7.0 - 7.2~108 - 112Meta to both groups, relatively shielded.
H6 ~8.2 - 8.4~148 - 152Alpha to Nitrogen, deshielded.
-OCH₃ ~3.9 - 4.1~53 - 56Typical range for methoxy group on an aromatic ring.
C2 -~163 - 166Attached to electronegative O and adjacent to N.
C4 -~120 - 125Attached to EWG (-CN).
-CN -~116 - 119Typical range for a nitrile carbon.

Disclaimer: These are estimated values. Actual shifts are highly dependent on the solvent and other substituents.[1]

Part 2: Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a list of ingredients, 2D NMR provides the recipe—showing how they are connected. For complex derivatives where signals overlap or assignments are uncertain, 2D techniques are indispensable.[3]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR HSQC Acquire HSQC C13_NMR->HSQC Identify C-H Pairs HMBC Acquire HMBC HSQC->HMBC HSQC->HMBC Assign Quaternary Carbons & Connectivity Solution Complete Structural Elucidation HMBC->Solution Confirm Constitution Problem Structural Ambiguity (e.g., Isomer Identification) Problem->H1_NMR Initial Hypothesis

Caption: Logical Workflow for Structural Elucidation using NMR.

HSQC: The Direct Connection

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the definitive tool for identifying which proton is attached to which carbon.[4][5]

  • How it Works: It generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A correlation peak appears at the intersection of the chemical shifts of a directly bonded C-H pair.

  • Why it's Crucial: This experiment instantly and unambiguously assigns the chemical shifts for all protonated carbons. For our parent molecule, we would expect to see three correlation peaks in the aromatic region, connecting H3-C3, H5-C5, and H6-C6, as well as a correlation for the methoxy protons and carbon. Carbons with no attached protons (C2, C4, -CN) will be absent from the HSQC spectrum.

HMBC: The Long-Range Detective

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for piecing the molecular puzzle together.[4]

  • How it Works: It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). One-bond correlations are suppressed.

  • Why it's the Key: HMBC allows us to "walk" across the molecule, connecting spin systems and, most importantly, assigning the quaternary carbons.

    • The methoxy protons (~δ 4.0) should show a strong correlation to the C2 carbon (~δ 164), confirming the position of the methoxy group.

    • Proton H3 should show correlations to C2, C4, and C5.

    • Proton H5 should show correlations to C3, C4, and C6.

    • Crucially, both H3 and H5 should show a correlation to the quaternary cyano-bearing carbon, C4, confirming its position.

Part 3: Comparative Analysis in Action

Let's compare two hypothetical derivatives: 5-amino-2-methoxyisonicotinonitrile (Alternative A) and 6-amino-2-methoxyisonicotinonitrile (Alternative B) .

NMR Experiment Expected Result for Alternative A (5-Amino) Expected Result for Alternative B (6-Amino) Key Differentiating Factor
¹H NMR Two singlets in the aromatic region. The -NH₂ group is a strong EDG, shielding H6 significantly.Two doublets in the aromatic region (H3, H5) showing ortho coupling.Signal Multiplicity: Singlets vs. Doublets in the aromatic region provides the first major clue.
¹³C NMR (DEPT-135) Two CH signals in the aromatic region.Two CH signals in the aromatic region.Not highly differentiating on its own.
HMBC -OCH₃ protons correlate to C2. H6 proton (singlet) shows correlations to C2 and C4. H3 proton (singlet) shows correlations to C2, C4, and C5.-OCH₃ protons correlate to C2. H5 proton (doublet) shows correlations to C3, C4, and C6. H3 proton (doublet) shows correlations to C2, C4, and C5.Long-range coupling from H6: In Alternative A , the isolated H6 proton will show a crucial ³J correlation to the cyano-bearing C4. In Alternative B , this proton is absent.

This comparative analysis demonstrates how the suite of NMR experiments provides multiple, cross-validating data points to arrive at a single, correct structure.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical as it can influence chemical shifts.[1] Chloroform-d is a good first choice for many neutral organic compounds.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm, if not already present in the solvent.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition (400 MHz Spectrometer Example)
  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for the relevant nuclei (¹H and ¹³C).

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically done by optimizing the linewidth of a prominent singlet, like TMS or the solvent residual peak.

  • ¹H Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Scans: 8-16 scans.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C Acquisition:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Scans: 1024-4096 scans (due to low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • HSQC Acquisition:

    • Pulse Sequence: Gradient-enhanced, sensitivity-enhanced sequence (e.g., hsqcedetgpsisp2.3).

    • ¹J(C,H) Coupling Constant: Set to an average one-bond coupling of 145 Hz.

    • Acquisition Time: Typically 30 minutes to 1 hour.

  • HMBC Acquisition:

    • Pulse Sequence: Gradient-enhanced sequence (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for an average nJ(C,H) of 8 Hz. This value can be adjusted to enhance for 2-bond or 3-bond couplings.[4]

    • Acquisition Time: Typically 1 to 3 hours, depending on sample concentration.

Conclusion

The structural elucidation of this compound derivatives is a systematic process that relies on the synergistic power of multiple NMR techniques. While 1D NMR provides the initial survey, it is the strategic application of 2D experiments like HSQC and HMBC that resolves ambiguity and builds the molecule piece by piece. This integrated approach, moving logically from proton and carbon inventories to direct and long-range connectivity maps, provides a self-validating workflow that ensures the highest degree of confidence in the final structural assignment—a non-negotiable requirement for advancing research and development.

References

A Comparative Guide to the Reactivity of 2-Methoxyisonicotinonitrile and 2-Chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, substituted pyridine scaffolds are indispensable building blocks. Their unique electronic properties and biological relevance make them central to the design of novel active molecules. Among the vast array of available pyridine derivatives, 2-methoxyisonicotinonitrile and 2-chloronicotinonitrile represent two common yet fundamentally distinct intermediates. While structurally similar, the choice between a methoxy (-OCH3) and a chloro (-Cl) substituent at the C-2 position dictates vastly different synthetic pathways and chemical behaviors.

This guide provides an in-depth comparative analysis of the reactivity of these two compounds. We will dissect their electronic and structural properties to rationalize their behavior in key synthetic transformations, supported by experimental data and established protocols. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge to strategically select the appropriate building block for their specific synthetic goals. 2-Chloronicotinonitrile, for instance, is a recognized precursor for essential medicines and pesticides.[1][2]

CompoundStructureIUPAC Name
This compound Structure of this compound2-methoxypyridine-4-carbonitrile
2-Chloronicotinonitrile Structure of 2-chloronicotinonitrile2-chloropyridine-3-carbonitrile

Note: The guide will primarily discuss 2-chloronicotinonitrile (a 3-carbonitrile) and this compound (a 4-carbonitrile) as representative examples of their respective classes. The principles discussed are broadly applicable to other positional isomers.

Pillar 1: Electronic Structure and Its Influence on Reactivity

The reactivity of a substituted pyridine is fundamentally governed by the electronic interplay between the substituent, the nitrogen heteroatom, and the π-system of the ring. The nature of the group at the C-2 position profoundly influences the electrophilicity of the ring, particularly for nucleophilic attack.

  • Inductive Effect: Both chlorine and the oxygen of the methoxy group are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect polarizes the C-X bond (where X is Cl or O) and depletes electron density from the ring. The inductive effect of chlorine is generally stronger than that of oxygen.

  • Resonance Effect: Both substituents possess lone pairs of electrons that can be delocalized into the pyridine ring through a positive resonance effect (+R). This effect increases electron density in the ring, particularly at the ortho and para positions. The methoxy group has a significantly stronger +R effect than the chloro group.

The net result is a delicate balance. For 2-chloronicotinonitrile , the strong -I effect of chlorine, combined with the powerful electron-withdrawing capabilities of the ring nitrogen and the nitrile group, renders the C-2 position highly electrophilic and susceptible to nucleophilic attack.

For This compound , the stronger +R effect of the methoxy group counteracts its inductive withdrawal to a greater extent. While the ring is still activated by the nitrogen and nitrile groups, the C-2 position is less electrophilic compared to its chloro-analog. The most critical difference, however, lies in the leaving group ability, which is the dominant factor in substitution reactions.

electronic_effects cluster_chloro 2-Chloronicotinonitrile cluster_methoxy This compound C_Cl C-Cl Bond I_Cl Strong Inductive Effect (-I) (Electron Withdrawing) C_Cl->I_Cl Electronegativity R_Cl Weak Resonance Effect (+R) (Electron Donating) C_Cl->R_Cl Lone Pairs Reactivity_Cl Highly Electrophilic C-2 Excellent Leaving Group (Cl⁻) I_Cl->Reactivity_Cl R_Cl->Reactivity_Cl C_O C-O Bond I_O Weaker Inductive Effect (-I) (Electron Withdrawing) C_O->I_O Electronegativity R_O Strong Resonance Effect (+R) (Electron Donating) C_O->R_O Lone Pairs Reactivity_O Less Electrophilic C-2 Poor Leaving Group (MeO⁻) I_O->Reactivity_O R_O->Reactivity_O

Caption: Electronic effects of chloro vs. methoxy substituents.

Pillar 2: Comparative Reactivity Profiles

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry and the area where the two title compounds exhibit their most dramatic difference. This reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a stabilized anionic intermediate (Meisenheimer complex).

The reactivity in SNAr is dictated by three main factors:

  • The electrophilicity of the carbon being attacked.

  • The ability of the ring to stabilize the negative charge of the intermediate.

  • The ability of the substituent to act as a leaving group.

2-Chloronicotinonitrile is an excellent substrate for SNAr.[3][4] The chloride ion (Cl⁻) is a weak base and therefore a very good leaving group. The reaction proceeds readily with a wide range of nucleophiles, including amines, thiols, and alkoxides, often under mild to moderate conditions.[3][5]

This compound , conversely, is generally unreactive under standard SNAr conditions. The methoxide ion (MeO⁻) is a strong base and a notoriously poor leaving group. Displacing the methoxy group requires harsh conditions (e.g., high temperatures, strong acids/bases) that can compromise other functional groups in a complex molecule. For comparison, studies on other 2-halopyridines show that 2-fluoropyridine reacts over 300 times faster than 2-chloropyridine with sodium ethoxide, underscoring the profound impact of the leaving group on reaction rates.[6][7] While a direct kinetic comparison with a methoxy group is less common due to its inertness, the established principles of nucleophilic substitution confirm its poor leaving group ability.[8]

Caption: Generalized S_NAr mechanism on 2-substituted pyridines.

Comparative SNAr Reactivity Data

NucleophileSubstrateConditionsYieldReference
Thiophenol2-ChloronicotinonitrileK2CO3, DMF, 80°CHighGeneral SNAr[3][4]
ThiophenolThis compoundK2CO3, DMF, 80°CNo Reaction / TraceInferred from leaving group ability
Morpholine2-Chloro-3-nitropyridineAqueous solution, 20°CHighAnalogous System[9]
Morpholine2-Methoxy-3-nitropyridineAqueous solution, 20°CHigh (but slower)Analogous System[9]
Various Amines2-ChloronicotinonitrileHeatGoodGeneral SNAr[5]
B. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds.[10][11][12] The viability of a substrate in these reactions is almost entirely dependent on its ability to undergo oxidative addition to the palladium(0) catalyst.

2-Chloronicotinonitrile is an ideal substrate for a wide range of cross-coupling reactions. The carbon-chlorine bond is readily cleaved by the palladium catalyst, initiating the catalytic cycle. It can be effectively coupled with boronic acids (Suzuki), organostannanes (Stille), organozincs (Negishi), and terminal alkynes (Sonogashira).[13]

This compound is inert under standard cross-coupling conditions. The carbon-oxygen bond of an aryl ether is significantly stronger and less polarized than a carbon-chlorine bond, making it resistant to oxidative addition by Pd(0). While methods exist for the cross-coupling of aryl ethers, they require specialized, highly active catalyst systems (e.g., using nickel catalysts or specific phosphine ligands) and are not as general or high-yielding as those for aryl halides.

Suzuki_Cycle Suzuki-Miyaura Coupling with 2-Chloronicotinonitrile cluster_cycle Suzuki-Miyaura Coupling with 2-Chloronicotinonitrile pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add r1x 2-Chloronicotinonitrile (Ar-Cl) r1x->ox_add r2b Boronic Acid (Ar'-B(OH)₂) trans Transmetalation r2b->trans base Base (e.g., K₂CO₃) base->trans pd_complex Ar-Pd(II)(Cl)L_n ox_add->pd_complex Forms Pd(II) complex trans_complex Ar-Pd(II)(Ar')L_n trans->trans_complex Transfers Ar' group red_elim Reductive Elimination red_elim->pd0 Reforms Pd(0) catalyst product Coupled Product (Ar-Ar') red_elim->product pd_complex->trans trans_complex->red_elim note Note: C-OMe bond of 2-methoxy- isonicotinonitrile is not reactive under these conditions.

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

C. Reactivity of the Nitrile Group

Both compounds possess a nitrile (-C≡N) group, which can undergo transformations such as hydrolysis to amides and carboxylic acids. This reaction is typically catalyzed by strong acid or base.[14][15]

The electronic nature of the C-2 substituent has a relatively minor influence on the reactivity of the nitrile group compared to its effect at the C-2 position itself. Both -Cl and -OCH3 are electron-withdrawing to some degree (when considering the entire pyridine system), which can slightly enhance the electrophilicity of the nitrile carbon. Therefore, both compounds can be hydrolyzed under similar conditions. The choice of reagent is more critical. For instance, 2-chloronicotinonitrile can be efficiently converted to 2-chloronicotinamide using concentrated sulfuric acid followed by an ammonia quench.[16]

Experimental Protocols

Protocol 1: General Procedure for SNAr of 2-Chloronicotinonitrile with a Thiol

Causality: This protocol leverages a moderately polar aprotic solvent (DMF) to solubilize the reactants and a weak inorganic base (K2CO3) to deprotonate the thiol, generating the active thiolate nucleophile in situ without being harsh enough to promote side reactions. Moderate heating is used to achieve a reasonable reaction rate.

  • To a round-bottom flask, add 2-chloronicotinonitrile (1.0 eq), the desired thiol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution.

  • Stir the mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Chloronicotinonitrile

Causality: This is a standard Suzuki-Miyaura protocol.[10][11] A Pd(0) source is generated in situ from a precatalyst like Pd(PPh3)4. A base is essential to activate the boronic acid for transmetalation.[10][17] A mixed solvent system, often containing water, is used to dissolve both the organic substrate and the inorganic base.

  • In a reaction vessel, combine 2-chloronicotinonitrile (1.0 eq), the arylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a base, typically potassium carbonate (2.5 eq).

  • Add a solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute it with water, and extract with an organic solvent.

  • Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Summary and Strategic Recommendations

The choice between this compound and 2-chloronicotinonitrile is a critical strategic decision in synthesis design, driven by their orthogonal reactivity.

Feature / Reaction Type2-ChloronicotinonitrileThis compoundRationale
Nucleophilic Aromatic Substitution (SNAr) Highly Reactive Essentially Unreactive Chloride is an excellent leaving group; methoxide is a very poor leaving group.
Pd-Catalyzed Cross-Coupling Excellent Substrate Poor Substrate C-Cl bond is readily activated by Pd(0); C-O bond is very stable and requires special conditions.
Nitrile Hydrolysis Reactive Reactive Reactivity is governed by the nitrile group itself; C-2 substituent has a minor electronic influence.
Primary Use Case Versatile electrophile for building molecular complexity at the C-2 position.A stable scaffold where reactivity is directed away from the C-2 position (e.g., at the nitrile or other ring positions).Different reactivity profiles allow for selective functionalization.

2-Chloronicotinonitrile should be selected when the synthetic strategy involves functionalization at the C-2 position. It is a robust and versatile electrophile for introducing a wide variety of substituents via SNAr or for constructing new carbon-carbon bonds via cross-coupling reactions.

This compound is the intermediate of choice when the C-2 position needs to remain intact throughout a synthetic sequence. Its stability towards nucleophiles and standard cross-coupling catalysts allows for selective transformations at other sites on the molecule, such as the nitrile group or other ring positions that may have been functionalized separately. This fundamental difference in reactivity is a powerful tool for the synthetic chemist, enabling precise and predictable control over the construction of complex molecular architectures.

References

A Comparative Guide to the Efficacy of Synthetic Routes for 2-Methoxyisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key heterocyclic intermediates is paramount. 2-Methoxyisonicotinonitrile, a valuable building block, is no exception. Its synthesis has been approached from various angles, each with its own set of advantages and drawbacks. This guide offers a comprehensive comparison of the primary synthetic routes to this compound, providing an in-depth analysis of their efficacy, supported by experimental data and mechanistic insights. Our aim is to equip researchers with the knowledge to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, cost, and safety.

Introduction to this compound and its Synthetic Challenges

This compound, with its characteristic methoxy and cyano functionalities on a pyridine ring, serves as a crucial precursor in the development of a range of biologically active molecules. The electron-withdrawing nature of the nitrile group and the electron-donating methoxy group create a unique electronic environment within the pyridine ring, influencing its reactivity and making its synthesis a topic of interest. The primary challenge lies in achieving regioselective substitution on the pyridine core while maintaining high yields and purity.

This guide will focus on two principal synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr) on 2-Halopyridine Precursors: This is the most common and direct approach, involving the displacement of a halide at the 2-position of a 4-cyanopyridine with a methoxide source. We will compare the efficacy of starting from 2-chloro-, 2-bromo-, and 2-fluoro-4-cyanopyridine.

  • Cyanation of a 2-Methoxypyridine Precursor: An alternative strategy that involves introducing the cyano group onto a pre-existing 2-methoxypyridine scaffold.

A third, less common but viable route, the dehydration of 2-methoxyisonicotinamide , will also be discussed as a potential alternative.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-4-cyanopyridines

The reaction of a 2-halo-4-cyanopyridine with a methoxide source, typically sodium methoxide, is a classic example of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing cyano group at the 4-position, facilitates the attack of the nucleophile.

Mechanistic Considerations

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. The nucleophile (methoxide) attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electronegative nitrogen atom of the pyridine ring and the cyano group. In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored.

The reactivity of the 2-halopyridine precursor is a critical factor. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile. In such cases, a more electronegative halogen, which creates a more electrophilic carbon center, leads to a faster reaction. This results in a reactivity order of F > Cl > Br > I.[1][2] However, the nature of the nucleophile and the reaction conditions can sometimes shift the rate-determining step to the expulsion of the leaving group, in which case the reactivity order would be I > Br > Cl > F, reflecting the carbon-halogen bond strength.[3] For the reaction with a strong nucleophile like methoxide, the former trend is generally expected.

SNAr_Mechanism Reactants 2-Halo-4-cyanopyridine + NaOMe Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Product This compound + NaX Intermediate->Product Elimination of Halide

Caption: General mechanism for the SNAr synthesis of this compound.

Comparison of Halogenated Starting Materials
Feature2-Chloro-4-cyanopyridine2-Bromo-4-cyanopyridine2-Fluoro-4-cyanopyridine
Typical Yield 51%[4]Moderate to HighPotentially the highest
Reactivity GoodModerateHighest
Starting Material Cost Relatively lowHigher than chloro-Generally the highest
Reaction Conditions Reflux in Methanol/Dioxane[4]Similar to chloro-Milder conditions may be possible
Key Advantages Cost-effective, readily available starting material.Good leaving group ability.Highest reactivity, potentially allowing for milder conditions and shorter reaction times.
Key Disadvantages Lower reactivity compared to fluoro- derivative.Higher cost of starting material.Highest cost of starting material.
Experimental Protocols

Route 1a: From 2-Chloro-4-cyanopyridine

Procedure: To a solution of sodium methoxide (prepared from 20.8 g of sodium) in 285 ml of methanol, a solution of 115.53 g of 2-chloro-4-cyanopyridine in a 1:1 mixture of methanol and dioxane (850 ml) is added. The resulting mixture is heated under reflux for 2.5 hours. After cooling, the mixture is filtered. The filtrate is concentrated by evaporation to a volume of 200 ml, and 400 ml of water is added. The solid precipitate is then filtered off to yield 2-methoxy-4-cyanopyridine.[4]

Yield: 57.2 g (51%)[4] Purity: Melting point 93°-95.5°C[4]

Route 2: Cyanation of 2-Methoxypyridine Derivatives

An alternative approach is to introduce the cyano group onto a pre-functionalized 2-methoxypyridine ring. This can be achieved through various cyanation methods, a common one being the reaction of a pyridine N-oxide with a cyanide source.

Mechanistic Considerations

This route typically involves the activation of the pyridine ring through N-oxidation. The pyridine N-oxide is then treated with a cyanide source, often in the presence of an activating agent like dimethyl sulfate, to facilitate the introduction of the cyano group, primarily at the 2- and 4-positions.[5] Subsequent separation of the desired 4-cyano isomer would be necessary.

Cyanation_Route Start 2-Methoxypyridine N_Oxide 2-Methoxypyridine N-Oxide Start->N_Oxide Oxidation Activated Activated N-Oxide N_Oxide->Activated Activation (e.g., (CH3)2SO4) Product This compound Activated->Product Cyanation (e.g., NaCN)

Caption: A possible synthetic pathway for this compound via cyanation.

Experimental Protocol (Hypothetical, based on similar transformations)

Step 1: Synthesis of 2-Methoxypyridine N-Oxide 2-Methoxypyridine would be oxidized using a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form 2-methoxypyridine N-oxide.

Step 2: Cyanation of 2-Methoxypyridine N-Oxide The 2-methoxypyridine N-oxide is dissolved in a suitable solvent and treated with an activating agent like dimethyl sulfate to form a methoxy pyridinium salt. This activated intermediate is then reacted with a cyanide salt, such as sodium or potassium cyanide, to introduce the cyano group.[5] This reaction often yields a mixture of 2- and 4-cyano isomers, which would require separation.

Route 3: Dehydration of 2-Methoxyisonicotinamide

A third potential route involves the dehydration of 2-methoxyisonicotinamide. This method is contingent on the availability of the corresponding amide.

Mechanistic Considerations

The dehydration of a primary amide to a nitrile is a standard transformation in organic synthesis. It can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[6][7] The reaction proceeds by activation of the amide oxygen, followed by elimination of water.

Dehydration_Route Amide 2-Methoxyisonicotinamide Nitrile This compound Amide->Nitrile Dehydration (e.g., P2O5, POCl3)

Caption: Synthesis of this compound via dehydration of the corresponding amide.

Experimental Protocol (General)

2-Methoxyisonicotinamide would be treated with a suitable dehydrating agent in an inert solvent. The reaction conditions, such as temperature and reaction time, would depend on the specific dehydrating agent used. Workup would typically involve quenching the excess dehydrating agent and extracting the product.

Note: The feasibility of this route is dependent on the efficient synthesis of the starting amide, 2-methoxyisonicotinamide.

Comparative Analysis and Recommendations

ParameterRoute 1: SNAr (from 2-Chloro-4-cyanopyridine)Route 2: Cyanation of 2-MethoxypyridineRoute 3: Dehydration of Amide
Overall Yield Good (51% reported)[4]Likely lower due to potential isomer formationDependent on amide synthesis
Number of Steps 1 (from 2-halopyridine)2 (from 2-methoxypyridine)1 (from amide)
Starting Material Availability Readily availableReadily availableRequires synthesis of the amide
Scalability GoodModerate (isomer separation can be challenging)Good
Safety Considerations Use of sodium methoxide (corrosive, flammable)Use of cyanide salts (highly toxic)[8][9][10][11][12] and potentially hazardous activating agents.Use of corrosive dehydrating agents.
Recommendation Recommended: This is the most direct and well-documented route with a reasonable yield. The starting materials are commercially available and the procedure is straightforward.Less Recommended: The potential for forming a mixture of isomers that require separation makes this route less efficient for the specific synthesis of the 4-cyano isomer.Alternative: A viable option if the corresponding amide is readily available or can be synthesized efficiently in high yield.

Conclusion

Based on the available experimental data and established synthetic principles, the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-cyanopyridine with sodium methoxide (Route 1a) stands out as the most efficacious and practical route for the synthesis of this compound. It is a one-step reaction from a commercially available starting material and provides a respectable yield. While the use of other 2-halopyridines, particularly 2-fluoro-4-cyanopyridine, could potentially offer higher reactivity, the higher cost of these starting materials may not justify the potential increase in yield for many applications.

The alternative routes, such as the cyanation of 2-methoxypyridine and the dehydration of 2-methoxyisonicotinamide, present more significant challenges, including the potential for isomer formation and the need to synthesize the starting materials, respectively. Therefore, for researchers seeking a reliable and efficient method for the preparation of this compound, the SNAr reaction on 2-chloro-4-cyanopyridine is the recommended starting point.

References

Validation of 2-Methoxyisonicotinonitrile purity by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of 2-Methoxyisonicotinonitrile Purity by GC-MS

Abstract

Introduction: The Analytical Imperative for this compound

This compound (C₇H₆N₂O) is a substituted pyridine derivative whose structural motif is of increasing interest in the synthesis of pharmacologically active agents.[1][2] Its purity is paramount, as even trace impurities can lead to deleterious side reactions, altered biological activity, or the formation of toxic byproducts in subsequent synthetic steps.[3] Therefore, a robust, validated analytical method for purity determination is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a premier technique for this purpose. The inherent volatility of this compound makes it an ideal candidate for gas chromatography, which offers high-resolution separation of volatile and semi-volatile compounds.[4][5] The coupling with mass spectrometry provides unequivocal identification of the main component and any impurities through characteristic fragmentation patterns, a level of specificity often hailed as the "gold standard" in compound identification.[6][7]

Comparative Analysis: Choosing the Optimal Analytical Technique

While GC-MS is a powerful tool, a responsible scientist must consider all available options. The choice of an analytical method should be a deliberate one, based on the physicochemical properties of the analyte and the specific questions being asked. Here, we compare GC-MS with two common alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter GC-MS HPLC-UV qNMR
Principle Separation by volatility and partitioning, detection by mass-to-charge ratio.Separation by polarity and partitioning, detection by UV absorbance.Quantitative analysis based on the direct proportionality between NMR signal integrals and the number of nuclei.[8]
Applicability to Analyte Excellent. Suitable for volatile and thermally stable compounds like this compound.[9]Good. Suitable for non-volatile or thermally labile compounds; can be used but may be less optimal.[10][11]Excellent. Provides structural and quantitative data without a reference standard of the analyte itself.[12][13]
Specificity Very High. Mass spectral data provides structural confirmation and allows for identification of unknown impurities.[6]Moderate. Relies on retention time and UV spectrum, which can be ambiguous for co-eluting or isomeric impurities.High. Provides detailed structural information, but may not separate all impurities from the main signal.
Sensitivity High. Can detect trace-level impurities, often in the ppm range.[14]Good. Sensitivity is dependent on the chromophore of the analyte and impurities.Moderate. Generally less sensitive than chromatographic techniques.
Throughput High. Fast run times are achievable.[9]Moderate. Run times are typically longer than GC.[11]Low to Moderate. Requires longer acquisition times for high precision.
Justification for Selection The combination of high resolving power for volatile impurities, unparalleled specificity from MS detection, and high sensitivity makes GC-MS the most robust and reliable choice for the comprehensive purity validation of this compound.While a viable option, potential non-volatile impurities might be missed, and identification of unknowns is more challenging.An excellent orthogonal technique for confirming purity percentage but may not provide the same level of impurity profiling as a separative technique like GC-MS.[15][16]

Experimental Validation Protocol: A Self-Validating System

The following protocol is designed in accordance with ICH Q2(R2) and USP <1225> guidelines to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[17][18][19]

Materials and Instrumentation
  • Analyte: this compound (Reference Standard, >99.9% purity)

  • Solvent: Dichloromethane (GC Grade)

  • Instrumentation: Agilent 7890A GC system coupled with a 5975C Mass Selective Detector (or equivalent).[20][21]

  • GC Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-polarity column).[6][14]

Optimized GC-MS Conditions
ParameterConditionRationale
Inlet Temperature 250 °CEnsures complete and rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for accurate quantification.
Injection Volume 1 µLStandard volume for reproducibility.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times and optimal separation.
Oven Program 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of the analyte band. The temperature ramp is optimized to separate potential impurities with different boiling points from the main peak.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Quadrupole Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.[22]
MS Acquisition Full Scan (m/z 40-400)Allows for the detection and identification of a wide range of potential impurities.

Workflow Diagram

GCV_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_validation Phase 3: Validation & Data Processing A Prepare Stock Solution (1 mg/mL in DCM) B Create Calibration Standards (1-100 µg/mL) A->B C Prepare Spiked Samples (Accuracy) A->C E Inject Standards & Samples B->E C->E D Prepare Test Sample (0.1 mg/mL) D->E F Acquire Data (Full Scan Mode) E->F G Assess System Suitability F->G H Determine Linearity & Range G->H I Calculate Accuracy & Precision G->I J Determine LOD & LOQ G->J K Evaluate Specificity G->K L Calculate Purity (%) K->L

Caption: Overall workflow for the GC-MS validation of this compound purity.

Validation Parameters and Acceptance Criteria

The following validation characteristics must be assessed to ensure the method is fit for its purpose.[23][24]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[18][25]

  • Procedure:

    • Analyze a blank solvent (Dichloromethane).

    • Analyze the this compound reference standard.

    • Analyze a sample of this compound.

    • If available, spike the sample with known potential impurities (e.g., starting materials, related isomers like 2-hydroxyisonicotinonitrile or 2-methoxyisonicotinic acid).[26][27]

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for this compound should be spectrally pure (verified by mass spectrum) and well-resolved from any other peaks.

2. Linearity and Range:

  • Objective: To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[28]

  • Procedure: Prepare and inject a series of at least five calibration standards from the stock solution (e.g., 1, 5, 20, 50, 100 µg/mL). Plot the peak area against the concentration.

  • Acceptance Criteria:

    • Linearity: Correlation coefficient (r²) ≥ 0.999.

    • Range: The validated range should, at a minimum, cover 80% to 120% of the test concentration.[18]

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.[18][25]

  • Procedure: Analyze a sample of known purity (e.g., the reference standard) or perform a recovery study by spiking a sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the test concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[23]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Inject the same standard solution six times (n=6).

    • Intermediate Precision: Have a different analyst repeat the test on a different day with different equipment if possible.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure any impurities that need to be controlled at a specific level (e.g., below the 0.1% reporting threshold).

Data Interpretation and Purity Calculation

Peak Identification
  • Analyte Peak: The major peak in the chromatogram is identified as this compound by comparing its retention time and mass spectrum with that of the certified reference standard. The mass spectrum should show the molecular ion (m/z 134) and a characteristic fragmentation pattern.

  • Impurity Peaks: Any other peaks are treated as impurities. Their identification can be attempted by comparing their mass spectra against a library (e.g., NIST).[29]

Purity Calculation

The purity is calculated using the area percent method, which assumes that all components have a similar response factor in the mass spectrometer's detector.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Note: For impurities that are structurally dissimilar, a relative response factor (RRF) should be determined for more accurate quantitation. However, for routine purity checks where impurity standards are unavailable, the area percent method is a widely accepted practice.[25]

Conclusion: An Authoritative Method for Quality Assurance

This guide has detailed a comprehensive framework for the validation of a GC-MS method for determining the purity of this compound. By following this protocol, grounded in established regulatory guidelines, researchers and quality control professionals can generate reliable, reproducible, and defensible analytical data.[30] The inherent specificity and sensitivity of GC-MS make it an authoritative choice for this application, ensuring that this critical chemical building block meets the stringent quality requirements of the pharmaceutical and chemical industries. Adherence to these principles of scientific integrity and rigorous validation is fundamental to advancing drug development and ensuring product safety.

References

A Comparative Guide to 2-Methoxyisonicotinonitrile and Other Methoxypyridine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount. Pyridine-based ligands have emerged as a versatile class of ancillary ligands in transition metal catalysis, particularly in cross-coupling reactions that are fundamental to drug discovery and materials science. Among these, methoxypyridine derivatives have garnered significant attention due to the electronic influence of the methoxy group on the pyridine ring and, consequently, on the catalytic activity of the metal center. This guide provides an in-depth technical comparison of 2-methoxyisonicotinonitrile with other methoxypyridine derivatives, exploring how subtle structural and electronic variations can translate into significant differences in catalytic performance.

The Critical Role of Ligand Design in Catalysis

The efficacy of a transition metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. For pyridine-based ligands, the position of substituents can dramatically alter the electron density at the nitrogen atom, which in turn modulates the metal-ligand bond strength and the reactivity of the catalytic species. The introduction of a methoxy group, an electron-donating substituent, generally increases the electron density on the pyridine ring, enhancing its ability to stabilize the metal center. Conversely, a cyano group is strongly electron-withdrawing, which can impact ligand-metal interactions and the subsequent steps of the catalytic cycle.

This guide will focus on a comparative analysis of this compound against its isomers, such as 3-methoxypyridine and 4-methoxypyridine derivatives, in the context of widely used palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

Understanding the Electronic and Steric Landscape

The catalytic performance of methoxypyridine derivatives is a delicate balance of electronic and steric effects. The position of the methoxy group dictates its electronic influence on the coordinating nitrogen atom.

  • 2-Methoxypyridine Derivatives: The methoxy group at the 2-position exerts a strong +M (mesomeric) effect, significantly increasing the electron density on the pyridine nitrogen. This can lead to stronger coordination to the metal center. In the case of This compound (2-methoxy-4-cyanopyridine) , the presence of the electron-withdrawing cyano group at the 4-position creates a "push-pull" electronic environment. This unique electronic feature can modulate the catalytic activity in a nuanced manner.

  • 3-Methoxypyridine Derivatives: With the methoxy group at the 3-position, the +M effect on the nitrogen atom is less pronounced compared to the 2-substituted isomer. However, it still influences the overall electron density of the ring.

  • 4-Methoxypyridine Derivatives: The methoxy group at the 4-position also exerts a significant +M effect, increasing the basicity of the pyridine nitrogen.

The interplay of these electronic effects with the steric hindrance imposed by the substituents governs the ligand's ability to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The increased electron-donating ability of 2- and 4-methoxypyridine derivatives could be beneficial in the oxidative addition step by stabilizing the resulting Pd(II) species. However, the strong coordination might also hinder the subsequent reductive elimination. The unique electronic nature of this compound, with its combination of an electron-donating methoxy group and an electron-withdrawing cyano group, could offer a fine-tuned balance, potentially leading to enhanced catalytic turnover.

Below is a table summarizing the hypothetical performance of these ligands in a generic Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, based on theoretical considerations.

LigandPredicted Relative ActivityPredicted YieldPlausible Rationale
This compound HighGood to ExcellentBalanced electronic properties from "push-pull" substituents may optimize the catalytic cycle.
3-Methoxypyridine Moderate to HighGoodModerate electron-donating character provides a good balance for catalyst activity and stability.
4-Methoxypyridine HighGood to ExcellentStrong electron-donating character can promote oxidative addition.

Note: This table is based on theoretical predictions. Experimental validation is necessary for a definitive comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the performance of different methoxypyridine-based ligands.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Methoxypyridine ligand (e.g., this compound, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • In a separate vial, dissolve the palladium catalyst and the methoxypyridine ligand in the solvent mixture.

  • Add the catalyst/ligand solution to the Schlenk flask.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Arylboronic Acid, Base catalyst_prep Prepare Catalyst/Ligand Solution in Solvent purge Purge with Inert Gas catalyst_prep->purge Add to Reagents heat Heat and Stir purge->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extraction Extraction and Washing monitor->extraction Reaction Complete drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance in the Heck Reaction

The Heck reaction, another cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. The electronic properties of the ligand play a crucial role in the Heck catalytic cycle, influencing both the rate of oxidative addition and the regioselectivity of the migratory insertion step.

The electron-donating methoxy groups in 2- and 4-methoxypyridine derivatives are expected to accelerate the oxidative addition of the aryl halide to the Pd(0) center. For this compound, the electron-withdrawing cyano group could potentially influence the migratory insertion step and the subsequent β-hydride elimination, possibly leading to different regioselectivity or reaction rates compared to its isomers.

LigandPredicted Relative ActivityPredicted RegioselectivityPlausible Rationale
This compound Moderate to HighPotentially alteredThe cyano group may influence the electronics of the palladium center, affecting migratory insertion.
3-Methoxypyridine ModerateStandardBalanced electronics leading to typical Heck reaction outcomes.
4-Methoxypyridine HighStandardStrong electron donation favors the initial oxidative addition step.

Note: This table is based on theoretical predictions. Experimental validation is necessary for a definitive comparison.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for a palladium-catalyzed Heck reaction that can be used to compare the performance of different methoxypyridine-based ligands.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Methoxypyridine ligand (e.g., 3-methoxypyridine, 2 mol%)

  • Base (e.g., Triethylamine, 1.5 mmol)

  • Solvent (e.g., DMF, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst and the methoxypyridine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent, aryl halide, alkene, and base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Reaction_Mechanism Simplified Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl OxAdd Oxidative Addition (Ar-X) PdII_Alkene Ar-Pd(II)-X(L₂)(Alkene) PdII_Aryl->PdII_Alkene Coord Alkene Coordination PdII_Alkyl R-Pd(II)-X(L₂) PdII_Alkene->PdII_Alkyl Insert Migratory Insertion PdII_Hydride H-Pd(II)-X(L₂) PdII_Alkyl->PdII_Hydride BetaElim β-Hydride Elimination PdII_Hydride->Pd0 + HX + Base RedElim Reductive Elimination (Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Conclusion and Future Outlook

The choice of ligand is a critical determinant of success in palladium-catalyzed cross-coupling reactions. While direct comparative experimental data for this compound versus other methoxypyridine derivatives is currently limited in the public domain, an understanding of their electronic properties provides a strong basis for rational ligand selection and catalyst design.

The unique "push-pull" electronic nature of this compound makes it a particularly interesting candidate for further investigation. It is plausible that this ligand could offer advantages in terms of catalytic activity, stability, or selectivity in various transformations. Future research should focus on systematic experimental studies to directly compare the performance of these ligands in a range of catalytic reactions. Such studies will be invaluable for the development of more efficient and selective catalysts for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

A Senior Application Scientist's Guide to Benchmarking 2-Methoxyisonicotinonitrile in Named Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of 2-Methoxyisonicotinonitrile

In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, particularly in the development of pharmaceuticals and functional materials. The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties, making the choice of substituted pyridine building blocks a critical aspect of synthetic design. This compound, with its unique electronic arrangement of an electron-donating methoxy group and an electron-withdrawing cyano group on the pyridine ring, presents an intriguing substrate for a variety of named cross-coupling reactions.

This guide provides a comprehensive analysis of the expected performance of this compound in several key palladium-catalyzed named reactions. While direct, comparative experimental data for this specific molecule is not extensively available in the current literature, this document leverages established principles of pyridine reactivity, supported by experimental data from analogous systems, to provide a robust predictive benchmark. We will delve into the mechanistic nuances of how the electronic properties of this compound are likely to influence reaction outcomes in Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings, offering valuable insights for researchers looking to incorporate this versatile building block into their synthetic strategies.

The Electronic Landscape of this compound: A Double-Edged Sword

The reactivity of this compound in transition metal-catalyzed cross-coupling reactions is governed by a delicate interplay of its two key functional groups. The methoxy group at the 2-position is a strong electron-donating group, which increases the electron density of the pyridine ring. Conversely, the cyano group at the 4-position is a potent electron-withdrawing group. This push-pull electronic configuration has several important implications:

  • Activation/Deactivation of the Pyridine Ring: The overall electron density of the pyridine ring will be modulated by both groups. This can influence the rate of oxidative addition of the palladium catalyst to a C-X bond on the pyridine ring.

  • Coordination to the Metal Center: The nitrogen lone pair of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The electronic nature of the substituents will influence the basicity of the pyridine nitrogen and thus its coordinating ability.

  • Reactivity of the Cyano Group: The cyano group itself can participate in or be affected by the reaction conditions, although in the context of the named reactions discussed here, it is generally expected to be a spectator group.

This unique electronic profile suggests that this compound may exhibit nuanced reactivity, requiring careful optimization of reaction conditions to achieve high efficiency.

Performance Benchmarking in Key Named Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of C-C bonds.[1] The performance of this compound in this reaction will largely depend on the nature of the leaving group (e.g., Br, Cl) on the pyridine ring and the choice of catalyst system.

Expected Performance and Comparison:

The electron-donating methoxy group at the 2-position is expected to enhance the electron density of the pyridine ring, which could potentially slow down the oxidative addition step. However, the electron-withdrawing cyano group at the 4-position will counteract this effect to some extent. Compared to a simple 2-methoxypyridine, the presence of the cyano group should make the pyridine ring more electrophilic and thus more reactive towards oxidative addition.

For comparison, let's consider the Suzuki coupling of 2-bromo-4-methylpyridine with various boronic acids, which has been well-documented.[2] The methyl group is a weaker electron-donating group than a methoxy group. Therefore, we can anticipate that this compound might require slightly more forcing conditions or a more active catalyst system to achieve comparable yields.

Table 1: Representative Suzuki-Miyaura Coupling of 2-Substituted Pyridines

Pyridine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001295[2]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001298[2]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid[Pd(allyl)Cl]₂ / SPhosK₃PO₄THF/MeOH60195[3]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine this compound-X, boronic acid, palladium catalyst, and base in a reaction vessel. B Add degassed solvent. A->B C Heat the mixture under inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and perform aqueous workup. D->E F Dry organic layer and concentrate. E->F G Purify by column chromatography. F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • To a dry Schlenk flask, add this compound-X (where X is a halide, 1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[4] The success of this reaction with this compound will be highly dependent on the choice of ligand and base.

Expected Performance and Comparison:

The pyridine nitrogen in this compound can act as a competing ligand for the palladium catalyst, potentially hindering the reaction. The electron-donating methoxy group can exacerbate this issue by increasing the basicity of the pyridine nitrogen. Therefore, bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), will likely be necessary to promote the desired C-N bond formation and prevent catalyst inhibition.[5]

In comparison to a less sterically hindered and less basic pyridine, such as 4-chloropyridine, this compound will likely require more specialized catalytic systems.

Table 2: Representative Buchwald-Hartwig Amination of Chloro-pyridines

Pyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-ChloropyridineAnilinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene80298[6]
2-ChloropyridineMorpholinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1001885[7]
6-Chloropyridin-3-aminePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O901682[8]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ Amine Coordination [Ar-Pd(II)(L)-NR₂]⁻ [Ar-Pd(II)(L)-NR₂]⁻ Ar-Pd(II)(L)-NHR₂->[Ar-Pd(II)(L)-NR₂]⁻ Deprotonation [Ar-Pd(II)(L)-NR₂]⁻->Pd(0)L Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol:

  • In a glovebox, combine this compound-X (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.025 mmol), a bulky phosphine ligand like XPhos (0.06 mmol), and a strong base such as NaOt-Bu (1.4 mmol) in a reaction vial.

  • Add an anhydrous, degassed solvent like toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Other Named Reactions: Heck, Sonogashira, and Stille Couplings

The principles governing the reactivity of this compound in Suzuki and Buchwald-Hartwig reactions can be extended to other important palladium-catalyzed cross-couplings.

  • Heck Reaction: The Heck reaction couples the pyridine with an alkene.[9] The electronic nature of the pyridine will influence the rate of migratory insertion. The electron-donating methoxy group might slightly decrease the rate compared to a more electron-deficient pyridine.

  • Sonogashira Coupling: This reaction involves coupling with a terminal alkyne.[10] Similar to the Buchwald-Hartwig amination, catalyst inhibition by the pyridine nitrogen can be a challenge, necessitating the use of appropriate ligands.

  • Stille Coupling: The Stille reaction utilizes an organotin reagent.[11] This reaction is often tolerant of a wide range of functional groups, and this compound is expected to be a viable substrate, although optimization of the ligand and additives may be required.

Table 3: General Performance Comparison in Other Named Reactions

Named ReactionAlternative Pyridine SubstrateTypical Yield Range (%)Key Considerations for this compound
Heck2-Bromopyridine70-95Potential for slower reaction rate due to electron-donating methoxy group.
Sonogashira2-Iodopyridine80-98Catalyst inhibition by pyridine nitrogen; requires careful ligand selection.
Stille2-Bromopyridine75-95Generally good functional group tolerance; may require optimization.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block for the synthesis of complex pyridine-containing molecules. Based on established principles of pyridine reactivity, it is anticipated to be a viable substrate in a range of palladium-catalyzed named reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings. The key to unlocking its full potential will lie in the careful selection of catalytic systems, particularly the use of bulky, electron-rich ligands to overcome potential catalyst inhibition by the pyridine nitrogen, which is activated by the electron-donating methoxy group.

This guide provides a foundational framework for researchers to approach the use of this compound in their synthetic endeavors. The provided protocols, derived from analogous systems, offer a solid starting point for reaction optimization. Future experimental work is needed to generate direct comparative data and fully elucidate the performance of this intriguing molecule, which will undoubtedly contribute to the expanding toolbox of medicinal and materials chemists.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Methoxyisonicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise identification of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Positional isomers, such as those of 2-methoxyisonicotinonitrile, often exhibit vastly different biological activities and physical properties despite sharing the same molecular formula. This guide provides an in-depth, objective comparison of this compound (2-methoxy-4-cyanopyridine) and its key positional isomers, grounded in experimental data and fundamental spectroscopic principles. Our objective is to equip researchers with the analytical tools and causal understanding necessary for unambiguous isomer differentiation.

Molecular Structures and Electronic Landscape

The subject of our analysis is this compound, a substituted pyridine ring. The term "isonicotinonitrile" specifies that the cyano (-C≡N) group is at the C4 position. Therefore, the primary compound is 2-methoxy-4-cyanopyridine . For a robust comparison, we will analyze it alongside two common and illustrative isomers: 3-methoxy-4-cyanopyridine and 2-methoxy-3-cyanopyridine .

The key to understanding their spectroscopic differences lies in the electronic interplay between the pyridine ring nitrogen, the electron-donating methoxy (-OCH₃) group, and the electron-withdrawing cyano group.[1] The relative positions of these three components create unique electronic environments for each proton and carbon atom, which are the very basis of their distinct spectroscopic signatures.

References

Safety Operating Guide

A Practical Guide to Handling 2-Methoxyisonicotinonitrile: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We aim to be your trusted partner in the laboratory, ensuring you can work safely and effectively. This guide provides essential, field-proven guidance on the personal protective equipment (PPE), handling, and disposal of 2-Methoxyisonicotinonitrile (CAS No. 72716-86-0). While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to rigorous safety protocols is fundamental to sound scientific practice. This guide explains the causality behind our recommendations, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Beyond the Classification

A key document in assessing chemical risk is the Safety Data Sheet (SDS). For this compound, the SDS from major suppliers states that the substance is not classified as hazardous.[1] However, this "non-hazardous" classification should not be interpreted as "zero risk." It primarily means that, based on available data, the substance does not meet the specific criteria for hazard classification.

It is crucial to consider the chemical family to which a compound belongs. This compound is a substituted pyridine and a nitrile.

  • Pyridines : This class of compounds can have various hazardous properties, including flammability and toxicity. Safe handling often requires working in well-ventilated areas and using appropriate PPE.[2][3]

  • Nitriles : The toxicity of nitriles can be linked to the metabolic release of cyanide.[4] While there is no evidence to suggest this is a concern for this compound, this context underscores the importance of preventing exposure.

Therefore, our recommendations are grounded in the core principle of minimizing all chemical exposure, regardless of the formal hazard classification.

Recommended Personal Protective Equipment (PPE)

The foundation of laboratory safety is the consistent and correct use of PPE.[5] The following table summarizes the required PPE for handling this compound in solid form and in solution.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, transfer)ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Nitrile gloves.[5][6]Standard laboratory coat.Not required if handled in a certified chemical fume hood or with adequate local exhaust ventilation to control dust.
Preparing Solutions (Dissolving, mixing)Chemical splash goggles.Nitrile gloves.[7][8]Standard laboratory coat.Not required if handled in a certified chemical fume hood or well-ventilated area.
Accidental Spill Cleanup Chemical splash goggles.Heavy-duty nitrile gloves.Standard laboratory coat.Air-purifying respirator with appropriate cartridges if significant dust is generated.
  • Eye Protection : Prevents accidental contact with chemical dust or splashes, which can cause irritation.

  • Hand Protection : Nitrile gloves are recommended for their broad chemical resistance and as a protective barrier.[7][8][9] While this compound is not a classified skin irritant, gloves prevent direct contact and cross-contamination. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection : A lab coat protects against minor spills and contamination of personal clothing.

  • Respiratory Protection : Handling any fine powder can generate airborne dust. The primary control measure is to handle the solid compound within a chemical fume hood or a well-ventilated enclosure to minimize inhalation.[2][3]

Operational Workflow for PPE Selection

To ensure the correct level of protection is always used, a simple decision-making workflow should be followed. The diagram below illustrates this process.

PPE_Workflow cluster_start Initiation cluster_form Physical Form Assessment cluster_solid Solid Handling Protocol cluster_solution Solution Handling Protocol start Assess Task: Handling this compound form_q What is the physical form? start->form_q dust_q Potential for dust generation? form_q->dust_q Solid aerosol_q Potential for aerosol/splash? form_q->aerosol_q Solution fume_hood Work in Chemical Fume Hood or Ventilated Enclosure dust_q->fume_hood Yes ppe_solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat dust_q->ppe_solid No (low volume, careful handling) fume_hood->ppe_solid ppe_solution Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat aerosol_q->ppe_solution Yes aerosol_q->ppe_solution No (standard procedure)

Caption: PPE selection workflow for this compound.

Step-by-Step Handling & Disposal Plan
  • Preparation : Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an appropriate chemical spill kit is readily accessible.

  • Don PPE : Put on a lab coat, chemical splash goggles, and nitrile gloves as specified in the table above.

  • Weighing : Perform all weighing operations within the fume hood or an enclosure to contain any dust. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust clouds.

  • Dissolution : Place a stir bar in the receiving flask containing the desired solvent. Slowly add the weighed this compound to the solvent while stirring to ensure smooth dissolution and prevent splashing.

  • Cleanup : After use, decontaminate the spatula and weigh boat or dispose of them as solid chemical waste. Wipe down the work surface in the fume hood.

  • Doff PPE : Remove gloves using the proper technique (without touching the outer surface) and dispose of them. Remove your lab coat and goggles. Wash hands thoroughly with soap and water.

The guiding principle for chemical disposal is to adhere strictly to local, state, and federal regulations.

  • Unused Product : Keep the chemical in its original container. Do not mix it with other waste. Arrange for disposal through a licensed professional waste disposal service.

  • Contaminated Materials : Items such as used gloves, weigh boats, and paper towels contaminated with this compound should be collected in a designated, sealed container labeled as chemical waste. Handle uncleaned containers as you would the product itself.

  • Solutions : Waste solutions should be collected in a designated, properly labeled hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on solvent waste streams. Never dispose of this chemical or its solutions down the drain.

By implementing these procedural steps and engineering controls, you create a robust safety system that protects you and your colleagues, ensuring the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.